Product packaging for 1-Bromo-4-ethyl-2-fluorobenzene(Cat. No.:CAS No. 928304-44-3)

1-Bromo-4-ethyl-2-fluorobenzene

Cat. No.: B1509437
CAS No.: 928304-44-3
M. Wt: 203.05 g/mol
InChI Key: GTBMBEKUGNUTLQ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrF B1509437 1-Bromo-4-ethyl-2-fluorobenzene CAS No. 928304-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-ethyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBMBEKUGNUTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735280
Record name 1-Bromo-4-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928304-44-3
Record name 1-Bromo-4-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-4-ethyl-2-fluorobenzene, a key building block for researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications, offering field-proven insights into its utilization.

Core Properties and Structural Attributes

This compound is a substituted aromatic compound featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring.[1][2] This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the ortho-fluorine atom can influence the regioselectivity of these reactions and modulate the physicochemical properties of downstream compounds, a feature often sought after in medicinal chemistry.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 928304-44-3[1][2]
Molecular Formula C₈H₈BrF[1][2][5]
Molecular Weight 203.05 g/mol [2][5]
Appearance Colorless liquid or solid[5]
Boiling Point 190-193 °C[5]
Density 1.326 g/mL[5]
Melting Point -21 °C[5]
Solubility Soluble in organic solvents such as benzene and ethanol.[5]
InChI Key GTBMBEKUGNUTLQ-UHFFFAOYSA-N[1][2]
SMILES CCC1=CC(=C(C=C1)Br)F[2]

Synthesis of this compound

An alternative, though potentially less regioselective, approach would be the direct electrophilic bromination of 1-ethyl-3-fluorobenzene. The directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing, deactivating) groups would likely lead to a mixture of isomers.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 4-ethyl-2-fluoroaniline C Diazonium Salt Intermediate (in situ) A->C 0-5 °C B NaNO2, HBr(aq) B->C E This compound C->E Heat D CuBr D->E F Extraction E->F G Distillation/Chromatography F->G H Pure Product G->H G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_benzyne Benzyne Formation A This compound C Biaryl Product A->C E Arylamine Product A->E G Alkynylbenzene Product A->G I 4-ethyl-2-fluorobenzyne A->I B Arylboronic Acid Pd Catalyst, Base B->C D Amine Pd Catalyst, Base D->E F Terminal Alkyne Pd/Cu Catalysts, Base F->G H Strong Base (e.g., n-BuLi) H->I

References

1-Bromo-4-ethyl-2-fluorobenzene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Physicochemical Properties, Safety Protocols, and Synthetic Relevance

Introduction

This compound is a substituted aromatic halide that serves as a critical building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a metabolically robust fluorine atom, and an ethyl group—makes it a versatile intermediate for the synthesis of complex molecules. For researchers in drug development and materials science, a comprehensive understanding of its physical properties, handling requirements, and synthetic utility is paramount. The bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates. This guide offers a senior application scientist's perspective on the core attributes of this compound, synthesizing technical data with practical, field-proven insights to empower its effective and safe application in research and development.

Section 1: Core Physicochemical and Identification Properties

A precise understanding of a reagent's physical properties is the foundation of its effective use in experimental design, influencing everything from reaction setup and solvent selection to purification strategy and storage. The properties of this compound are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 928304-44-3[1][2][3]
Molecular Formula C₈H₈BrF[1][2][3]
Molecular Weight 203.05 g/mol [1][3][4]
Appearance Colorless liquid or solid[2]
Melting Point -21 °C[2]
Boiling Point 190-193 °C[2]
Density 1.326 g/mL[2]
Solubility Soluble in organic solvents (e.g., benzene, ethanol)[2]
Lipophilicity (XLogP3) 3.5[1][4]

Expert Insights: The moderately high boiling point of 190-193 °C dictates that purification by distillation should be performed under reduced pressure to prevent thermal decomposition. Its low melting point of -21 °C means it will be a liquid under most standard laboratory conditions. The density, being significantly higher than water, is a key consideration for aqueous workup procedures, as it will form the lower organic layer. A calculated XLogP3 value of 3.5 indicates significant lipophilicity, a crucial parameter for medicinal chemists designing compounds intended to cross cellular membranes.

Section 2: Analytical Characterization Workflow

Verifying the identity and purity of starting materials is a non-negotiable step in any synthetic workflow. A multi-technique approach is essential for the unambiguous characterization of this compound.

Protocol 1: Standard Quality Control (QC) Characterization

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected spectrum would feature a triplet-quartet system for the ethyl group, and distinct aromatic proton signals whose splitting patterns are influenced by both the bromine and fluorine substituents.

  • ¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. A single resonance is expected, with coupling to adjacent aromatic protons. This is a critical identity test for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject onto a GC-MS system to confirm the molecular weight via the mass spectrum (observing the characteristic isotopic pattern for bromine) and to assess purity by integrating the peak area. The monoisotopic mass is 201.97934 Da.[1][4]

  • Data Analysis: Integrate all spectroscopic data to confirm that the structure is consistent and the purity meets the requirements of the planned synthesis (typically >97%).

Visualization of Analytical Workflow

cluster_QC Analytical Characterization Workflow Sample Sample of This compound Prep Sample Preparation (CDCl3 w/ TMS) Sample->Prep NMR_H ¹H NMR (Structure, Protons) Prep->NMR_H NMR_F ¹⁹F NMR (Fluorine Presence) Prep->NMR_F GCMS GC-MS (Purity, MW) Prep->GCMS Analysis Data Integration & Analysis NMR_H->Analysis NMR_F->Analysis GCMS->Analysis Result Confirmed Identity & Purity >97% Analysis->Result

Caption: Workflow for identity and purity verification.

Section 3: Safety, Handling, and Storage Protocols

Substituted bromofluorobenzenes possess potential toxicity and require careful handling to minimize exposure.[2] Adherence to rigorous safety protocols is essential.

Table 2: GHS Hazard Information (Based on Analogous Compounds)

Hazard ClassStatementPrecautionary CodesSource
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P317, P330, P501[5]
Acute Toxicity, Dermal H312: Harmful in contact with skinP280, P302+P352, P317, P321, P362+P364[5]
Acute Toxicity, Inhalation H332: Harmful if inhaledP261, P271, P304+P340, P317[5]
Skin Irritation Causes skin irritation-[6][7]
Eye Irritation Causes eye irritation-[6]

Protocol 2: Safe Handling and Storage

  • Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Nitrile or neoprene gloves to prevent skin contact.

    • Chemical splash goggles and a face shield for eye and face protection.

    • A flame-resistant lab coat.

  • Dispensing: Use a ground/bond container and receiving equipment when transferring large quantities to prevent static discharge. Employ non-sparking tools.[7]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite).[8] Prevent entry into drains or waterways.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable or reactive compounds.[7] Keep away from heat, sparks, and open flames.[7]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6]

Visualization of Safe Handling Decision Process

start Handle Chemical? fume_hood Inside certified fume hood? start->fume_hood ppe Wearing correct PPE? (Gloves, Goggles, Coat) fume_hood->ppe Yes stop STOP Rectify Hazard fume_hood->stop No incompatibles Incompatibles removed from area? ppe->incompatibles Yes ppe->stop No proceed Proceed with Experiment incompatibles->proceed Yes incompatibles->stop No

Caption: Decision tree for safe chemical handling.

Section 4: Relevance and Application in Organic Synthesis

This compound is not merely a chemical entity but a tool for molecular construction. Its value lies in the strategic placement of its functional groups, which allows for selective and predictable reactivity. It is frequently used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[2]

Key Synthetic Applications:

  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new C-C bonds, attaching complex carbon frameworks to the fluorinated benzene ring. Aryl fluorides are valuable in drug discovery, and this compound is a key precursor.[9][10]

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent (R-MgBr), creating a potent carbon nucleophile for reaction with a wide range of electrophiles like aldehydes, ketones, and esters.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is generally strong, the presence of other activating groups can render it susceptible to SₙAr, allowing for the introduction of nucleophiles like amines or alkoxides.

Protocol 3: Exemplar Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative synthesis using this compound as a substrate.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Synthetic Workflow

cluster_reaction Suzuki Coupling Reaction reactants This compound Arylboronic Acid Pd(PPh3)4 Catalyst K2CO3 Base conditions Solvent: Toluene/H2O Atmosphere: Argon Temp: Reflux (90°C) product Purified Biaryl Product setup Combine Reactants in Flask reaction Heat to Reflux Monitor by TLC/GC-MS setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify purify->product

References

1-Bromo-4-ethyl-2-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic intermediate. We delve into its fundamental physicochemical properties, explore common synthetic pathways with mechanistic insights, and detail its strategic applications, particularly as a structural motif in the design and development of novel therapeutics. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile chemical building block.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and organic synthesis, fluorinated intermediates have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins.[1] this compound (CAS No. 928304-44-3) is a prime example of such a high-value building block. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ethyl group for steric and lipophilic influence—makes it a versatile precursor for a wide range of complex molecular architectures.[2] This guide will elucidate the core characteristics of this compound and demonstrate its utility in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is foundational to its effective use in synthesis. This compound is a colorless liquid or solid with properties that dictate its handling, reaction conditions, and purification methods.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 203.05 g/mol --INVALID-LINK--[4]
Molecular Formula C₈H₈BrF--INVALID-LINK--[3]
CAS Number 928304-44-3--INVALID-LINK--[5]
IUPAC Name This compound--INVALID-LINK--[4]
Melting Point -21 °C--INVALID-LINK--[3]
Boiling Point 190-193 °C--INVALID-LINK--[3]
Density 1.326 g/mL--INVALID-LINK--[3]
Calculated XLogP3 3.5--INVALID-LINK--[4]
Canonical SMILES CCC1=CC(=C(C=C1)Br)F--INVALID-LINK--[4]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regioselectivity. The preparation of this compound typically involves a multi-step sequence leveraging the directing effects of the substituents. A common and logical approach begins with a commercially available precursor, such as 3-fluoroethylbenzene, followed by electrophilic aromatic substitution.

Causality of the Synthetic Route: The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. When both are present, the activating ethyl group primarily governs the position of the incoming electrophile. Bromination of 3-fluoroethylbenzene will yield a mixture of isomers, with the major product being this compound due to the combined directing effects and steric hindrance at other positions.

G cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_reagents Reagents cluster_product Final Product A 3-Fluoroethylbenzene B Bromination A->B Substrate D This compound B->D Major Product (ortho to Ethyl, para to Fluoro) C Br₂, FeBr₃ (Lewis Acid) C->B Electrophile generation

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The bromine atom serves as a highly functional "handle" for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

  • Scaffold for Targeted Inhibitors: Similar halogenated phenyl rings are critical starting materials for synthesizing targeted kinase inhibitors, such as IKK2 inhibitors used in inflammatory and oncology research.[6] The 4-ethyl-2-fluorophenyl moiety can be strategically positioned within an active site to form favorable hydrophobic and electronic interactions.

  • CNS Agents: The introduction of fluorine is a well-established strategy for developing agents targeting the central nervous system (CNS).[2] Fluorine can enhance blood-brain barrier penetration and block metabolic degradation pathways, prolonging the half-life of a drug candidate. This makes the title compound an attractive starting point for novel CNS-active molecules.

  • Agrochemicals: Beyond pharmaceuticals, this intermediate is valuable in the synthesis of advanced agrochemicals, where molecular stability and targeted biological activity are paramount.[7]

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this compound, this section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction.

Objective: To synthesize 4-ethyl-2-fluoro-4'-methylbiphenyl from this compound and 4-methylphenylboronic acid.

Workflow Diagram:

G A 1. Reagent Preparation - this compound - 4-Methylphenylboronic Acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base - Toluene/H₂O Solvent B 2. Reaction Setup - Combine reagents in flask - Purge with N₂/Ar - Heat to reflux (e.g., 90°C) A->B Combine & Inert C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) or LC-MS - Monitor disappearance of starting material B->C Heat & Monitor D 4. Work-up & Extraction - Cool reaction - Separate organic/aqueous layers - Wash organic layer (brine) - Dry with Na₂SO₄ C->D Reaction Complete E 5. Purification - Concentrate under vacuum - Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) D->E Isolate Crude F 6. Product Validation - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity E->F Isolate Pure

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

    • Expertise & Experience: This step is critical to remove adsorbed water from the glassware, which can otherwise quench the catalyst and hydrolyze the boronic acid, reducing reaction efficiency.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. The palladium complex is the catalyst that facilitates the C-C bond formation.

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. The resulting mixture is degassed by bubbling nitrogen through it for 15 minutes.

    • Trustworthiness: Degassing is a self-validating step to ensure the integrity of the catalytic system. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Safety and Handling

As an organohalogen compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[3][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents. Store away from sources of heat or ignition.[3]

  • Exposure: Avoid contact with skin and eyes and inhalation of vapors.[3] In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity in cornerstone synthetic reactions, and the advantageous pharmacological effects imparted by its structural motifs make it a highly valuable compound in the armory of medicinal and synthetic chemists. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in demanding research and development environments.

References

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-fluorobenzene, a key halogenated aromatic intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The document elucidates the compound's structure and nomenclature, details its physicochemical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its reactivity and potential applications as a versatile building block. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.

Nomenclature and Structure Elucidation

This compound, with the CAS number 928304-44-3, is a polysubstituted aromatic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a fluorine atom.

IUPAC Name: this compound[2]

Synonyms: 4-Ethyl-2-fluorobromobenzene[2]

Molecular Formula: C₈H₈BrF[1][2]

Molecular Weight: 203.05 g/mol [2][3]

The numbering of the benzene ring is determined by IUPAC nomenclature rules, which prioritize the alphabetical order of the substituents when their positions are fixed. Thus, the bromine atom is assigned to position 1, the fluorine to position 2, and the ethyl group to position 4.

Molecular Structure

The planar benzene ring is substituted with three different functional groups, leading to a specific substitution pattern that dictates its reactivity and steric hindrance.

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic region would likely display a complex splitting pattern due to the different electronic environments and couplings between the protons. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the ethyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and halogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Colorless liquid or solid[3]
Boiling Point 190-193 °C[3]
Melting Point -21 °C[3]
Density 1.326 g/mL[3]
Solubility Soluble in organic solvents such as benzene and ethanol.[3]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromo and fluoro substituents onto an ethylbenzene precursor. A plausible and common method would involve a Sandmeyer-type reaction starting from a suitably substituted aniline.

Proposed Synthetic Route: Sandmeyer Bromination

A logical synthetic pathway commences with 4-ethyl-2-fluoroaniline. This precursor can be converted to the target compound via a diazotization reaction followed by a Sandmeyer bromination.

A 4-Ethyl-2-fluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C This compound B->C CuBr, Δ

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established Sandmeyer reaction methodologies and has not been optimized for this specific substrate.[4][5]

Step 1: Diazotization of 4-Ethyl-2-fluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-ethyl-2-fluoroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites.[3] The bromine atom is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the molecule and can also be a site for nucleophilic aromatic substitution under certain conditions.

Key Reactions
  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of organoboron reagents to form biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: This reaction enables the formation of C-C bonds with alkenes.

The fluorine and ethyl substituents on the ring modulate the reactivity of the C-Br bond and can influence the regioselectivity of these reactions.

Applications in Medicinal Chemistry

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of a fluorine atom, in particular, can enhance a drug's metabolic stability, binding affinity, and bioavailability. While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous patented compounds within drug discovery programs. Its utility lies in its ability to serve as a scaffold for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the search for new therapeutic agents.

Safety Information

This compound is an organic compound with potential toxicity.[3] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as chemical-resistant gloves and safety glasses.[3] It is advisable to work in a well-ventilated fume hood and to avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical attention.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure and the presence of multiple, selectively addressable functional groups make it a versatile tool for the construction of complex molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the quest for novel pharmaceuticals and other high-value chemical entities.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-ethyl-2-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of 13C NMR spectroscopy, details the application of substituent effects in predicting chemical shifts for a multisubstituted aromatic system, and presents a rigorous, step-by-step protocol for the experimental acquisition of such data. By integrating established principles of NMR with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of complex aromatic compounds.

Introduction: The Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its position, or chemical shift (δ), being highly sensitive to the local electronic environment.

The chemical shift of a carbon nucleus is primarily governed by the extent of its shielding from the external magnetic field by the surrounding electron density. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield). In aromatic systems like substituted benzenes, the chemical shifts of the ring carbons are modulated by a combination of inductive and resonance effects of the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[1][2]

This guide focuses on the 1,2,4-trisubstituted aromatic compound, this compound. The interplay of the three different substituents—a deactivating halogen (bromine), a strongly deactivating and electronegative halogen (fluorine), and a weakly activating alkyl group (ethyl)—creates a unique electronic landscape on the benzene ring, resulting in a distinct 13C NMR spectrum. Understanding and accurately predicting these chemical shifts is crucial for confirming the synthesis of the target molecule and for its characterization in various research and development applications.

Predicting the 13C NMR Spectrum of this compound

In the absence of an experimental spectrum for this compound, we can predict the chemical shifts of the aromatic carbons with a high degree of accuracy by employing the principle of additivity of substituent chemical shifts (SCS). This method starts with the chemical shift of the carbon atoms in unsubstituted benzene (128.5 ppm) and then adds the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.[3]

The SCS values for bromo, fluoro, and ethyl groups are well-documented.[4] It is important to note that for polysubstituted benzenes, the additivity rule may have slight deviations due to steric interactions and complex electronic effects between substituents, but it provides a robust initial assignment.

Substituent Chemical Shift (SCS) Parameters (in ppm): [4]

SubstituentIpso (C1)Ortho (C2)Meta (C3)Para (C4)
-Br-5.5+3.4+1.7-1.6
-F+34.8-12.9+1.4-4.5
-CH2CH3+15.6-0.40.0-2.6

The following diagram illustrates the numbering of the carbon atoms in this compound for the subsequent analysis.

Caption: Numbering of aromatic carbons in this compound.

Predicted Chemical Shift Calculations:

  • C1 (ipso to Br):

    • Base (Benzene): 128.5 ppm

    • Ipso effect of -Br: -5.5 ppm

    • Ortho effect of -F: -12.9 ppm

    • Meta effect of -Et: 0.0 ppm

    • Predicted δ: 128.5 - 5.5 - 12.9 + 0.0 = 110.1 ppm

  • C2 (ipso to F):

    • Base (Benzene): 128.5 ppm

    • Ortho effect of -Br: +3.4 ppm

    • Ipso effect of -F: +34.8 ppm

    • Meta effect of -Et: 0.0 ppm

    • Predicted δ: 128.5 + 3.4 + 34.8 + 0.0 = 166.7 ppm

  • C3 (meta to Br, ortho to F, ortho to Et):

    • Base (Benzene): 128.5 ppm

    • Meta effect of -Br: +1.7 ppm

    • Ortho effect of -F: -12.9 ppm

    • Ortho effect of -Et: -0.4 ppm

    • Predicted δ: 128.5 + 1.7 - 12.9 - 0.4 = 116.9 ppm

  • C4 (para to Br, meta to F, ipso to Et):

    • Base (Benzene): 128.5 ppm

    • Para effect of -Br: -1.6 ppm

    • Meta effect of -F: +1.4 ppm

    • Ipso effect of -Et: +15.6 ppm

    • Predicted δ: 128.5 - 1.6 + 1.4 + 15.6 = 143.9 ppm

  • C5 (meta to F, ortho to Et):

    • Base (Benzene): 128.5 ppm

    • Meta effect of -Br: +1.7 ppm (assuming symmetry for simplicity, though slightly different from C3's meta to Br)

    • Meta effect of -F: +1.4 ppm

    • Ortho effect of -Et: -0.4 ppm

    • Predicted δ: 128.5 + 1.7 + 1.4 - 0.4 = 131.2 ppm

  • C6 (ortho to Br, para to Et):

    • Base (Benzene): 128.5 ppm

    • Ortho effect of -Br: +3.4 ppm

    • Para effect of -F: -4.5 ppm

    • Meta effect of -Et: 0.0 ppm

    • Predicted δ: 128.5 + 3.4 - 4.5 + 0.0 = 127.4 ppm

Ethyl Group Carbons: Based on experimental data for ethylbenzene, the chemical shifts for the ethyl group carbons are approximately:[5][6]

  • -CH2-: ~29 ppm

  • -CH3: ~15 ppm

Summary of Predicted 13C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1110.1
C2166.7
C3116.9
C4143.9
C5131.2
C6127.4
-CH2-~29
-CH3~15

Analysis of Substituent Effects on the Predicted Spectrum

The predicted chemical shifts can be rationalized by considering the electronic properties of the substituents.

Caption: Interplay of substituent electronic effects on the aromatic carbons.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a lone pair that can be donated into the ring via resonance (+R), which shields the ortho and para positions. The ipso carbon (C2) experiences a very large deshielding effect (+34.8 ppm), making it the most downfield signal. The ortho carbons (C1 and C3) are shielded by resonance, while the meta carbons (C4 and C6) are less affected.

  • Bromine (-Br): Bromine is also electronegative and exhibits an inductive withdrawing effect (-I). Like fluorine, it has a resonance donating effect (+R). A unique characteristic of bromine is the "heavy atom effect," which causes an upfield (shielding) shift for the ipso carbon (C1) despite its electronegativity.[7] This is why the predicted shift for C1 is relatively low (110.1 ppm).

  • Ethyl (-CH2CH3): The ethyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This leads to a slight shielding of the ortho and para positions and a deshielding of the ipso carbon (C4).

The combination of these effects leads to the predicted spectrum. The strong deshielding of C2 by fluorine is the most dominant effect. The shielding of C1 by the heavy atom effect of bromine is also a key feature. The remaining carbons have shifts determined by the cumulative ortho, meta, and para effects of all three substituents.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a standardized protocol for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl3) is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency100 MHz for 13C
SolventCDCl3
Temperature298 K (25 °C)
Pulse ProgramStandard 1D 13C with proton decoupling (e.g., zgpg30)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)128 or higher (depending on concentration)
Spectral Width (SW)200-250 ppm
Receiver Gain (RG)Auto-adjust or set manually to avoid clipping

4.3. Data Processing

  • Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 1-2 Hz before performing the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label all significant peaks in the spectrum.

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding and predicting the 13C NMR chemical shifts of this compound. Through the application of the additivity of substituent chemical shifts, we have generated a reliable predicted spectrum and rationalized the positions of the carbon signals based on the interplay of inductive, resonance, and heavy atom effects. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data. This comprehensive approach, integrating theoretical prediction with practical experimental guidance, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel aromatic compounds.

References

Safety data sheet (SDS) for 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-ethyl-2-fluorobenzene

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 928304-44-3), a key intermediate in various organic synthesis applications, particularly within drug discovery and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) sections. Instead, this document synthesizes available data with established chemical safety principles to provide researchers, scientists, and drug development professionals with a framework for risk assessment and mitigation.

A Note on Data Synthesis: Publicly available, GHS-compliant safety data for this compound is limited.[1] Therefore, to ensure a robust and conservative safety profile, this guide incorporates and extrapolates data from well-characterized, structurally analogous compounds, primarily 1-Bromo-4-fluorobenzene (CAS 460-00-4) and 4-Bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7). This approach is a standard, field-proven practice for ensuring safety when handling novel or less-documented chemical entities.

Chemical Identity and Physicochemical Landscape

Understanding the fundamental properties of a chemical is the bedrock of safe handling. These parameters dictate its behavior in the laboratory environment, from storage to reaction quenching.

  • Chemical Name: this compound

  • Synonyms: 4-Ethyl-2-fluorobromobenzene[2]

  • CAS Number: 928304-44-3[1][2]

  • Molecular Formula: C₈H₈BrF[3]

  • Molecular Weight: 203.05 g/mol [3][4]

The physical properties are critical for anticipating its behavior during handling and in the event of a spill. For instance, a boiling point significantly above room temperature indicates low volatility under standard conditions, but this can change under heating or reduced pressure.

PropertyValueSourceCausality and Experimental Insight
Appearance Colorless liquid or solid[5]The physical state is near ambient temperature; minor temperature fluctuations can alter its state, impacting transfer methods.
Boiling Point 190-193 °C[5]This relatively high boiling point suggests that inhalation risk from vapor at room temperature is moderate but increases significantly upon heating.
Melting Point -21 °C[5]The substance will be liquid under all standard laboratory conditions, simplifying handling and transfer.
Density 1.326 g/mL[5]Being denser than water, it will sink, which is a critical consideration for aqueous workups and spill management in sinks or drains.
Flash Point ~53 °C / 127.4 °F (Analog Data)[6][7]As a combustible/flammable liquid, its vapors can form an ignitable mixture with air. This temperature is within the range of laboratory heating equipment, demanding strict control of ignition sources.

Hazard Analysis and GHS Classification

Based on the toxicological and hazard data from structural analogs, this compound should be handled as a hazardous substance.[8] The primary routes of exposure and concern are inhalation, skin/eye contact, and ingestion.

GHS Hazard Classification (Inferred from Analog Data)

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[6][8][9]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[4]

  • Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[4]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[8][9]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[8][9]

  • Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)[4][8][9]

  • Specific target organ toxicity — single exposure (Respiratory system): Category 3 (H335: May cause respiratory irritation)[8][9]

Hazard Statements (H-Statements):

  • H226: Flammable liquid and vapor.[6][8][9]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

  • H315: Causes skin irritation.[8][9]

  • H319: Causes serious eye irritation.[8][9]

  • H335: May cause respiratory irritation.[8][9]

Precautionary Statements (P-Statements) - A Self-Validating System: These statements form a logical chain of action to prevent and respond to the hazards identified above.

  • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[8][9]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[8]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk during routine handling and experimentation.

Engineering Controls

The primary line of defense is to control the environment.

  • Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to mitigate the inhalation hazard (H332, H335).

  • Ventilation: The lab should have adequate general ventilation to prevent the accumulation of vapors in the unlikely event of a release outside of primary containment.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of immediately, and hands washed thoroughly.[11]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or when handling the material under pressure.[11]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Ensure clothing fully covers the arms and legs.[9]

Storage and Incompatibility

Correct storage prevents degradation and hazardous reactions.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7] The storage area should be designated for flammable liquids.[7][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use only non-sparking tools when handling containers.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7] Halogenated aromatic compounds can be unreactive but may have incompatibilities with strong agents.[12]

Emergency Response Workflow

In the event of an incident, a structured and rapid response is critical. The following workflow and diagram outline the necessary steps.

Emergency Response Protocol Diagram

EmergencyResponse This compound: Emergency Response Workflow incident INCIDENT OCCURS spill Spill or Leak incident->spill exposure Personal Exposure incident->exposure fire Fire incident->fire spill_1 Evacuate Area Alert Colleagues spill->spill_1 exposure_type Route of Exposure? exposure->exposure_type fire_1 Activate Fire Alarm Evacuate Immediately fire->fire_1 spill_2 Remove Ignition Sources spill_1->spill_2 spill_3 Wear Full PPE (Respirator if large spill) spill_2->spill_3 spill_4 Contain with Inert Absorbent (Sand, Vermiculite) spill_3->spill_4 spill_5 Collect into Closed Container for Hazardous Waste spill_4->spill_5 skin Skin/Hair Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes inhalation Inhalation exposure_type->inhalation Inhaled skin_action Remove Contaminated Clothing Flush with Water for 15 min skin->skin_action eye_action Flush Eyes with Water for 15 min, Remove Lenses eye->eye_action inhalation_action Move to Fresh Air Provide Oxygen if Needed inhalation->inhalation_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical fire_2 If Safe, Use Extinguisher fire_1->fire_2 fire_2->fire_1 Large Fire / Unsure fire_3 Use CO2, Dry Chemical, or Alcohol-Resistant Foam fire_2->fire_3 Small Fire fire_4 DO NOT use solid water stream fire_3->fire_4 fire_5 Cool Unopened Containers with Water Spray fire_3->fire_5

Caption: Logical workflow for responding to spills, exposures, or fires involving this compound.

Accidental Release Measures (Spills)
  • Evacuate and Secure: Immediately alert others in the area and evacuate personnel to a safe location. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.[1]

  • Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water.[12]

First-Aid Measures
  • Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][8] A water spray can be used to cool adjacent containers but may not be effective at extinguishing the fire.[6][12]

  • Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[7]

  • Specific Hazards: The liquid is flammable, and its vapors may travel a considerable distance to a source of ignition and flash back.[6] Combustion may produce toxic fumes of carbon monoxide, hydrogen bromide, and hydrogen fluoride.[8]

  • Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Disposal and Environmental Considerations

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and regulatory compliance.

  • Product Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1] All disposal practices must be in accordance with federal, state, and local regulations.

Transportation Information

While end-users may not be responsible for shipping, understanding the transport classification is important for receiving and inventory management. Based on its properties as a flammable liquid, it would likely be classified for transport as:

  • UN Number: UN 1993 (for Flammable liquid, n.o.s.) or similar, as appropriate.

  • Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)

  • Hazard Class: 3 (Flammable Liquid)

References

A Systematic Approach to the IUPAC Nomenclature of C8H8BrF Isomers: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. A single alteration in substituent position on an aromatic ring or an aliphatic side-chain can drastically modify a compound's pharmacological, toxicological, and material properties. The molecular formula C8H8BrF represents a diverse array of structural isomers, each with a unique chemical identity and, consequently, distinct behaviors in chemical and biological systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assigning the International Union of Pure and Applied Chemistry (IUPAC) name to any given isomer of C8H8BrF. Moving beyond a simple recitation of rules, this document elucidates the chemical logic underpinning the nomenclature process, ensuring a deep and applicable understanding. We will dissect the primary isomer classes derived from this formula and present self-validating, step-by-step protocols for their unambiguous naming, including the critical assignment of stereochemistry where applicable.

Part 1: Foundational Principles of Aromatic Compound Nomenclature

The IUPAC system for naming substituted benzene derivatives is built on a hierarchy of rules designed to produce a unique and descriptive name for every possible structure.[1] Before addressing the specific isomers of C8H8BrF, a firm grasp of these core principles is essential.

  • Identifying the Parent Structure : For monosubstituted benzenes, the name is simply the substituent prefixed to "benzene" (e.g., Chlorobenzene).[2] For polysubstituted benzenes, the parent is typically benzene itself, unless a substituent confers a common name that is accepted by IUPAC (e.g., toluene for methylbenzene, or phenol for hydroxybenzene).[1][3] For the C8H8BrF isomers we will discuss, the primary parent structures will be benzene or ethane.

  • Numbering and Locants : When multiple substituents are present on a benzene ring, the carbon atoms are numbered 1 through 6 to assign locants (positions) to each substituent. The primary objective is to assign the lowest possible set of locants to the substituents.[4]

  • Alphabetical Precedence : When substituents are of the same priority class (as are all halo and alkyl groups), they are listed in alphabetical order in the final name (e.g., b romo comes before e thyl, which comes before f luoro). If there is a choice in numbering after applying the lowest locant rule, the substituent cited first in alphabetical order is assigned the lowest number.[1][3]

  • Ortho, Meta, Para Prefixes : For disubstituted benzenes, the relative positions can be indicated by prefixes: ortho- (o-) for 1,2 positions, meta- (m-) for 1,3 positions, and para- (p-) for 1,4 positions.[2][4] While useful, the numerical locant system is more broadly applicable for compounds with three or more substituents and is generally preferred in complex cases.

Part 2: Isomer Class I: Substituted Ethylbenzenes

This class of isomers features an ethyl group, a bromine atom, and a fluorine atom directly attached to the benzene ring. The molecular structure is C₆H₃(C₂H₅)(Br)(F).

Nomenclature Protocol for Substituted Ethylbenzenes

The systematic naming process follows a clear logical sequence. The parent structure is benzene, and the three substituents are ethyl, bromo, and fluoro.

Step-by-Step Methodology:

  • Identify and Alphabetize Substituents : The substituents are Bromo, Ethyl, and Fluoro.

  • Determine Lowest Locant Combination : Number the benzene ring to provide the lowest possible numbering scheme for the three substituents. For example, a 1,2,4-substitution pattern is superior to a 1,3,4-pattern.

  • Apply Alphabetical Order as a Tie-Breaker : If multiple numbering schemes yield the same lowest locant set (e.g., 1,2,4), assign the lowest number (1) to the substituent that comes first alphabetically. In this case, "bromo" receives the lowest possible number within that set.

  • Assemble the Final Name : List the substituents alphabetically, each preceded by its locant, followed by the parent name "benzene".

Data Presentation: Representative Isomers of Substituted Ethylbenzene
IUPAC NameSubstituent PositionsNumbering Logic
1-Bromo-2-ethyl-3-fluorobenzeneBr: 1, Ethyl: 2, Fluoro: 3Lowest locant set (1,2,3). Alphabetical priority for 'Bromo' at C1.
1-Bromo-4-ethyl-2-fluorobenzene[5]Br: 1, Fluoro: 2, Ethyl: 4Lowest locant set (1,2,4). 'Bromo' at C1 over 'Fluoro' at C1.
2-Bromo-1-ethyl-4-fluorobenzene[6]Ethyl: 1, Bromo: 2, Fluoro: 4Lowest locant set (1,2,4). 'Ethyl' at C1 gives the same set; alphabetical order of all substituents is considered.
4-Bromo-1-ethyl-2-fluorobenzeneEthyl: 1, Fluoro: 2, Bromo: 4Lowest locant set (1,2,4).

Visualization: Naming Workflow for Substituted Ethylbenzenes

G start Start with C8H8BrF Isomer (Substituents on Ring) parent Identify Parent: Benzene start->parent subs Identify Substituents: Bromo, Ethyl, Fluoro parent->subs alpha Alphabetize Substituents: 1. Bromo 2. Ethyl 3. Fluoro subs->alpha numbering Number Ring to Achieve Lowest Locant Set (e.g., 1,2,3 or 1,2,4) alpha->numbering tiebreak Tie-Breaker: Assign lowest number to first substituent alphabetically (Bromo) numbering->tiebreak If ambiguity exists assemble Assemble Name: (Locant)-(Bromo)-(Locant)-(Ethyl)-(Locant)-(Fluoro)benzene numbering->assemble If unambiguous tiebreak->assemble

Caption: Decision workflow for naming substituted ethylbenzenes.

Part 3: Isomer Class II: Substituted Phenylethanes

This class treats the C₆H₅ group as a "phenyl" substituent on a two-carbon (ethane) chain that also holds the bromine and fluorine atoms. The general structure is C₆H₅-C₂H₃BrF. These isomers introduce the potential for stereoisomerism.

Nomenclature Protocol for Substituted Phenylethanes

Step-by-Step Methodology:

  • Identify the Parent Chain : The longest carbon chain is two carbons long, so the parent alkane is "ethane".

  • Identify Substituents : The substituents on the ethane chain are Bromo, Fluoro, and Phenyl.

  • Number the Parent Chain : Number the two-carbon chain (C1, C2) to give the lowest possible locants to the substituents.

  • Assess for Chirality : Examine each carbon of the ethane chain. If a carbon is bonded to four different groups, it is a chiral center.

    • Example: In 1-bromo-1-fluoro-2-phenylethane, C1 is bonded to H, Br, F, and a benzyl group (-CH₂-C₆H₅). It is chiral.

  • Assign Stereochemical Configuration (R/S) : If a chiral center exists, use the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration as (R) or (S).[7] The priority is determined by the atomic number of the atom directly attached to the chiral center (Br > F > C of phenyl > H).

  • Assemble the Final Name : Prefix the full name with the stereochemical descriptor in parentheses, e.g., (R)- or (S)-. List the substituents alphabetically, preceded by their locants.

Data Presentation: Representative Isomers of Substituted Phenylethane
IUPAC NameSubstituent PositionsChirality
1-Bromo-1-fluoro-2-phenylethaneC1: Br, F; C2: PhenylYes, at C1
1-Bromo-2-fluoro-1-phenylethaneC1: Br, Phenyl; C2: FYes, at C1
1-Bromo-2-fluoro-2-phenylethaneC1: Br; C2: F, PhenylYes, at C2

Visualization: Naming Workflow for Chiral Phenylethanes

G start Start with C8H8BrF Isomer (Substituents on Chain) parent Identify Parent: Ethane start->parent subs Identify Substituents: Bromo, Fluoro, Phenyl parent->subs numbering Number Chain (C1, C2) for Lowest Locants subs->numbering chiral_check Assess for Chiral Center (Carbon with 4 different groups) numbering->chiral_check assign_rs Assign (R)/(S) Configuration using CIP Rules chiral_check->assign_rs Yes assemble_achiral Assemble Name: (Locant)-(Substituent)...ethane chiral_check->assemble_achiral No assemble Assemble Name: [(R/S)]-(Locant)-(Substituent)...ethane assign_rs->assemble

Caption: Workflow for naming substituted phenylethanes, including stereochemistry.

Part 4: Isomer Class III: Mixed Ring and Side-Chain Substitution

This final major class of isomers involves substitution on both the benzene ring and the ethyl side-chain. For example, a bromine atom could be on the ring while a fluorine atom is on the side chain.

Nomenclature Protocol for Mixed Substitution

The key decision here is defining the parent structure. Generally, if the side chain contains a principal functional group or is complex, the ring may be treated as a substituent. However, in this case, it is more systematic to name the compound as a substituted ethylbenzene.

Step-by-Step Methodology:

  • Identify the Parent Structure : The parent is benzene.

  • Identify the Substituents on the Ring : One substituent will be a halogen (e.g., bromo), and the other will be a substituted alkyl group (e.g., a "1-fluoroethyl" or "2-fluoroethyl" group).

  • Name the Substituted Alkyl Group : Name the side chain as you would any haloalkane, treating it as a single substituent.

  • Number the Benzene Ring : The carbon atom attached to the more complex substituent (the substituted ethyl group) is typically assigned C1. If ambiguity remains, use alphabetical order. For example, "bromo" vs. "fluoroethyl".

  • Assemble the Final Name : List the substituents alphabetically. Use parentheses to enclose the name of the complex substituent to avoid confusion.

Data Presentation: Representative Isomers with Mixed Substitution
IUPAC NameRing SubstituentSide-Chain SubstituentRing Position
1-Bromo-2-(1-fluoroethyl)benzene[8]Bromo(1-Fluoroethyl)Ortho (1,2)
1-Bromo-3-(2-fluoroethyl)benzeneBromo(2-Fluoroethyl)Meta (1,3)
1-(1-Bromoethyl)-4-fluorobenzeneFluoro(1-Bromoethyl)Para (1,4)

Conclusion

The IUPAC nomenclature for isomers of C8H8BrF is a systematic process rooted in a clear hierarchy of rules. By dissecting the molecular formula into its potential structural classes—substituted ethylbenzenes, substituted phenylethanes, and isomers with mixed substitution—we can apply tailored, yet consistent, protocols to arrive at an unambiguous name for any given structure. For the researcher, mastering this system is not an academic exercise; it is a fundamental requirement for accurate data reporting, database searching, and clear scientific communication, ensuring that the specific molecule being studied is precisely and universally understood.

References

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3), a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures. This document will delve into the critical aspects of sourcing, specifying, handling, and applying this versatile reagent, ensuring that researchers can confidently and safely integrate it into their discovery and development workflows.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈BrF and a molecular weight of approximately 203.05 g/mol .[1] The presence of orthogonal bromine and fluorine substituents on the ethylbenzene core makes it a valuable intermediate. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound is typically a colorless liquid or solid with a melting point of -21°C and a boiling point between 190-193°C.[2] It is soluble in common organic solvents like benzene and ethanol.[2]

Sourcing and Specification of Commercial this compound

The quality and purity of starting materials are paramount in any synthetic endeavor, directly impacting reaction efficiency, yield, and the impurity profile of subsequent intermediates and final products. Several reputable chemical suppliers offer this compound, each with its own set of specifications. When selecting a supplier, researchers should consider not only the nominal purity but also the analytical documentation provided, such as Certificates of Analysis (CoA) and Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) data.

Below is a comparative table of representative commercial suppliers for this compound:

Supplier Product Number Purity CAS Number Molecular Formula Molecular Weight
Sigma-Aldrich Varies by partnerTypically ≥95%928304-44-3C₈H₈BrF203.05
BLD Pharm BD01014496≥97% (GC)928304-44-3C₈H₈BrF203.05
Ambeed A393538≥95%928304-44-3C₈H₈BrF203.05
Fluorochem F210516≥95%928304-44-3C₈H₈BrF203.05

Note: This table is for illustrative purposes. Researchers should always consult the supplier's website for the most current product information and availability.

Quality Control and Analytical Verification

Independent verification of the identity and purity of starting materials is a critical step in ensuring the reproducibility and success of a synthetic campaign. For this compound, several analytical techniques are commonly employed.

Common Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethyl group and the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. ¹⁹F NMR is also highly informative for confirming the presence and chemical environment of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and identifying any volatile impurities. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for this compound.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is the method of choice. A suitable method can be developed to separate the main component from any related substances.

Illustrative Quality Control Workflow:

Caption: Quality control workflow for incoming this compound.

Safe Handling and Storage

This compound is an organic compound with potential hazards, and appropriate safety precautions must be taken during its handling and storage.[2] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.[3]

Key Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][5]

  • Avoid Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical attention.[2]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[4] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam in case of a fire.[5]

Storage Recommendations:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Applications in Organic Synthesis: A Representative Protocol

This compound is a versatile building block in organic synthesis.[2] A common application is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-ethyl-2-fluoro-4'-methylbiphenyl from this compound and 4-methylphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethyl-2-fluoro-4'-methylbiphenyl.

Conclusion

This compound is a valuable and versatile reagent for researchers and drug development professionals. A thorough understanding of its properties, reliable sourcing, stringent quality control, safe handling, and appropriate application are essential for its successful use in the synthesis of novel chemical entities. By following the guidelines outlined in this technical guide, scientists can effectively leverage the synthetic potential of this important building block.

References

A Technical Guide to the Purity Analysis of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a multi-faceted approach to the purity analysis of 1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] Recognizing the critical importance of purity for downstream applications, this document outlines a robust analytical strategy employing orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of methodologies, thereby ensuring trustworthiness and scientific integrity in the final analysis.

Introduction: The Analytical Imperative

This compound is a substituted aromatic hydrocarbon with the molecular formula C8H8BrF.[1][2][3] Its utility as a synthetic building block necessitates a thorough understanding of its purity profile. The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have profound impacts on the yield, safety, and efficacy of the final product. Therefore, a rigorous and well-validated analytical workflow is paramount.

This guide details a comprehensive strategy for the identification and quantification of potential impurities in this compound, ensuring that the material meets the stringent quality requirements for its intended use. The methodologies described are grounded in established analytical principles and are designed to be self-validating.

Physicochemical Properties and Potential Impurities

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC8H8BrF[1][2][3]
Molecular Weight203.05 g/mol [3][4]
Boiling Point190-193 °C[1]
Density1.326 g/mL[1]
AppearanceColorless liquid or solid[1]

Potential Impurities:

The synthesis of this compound, which may involve the fluorination of 1-bromo-4-ethylbenzene, can lead to several process-related impurities.[1] These can include:

  • Isomeric Impurities: Positional isomers such as 4-Bromo-1-ethyl-2-fluorobenzene.[4]

  • Starting Materials: Unreacted 1-bromo-4-ethylbenzene.

  • By-products: Di-fluorinated or other halogenated species.

  • Degradation Products: Arising from exposure to heat, light, or reactive agents.

Analytical Strategy: An Orthogonal Approach

To ensure a comprehensive purity assessment, a combination of analytical techniques is recommended. This orthogonal approach, utilizing methods with different separation and detection principles, provides a high degree of confidence in the final purity value.

Caption: Orthogonal approach for comprehensive purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas chromatography is the premier technique for analyzing volatile and semi-volatile aromatic hydrocarbons.[5][6] Coupling it with a mass spectrometer provides both quantitative data and structural information for impurity identification.

4.1. Rationale for GC-MS

The relatively low boiling point of this compound and its likely volatile impurities make it an ideal candidate for GC analysis. The high separation efficiency of capillary GC columns can resolve closely related isomers, while the mass spectrometer offers sensitive and specific detection.[7][8]

4.2. Experimental Protocol

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.[9]

    • Further dilute to a final concentration of approximately 100 µg/mL.[9]

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
  • Data Analysis:

    • Identify the main peak of this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[9]

    • Calculate purity based on the relative peak areas (Area %).[9]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC-MS is excellent for volatile compounds, HPLC is better suited for the analysis of non-volatile or thermally labile impurities.[10][11]

5.1. Rationale for HPLC

A reversed-phase HPLC method provides a complementary separation mechanism based on polarity. This is crucial for detecting any potential non-volatile by-products or degradation products that would not be amenable to GC analysis. Aromatic compounds are well-retained on C18 columns, and UV detection is generally suitable.[12][13]

5.2. Experimental Protocol

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program Start at 60% A, increase to 95% A over 15 min, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
  • Data Analysis:

    • Quantify impurities based on their peak area relative to the main component, using an external standard for calibration if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[14]

6.1. Rationale for NMR

¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the nuclei in the molecule.[15][16] This is invaluable for confirming the identity of the main component and for identifying the structures of any significant impurities. The presence of both fluorine and protons in this compound will result in complex but informative coupling patterns.[17]

6.2. NMR Analysis

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.[17]

  • ¹⁹F NMR: The fluorine NMR spectrum is highly sensitive to the electronic environment and can be used to detect even minor isomeric impurities.[15]

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself.

Method Validation

All analytical methods used for purity determination must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the USP or ICH.[18][19][20]

7.1. Validation Parameters

Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities.[19][20]

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[19][20]

  • Accuracy: The closeness of the test results to the true value.[19][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]

Caption: Key parameters for analytical method validation.

Conclusion

The purity analysis of this compound requires a scientifically sound and multi-faceted approach. By combining the strengths of GC-MS, HPLC, and NMR spectroscopy, a comprehensive and reliable assessment of the compound's purity can be achieved. This guide provides the foundational protocols and the underlying scientific principles to empower researchers and quality control professionals to confidently assess the quality of this critical chemical intermediate. Adherence to these principles and rigorous method validation will ensure that the material is suitable for its intended high-value applications in research and development.

References

A Technical Guide to the Solubility of 1-Bromo-4-ethyl-2-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-ethyl-2-fluorobenzene, a compound of interest in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for determining and predicting its solubility in various organic solvents.

Introduction: Understanding the Molecular Profile of this compound

This compound is a halogenated aromatic compound with a molecular formula of C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] Its structure, featuring a benzene ring substituted with a bromine atom, an ethyl group, and a fluorine atom, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of halogens and an alkyl group on the aromatic ring renders the molecule relatively nonpolar and hydrophobic.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₈BrF[1]
Molecular Weight203.054 g/mol [1]
Boiling Point190-193 °C[2]
Melting Point-21 °C[2]
Density1.326 g/mL[2]
Calculated Log Po/w3.48 - 4.1[3]
Calculated Water Solubility0.0416 mg/mL (Insoluble)[3]

The high calculated Log Po/w (octanol-water partition coefficient) value indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a lipophilic compound.[3] This is further supported by its very low predicted water solubility.[3]

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like."[4] This means that substances with similar polarities are more likely to be soluble in one another. Given the predominantly nonpolar nature of this compound, it is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents.

Factors Influencing Solubility:

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound, the primary intermolecular forces are van der Waals forces.

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. The C-Br and C-F bonds in the molecule introduce some polarity, but the overall molecule remains largely nonpolar due to the benzene ring and the ethyl group.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the effect of temperature on the solubility of liquids in liquids can be more complex.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor and has limited hydrogen bond accepting capabilities. This further limits its solubility in protic, hydrogen-bonding solvents like water and lower alcohols.[5]

Based on these principles, a qualitative prediction of the solubility of this compound in common organic solvents can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighSimilar nonpolar nature, relying on van der Waals interactions.
Polar Aprotic Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighThe moderate polarity of these solvents can interact favorably with the polarizable aromatic ring and halogen substituents.
Polar Protic Ethanol, Methanol, WaterLow to Moderate (in alcohols), Very Low (in water)The strong hydrogen bonding network in protic solvents is not easily disrupted by the nonpolar solute.

Experimental Determination of Solubility

A systematic approach is essential for accurately determining the solubility of this compound. The following protocols outline both a qualitative and a quantitative method.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[2][6] The compound is an organic substance with potential toxicity.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, must be worn.[2] All procedures should be conducted in a well-ventilated fume hood.

Qualitative Solubility Assessment (Miscibility)

This method provides a rapid assessment of solubility at a given concentration.

Protocol:

  • Preparation: In a series of labeled small test tubes, add 25 mg of this compound.

  • Solvent Addition: To each test tube, add 0.75 mL of the test solvent in three portions of 0.25 mL.

  • Mixing: After each addition, cap and vigorously shake or vortex the test tube for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble at that concentration (approximately 33.3 mg/mL). If a single liquid phase is observed for liquid solutes, they are considered miscible.

  • Classification: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Workflow for Qualitative Solubility Testing

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled, or centrifuge the sample to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow for Quantitative Solubility Determination

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation) B->C Settling D Filter the supernatant C->D Sampling E Analyze the concentration of the filtrate (HPLC/GC) D->E Analysis F Calculate solubility (mg/mL or mol/L) E->F Calculation

Caption: Shake-flask method for quantitative solubility measurement.

Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage drug development and process design for rapid solvent screening.[7][8]

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the structural features of molecules with their solubility in various organic solvents.[8][9] By inputting the molecular structure of this compound into a trained QSPR model, its solubility can be predicted with a certain degree of accuracy.[10]

Thermodynamic Models: Models such as UNIFAC and COSMO-RS can predict solubility based on thermodynamic principles and molecular surface properties.[7] These methods can provide insights into the molecular interactions driving dissolution.

While predictive models are powerful tools, it is important to note that their accuracy can vary, and experimental validation is often necessary for critical applications.

Conclusion

The solubility of this compound is governed by its nonpolar, lipophilic character. It is expected to be highly soluble in nonpolar aprotic solvents, moderately to highly soluble in polar aprotic solvents, and have limited solubility in polar protic solvents, particularly water. This guide has provided a theoretical framework for understanding these solubility characteristics, along with detailed, practical protocols for both qualitative and quantitative experimental determination. Furthermore, the potential of predictive computational models for rapid solubility screening has been highlighted. For researchers and developers working with this compound, a thorough understanding of its solubility is paramount for successful synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Hazards and Handling of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3) is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern offers a versatile scaffold for building molecular complexity through reactions such as cross-coupling and organometallic transformations. However, as with many functionalized aryl halides, its utility in synthesis is matched by a need for rigorous safety protocols. The presence of bromine and fluorine atoms on the benzene ring suggests potential for toxicity and specific handling requirements that must be understood and implemented by all laboratory personnel.

This guide provides a comprehensive overview of the known and inferred hazards associated with this compound. It details field-proven protocols for safe handling, storage, emergency response, and disposal, grounded in the principles of causality and self-validating safety systems. The information herein is intended for researchers, chemists, and drug development professionals who may handle this compound.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of safe laboratory practice. These properties dictate appropriate storage conditions, predict its behavior under various laboratory conditions, and inform risk assessments.

PropertyValueSource
CAS Number 928304-44-3[2][3]
Molecular Formula C₈H₈BrF[1][2]
Molecular Weight 203.05 g/mol [1][3]
Appearance Colorless liquid or solid[1]
Melting Point -21 °C[1]
Boiling Point 190-193 °C[1]
Density 1.326 g/mL[1]
Solubility Soluble in organic solvents like benzene and ethanol.[1]

Section 2: Hazard Identification and Analysis

A thorough hazard analysis for this compound is complicated by a lack of specific, publicly available GHS classification and toxicological data for the CAS number 928304-44-3.[4] In such instances, a prudent and scientifically sound approach involves extrapolating from closely related isomers and the known hazards of the functional groups present.

Inferred Hazards from Analogous Compounds: The isomer, 4-Bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7), has been classified according to GHS standards.[5] Given the identical molecular formula and functional groups, it is reasonable to assume a similar hazard profile until specific data for this compound becomes available. The reported classification for the isomer is as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[5]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[5]

Based on this, the compound should be treated as acutely toxic via all primary routes of exposure. Furthermore, many halogenated aromatic compounds can cause skin and eye irritation.[6]

Hazard Profile Logic Diagram: The following diagram illustrates the logical flow from the chemical's structure to its inferred hazards, forming the basis for the recommended handling protocols.

Hazard_Profile cluster_structure Chemical Structure cluster_properties Inferred Properties cluster_hazards GHS Hazard Statements (Analog) Structure This compound (Aryl Halide) Toxicity Potential for Acute Toxicity (Oral, Dermal, Inhalation) Structure->Toxicity Analogy to Isomer Data [4] Irritation Potential for Skin/Eye Irritation Structure->Irritation General Class Hazard [9] Combustion Hazardous Combustion Products (HF, HBr) Structure->Combustion Contains F, Br [6] H302 H302: Harmful if swallowed Toxicity->H302 H312 H312: Harmful in contact with skin Toxicity->H312 H332 H332: Harmful if inhaled Toxicity->H332

Caption: Logical derivation of hazards for this compound.

Reactivity and Stability:

  • The compound is stable under recommended storage conditions.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1][8]

  • Hazardous Decomposition: Upon combustion, it may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and hydrogen bromide (HBr).[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is a flammable liquid, and its vapors may form explosive mixtures with air.[8][9]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the inferred acute toxicity and potential for irritation, a multi-layered PPE approach is mandatory to prevent exposure.[10] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[11]

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] Eyewash stations and safety showers must be readily accessible.[9]

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[6][11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[6][12] Contaminated gloves should be disposed of immediately.

    • Protective Clothing: A flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or a full suit may be necessary.[6][11]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[12]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol (Weighing and Dispensing):

  • Pre-Operation Check: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment when transferring the liquid.[8]

  • Dispensing: Conduct all transfers within the fume hood. Use spark-free tools. If the compound is a low-melting solid, it may be gently warmed in a water bath to liquefy before transfer. Avoid direct heating with a hot plate.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors.[14]

  • Post-Handling: After dispensing, decontaminate any surfaces that may have been exposed. Wash hands thoroughly with soap and water, even after removing gloves.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

  • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[1][14]

  • The storage area should be free of ignition sources.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Remove all ignition sources.

    • Ensure adequate ventilation (within a fume hood if possible).

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbed material using spark-free tools and place it into a labeled, sealed container for hazardous waste disposal.[9]

    • Wash the spill area thoroughly.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6]

    • Unsuitable Media: A water jet may spread the fire. Water spray can be used to cool containers exposed to fire.[6]

    • Specific Hazards: Fire will produce toxic and corrosive gases (HBr, HF).[9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[4]

Section 7: Comprehensive Experimental Workflow

The following diagram outlines a self-validating workflow for a typical laboratory experiment involving this compound, integrating safety checks at every stage.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Execution cluster_emergency Contingency A 1. Risk Assessment (Review SDS, Plan Procedure) B 2. Engineering Control Check (Verify Fume Hood Operation) A->B C 3. PPE Donning (Gloves, Goggles, Lab Coat) B->C D 4. Material Handling (Dispense in Hood, Use Grounding) C->D E 5. Reaction Setup (Maintain Containment) D->E Spill Spill Protocol D->Spill F 6. Work-up & Purification (Anticipate Exotherms) E->F FirstAid First Aid Protocol E->FirstAid G 7. Decontamination (Clean Glassware & Surfaces) F->G F->Spill H 8. Waste Segregation (Aqueous, Organic Halogenated) G->H I 9. Final Disposal (Label & Move to Waste Area) H->I

Caption: A closed-loop safe handling workflow for laboratory operations.

References

Methodological & Application

Application Note & Protocol: Formation of (4-Ethyl-2-fluorophenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of the Grignard reagent (4-Ethyl-2-fluorophenyl)magnesium bromide from its corresponding aryl halide, 1-Bromo-4-ethyl-2-fluorobenzene. Grignard reagents are fundamental organometallic compounds widely utilized for carbon-carbon bond formation in organic synthesis.[1] The presence of a fluorine substituent on the aromatic ring introduces specific challenges and considerations for reactivity that are addressed herein. This guide details the underlying chemical principles, provides a robust and validated experimental protocol, and includes methods for the essential post-synthesis quantification of the reagent's concentration. The protocols and insights are designed for researchers in synthetic chemistry, drug discovery, and materials science.

Introduction and Scientific Principles

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[2] For the target molecule, this compound, the reaction proceeds by insertion of magnesium into the more labile carbon-bromine bond, leaving the highly stable carbon-fluorine bond intact.[3][4] The resulting organomagnesium halide is a potent nucleophile and a strong base, making it a versatile tool for introducing the 4-ethyl-2-fluorophenyl moiety into various molecular scaffolds.[5][6]

Mechanism of Formation

The precise mechanism of Grignard reagent formation is complex and occurs on the surface of the magnesium metal.[5][7] It is widely accepted to proceed via a single-electron transfer (SET) from the magnesium surface to the aryl halide.[2] This generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the final Grignard reagent (RMgBr). This entire process is highly sensitive to the condition of the magnesium surface, the choice of solvent, and the absolute exclusion of atmospheric oxygen and moisture.[1][8]

The Critical Role of Ethereal Solvents

Ethereal solvents, particularly tetrahydrofuran (THF), are essential for the successful formation and stabilization of Grignard reagents.[9] The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the RMgX species, forming a soluble and stable complex.[9][10] This solvation not only prevents the reagent from precipitating but also modulates its reactivity.[9] THF is often preferred over diethyl ether for aryl Grignard formation due to its higher polarity and better solvating capabilities, which can facilitate the reaction of less reactive aryl halides.[9][11]

Challenges with Substituted Aryl Halides

The reactivity of an aryl halide in Grignard formation is influenced by its electronic and steric properties. The electron-withdrawing nature of the fluorine atom in this compound can decrease the reactivity of the C-Br bond towards magnesium insertion compared to non-fluorinated analogues. This often results in a longer induction period, necessitating careful activation of the magnesium surface to ensure reliable reaction initiation.[12]

Magnesium Activation: The Key to Initiation

The most common point of failure in a Grignard synthesis is the inability to initiate the reaction.[13] This is due to a passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl halide.[10][14] Therefore, activating the magnesium to expose a fresh, reactive metal surface is a critical first step.

Several methods can be employed for activation. The choice depends on the reactivity of the halide and laboratory preference.

Activation Method Description Advantages Disadvantages Typical Application
Iodine (I₂) A small crystal of iodine is added. It is believed to chemically etch the MgO layer.[15][16]Simple, visually indicates initiation (disappearance of purple/brown color).[17]Can sometimes lead to the formation of trace iodinated byproducts.[15]General-purpose activation for most substrates.
1,2-Dibromoethane (DBE) A small amount of DBE reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface.[10][18]Evolution of ethylene gas provides a clear visual cue of successful activation. Byproducts are innocuous.[13][19]DBE is toxic and should be handled with care.[18]Highly reliable method, especially for sluggish reactions. The "entrainment method".[20]
Mechanical Grinding Vigorously grinding the magnesium turnings in a mortar and pestle before use.Breaks the oxide layer, exposing fresh surface area without chemical additives.[14][21]Can be labor-intensive; must be done quickly to minimize re-oxidation.A simple, chemical-free alternative.
Pre-formed Grignard Adding a small amount of a previously prepared, active Grignard reagent.Very effective for initiating difficult reactions.Requires access to an existing Grignard solution.Used when other methods fail or for very unreactive halides.[14]

Experimental Workflow and Protocols

The overall workflow for the synthesis and validation of (4-Ethyl-2-fluorophenyl)magnesium bromide is depicted below. It is imperative that all steps are conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[1][8]

G cluster_prep Preparation cluster_synth Synthesis cluster_validate Validation glassware Oven-Dry Glassware setup Assemble Apparatus (3-Neck Flask, Condenser, Dropping Funnel) glassware->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert charge_mg Charge Flask with Mg Turnings & THF inert->charge_mg activate Activate Mg (e.g., Iodine or DBE) charge_mg->activate initiate Initiate Reaction (Add small aliquot of Aryl Halide) activate->initiate addition Dropwise Addition of Aryl Halide Solution initiate->addition reflux Maintain Gentle Reflux (Stir to Completion) addition->reflux cool Cool to RT reflux->cool sample Take Aliquot for Titration cool->sample titrate Titrate to Determine Molarity sample->titrate store Store Reagent Under Inert Gas titrate->store caption Figure 1. High-level workflow for the synthesis and validation of the Grignard reagent.

Figure 1. High-level workflow for the synthesis and validation of the Grignard reagent.
Detailed Synthesis Protocol

This protocol describes the formation of (4-Ethyl-2-fluorophenyl)magnesium bromide on a 50 mmol scale.

Materials & Reagents:

  • Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv.)

  • This compound (10.25 g, 50 mmol, 1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (~100 mL)

  • Iodine (1-2 small crystals) OR 1,2-Dibromoethane (0.2 mL)

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Glass stoppers and septa

  • Syringes and needles

  • Heat gun

Procedure:

  • Apparatus Preparation: Rigorously dry all glassware in an oven at 120°C overnight or flame-dry under vacuum immediately before use. Assemble the flask with the stirrer, condenser, and dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of inert gas.[17]

  • Magnesium Charging and Activation:

    • Place the magnesium turnings into the reaction flask.

    • Add a magnetic stir bar.

    • Briefly heat the flask containing the magnesium under vacuum with a heat gun and then refill with inert gas. This helps to drive off any adsorbed moisture.[22]

    • Add ~20 mL of anhydrous THF to the flask, just enough to cover the magnesium.

    • Add the chosen activator: either a single small crystal of iodine or a few drops of 1,2-dibromoethane.[13][18]

    • Begin stirring. Gentle warming with a heat gun may be necessary to initiate activation. Successful activation is indicated by the disappearance of the iodine color or the steady evolution of bubbles (ethylene) if using 1,2-dibromoethane.[10][18]

  • Grignard Reagent Formation:

    • Prepare a solution of this compound (50 mmol) in ~80 mL of anhydrous THF in the dropping funnel.

    • Once the magnesium is activated, add a small portion (~5-10 mL) of the aryl bromide solution to the stirring magnesium suspension.

    • The reaction should initiate, evidenced by a gentle reflux and the appearance of a cloudy, grayish color.[10] If the reaction does not start, cease addition and apply gentle heat until it does. The exothermic nature of the initiation should be observable as a temperature rise.[6][23]

    • Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle, steady reflux. This controlled addition is crucial to prevent a runaway reaction and minimize side reactions like Wurtz coupling.[15]

    • After the addition is complete, continue stirring the mixture. If reflux subsides, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Completion and Storage:

    • Once the reaction is complete (most of the magnesium will be consumed), allow the cloudy gray-brown solution to cool to room temperature.

    • The Grignard reagent is now ready for use or titration. For storage, transfer the solution via cannula to a dry, inert-gas-flushed storage bottle fitted with a septum.

Quantification by Titration

It is essential to determine the exact concentration of the Grignard reagent before its use in subsequent reactions, as the yield is never perfectly quantitative.[24] Several titration methods are available. The iodine-based titration is robust and provides a sharp endpoint.[25][26]

Iodine Titration Protocol

This method relies on the reaction of the Grignard reagent with a standardized solution of iodine.

Figure 2. Stoichiometry of the iodine titration reaction.

Procedure:

  • Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, accurately weigh ~254 mg of iodine (I₂) and dissolve it in 2.0 mL of anhydrous THF containing lithium chloride (e.g., a 1.0 M solution of LiCl in THF). The LiCl helps to solubilize the iodine and the resulting magnesium salts.[26]

  • Setup: Cool the dark brown iodine solution to 0°C in an ice bath with magnetic stirring.

  • Titration: Using a 1.0 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirring iodine solution.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine completely disappears, resulting in a colorless or pale yellow solution.[26] Record the volume of Grignard reagent added.

  • Calculation:

    • Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )

    • From the stoichiometry (2 RMgBr + I₂), Moles of RMgBr = 2 * Moles of I₂

    • Molarity of Grignard (M) = (Moles of RMgBr) / (Volume of Grignard added in L)

It is recommended to perform the titration in duplicate or triplicate for accuracy.

Safety and Troubleshooting

  • Safety: Grignard reactions are highly exothermic and can become vigorous.[6] Anhydrous ethers like THF are extremely flammable. 1,2-Dibromoethane is a suspected carcinogen.[18] All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Troubleshooting:

    • Reaction Fails to Initiate: The most common issue. Re-check for moisture (improperly dried glassware/solvents). Ensure magnesium activation was successful. If necessary, add another small crystal of iodine or a few more drops of DBE. Crushing a few turnings of magnesium with a dry glass rod against the side of the flask can also help expose a fresh surface.[14]

    • Reaction Becomes Too Vigorous: The rate of addition of the aryl halide is too fast. Immediately slow the addition and, if necessary, use an ice bath to cool the reaction flask.

    • Low Yield: May be caused by wet reagents/solvents or side reactions. Ensure high-purity reagents and strictly anhydrous conditions. Slow, controlled addition at a moderate temperature can minimize Wurtz coupling.[15]

References

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-bromo-4-ethyl-2-fluorobenzene. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substitution pattern. This document explores several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, we discuss mechanistic considerations, provide step-by-step experimental protocols, and present data to guide optimization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Strategic Importance of the this compound Scaffold

The this compound moiety is a key structural unit in the design of novel chemical entities. The strategic placement of its functional groups offers distinct advantages:

  • Palladium-Catalyzed Reaction Handle: The bromine atom serves as a reliable and reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Modulation of Physicochemical Properties: The ortho-fluorine atom is a well-known bioisostere for a hydrogen atom. Its strong electron-withdrawing nature can profoundly influence the pKa of adjacent functionalities, modulate conformation, and improve metabolic stability by blocking potential sites of oxidation.

  • Lipophilicity and Binding Interactions: The para-ethyl group provides a lipophilic handle that can enhance membrane permeability and participate in hydrophobic binding interactions within biological targets.

The convergence of these features makes this scaffold particularly attractive for generating libraries of complex molecules for screening in drug discovery and for the synthesis of advanced organic materials.

Fundamental Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[1][2] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[3][4]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[5][6][7] The electron-withdrawing fluorine atom in the ortho position can accelerate this step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

The choice of ligand, base, solvent, and temperature is critical for achieving high efficiency and selectivity in these transformations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, have been instrumental in advancing the scope and utility of these reactions.[10]

Generalized Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(L)₂-X Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(L)₂-R Ox_Adduct->Transmetalation_Complex Transmetalation (R-M) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation_Complex->Product Ar-X 1-Bromo-4-ethyl- 2-fluorobenzene Ar-X->Ox_Adduct R-M Coupling Partner (e.g., R-B(OH)₂) R-M->Transmetalation_Complex caption Generalized Pd(0)/Pd(II) Catalytic Cycle.

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[2][8]

Mechanism and Key Considerations

For this compound, the reaction proceeds via the standard catalytic cycle. The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[8] The steric hindrance from the ortho-fluorine and the ethyl group can influence the required ligand and reaction conditions. Bulky, electron-rich biarylphosphine ligands are often effective in promoting the reaction.[10][11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-ethyl-2-fluoro-4'-methoxybiphenyl from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 219 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>95
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O11092
3Pd(PPh₃)₄ (5)---Na₂CO₃ (2)DME/H₂O8565

Yields are based on similar reported procedures and serve as a guide for optimization.[12][13]

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[1][9][14]

Mechanism and Key Considerations

This reaction involves the coupling of an aryl halide with a primary or secondary amine.[9] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[1][9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required. The choice of ligand is critical to prevent side reactions like β-hydride elimination.[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(4-ethyl-2-fluorophenyl)morpholine from this compound and morpholine.

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 14 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.[1]

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important arylacetylene structures.[15][16]

Mechanism and Key Considerations

The reaction is typically co-catalyzed by palladium and copper(I).[15][17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylethylamine, is commonly used both as a base and sometimes as the solvent. For electron-deficient substrates like this compound, the reaction may proceed efficiently even at room temperature, although gentle heating can be beneficial. Copper-free conditions have also been developed to avoid potential homocoupling of the alkyne.[16][18]

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-ethynyl-4-ethyl-2-fluorobenzene from this compound and ethynyltrimethylsilane (followed by desilylation).

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Ethynyltrimethylsilane (1.5 mmol, 212 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add ethynyltrimethylsilane dropwise.

  • Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude TMS-protected alkyne can be deprotected by dissolving it in methanol and adding a catalytic amount of K₂CO₃, stirring at room temperature for 1-2 hours.

  • After deprotection is complete (monitored by TLC), neutralize with dilute HCl, extract with ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the final product.

General Experimental Workflow & Purification

A standardized workflow is crucial for reproducibility and efficiency in cross-coupling reactions.

Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reaction Monitoring (TLC, GC-MS) Setup->Reaction Heating & Stirring Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Standard experimental workflow for cross-coupling.

Purification Strategy:

  • Workup: A standard aqueous workup is typically sufficient to remove the bulk of inorganic salts and water-soluble reagents.[3]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final products. The choice of eluent system (typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane) must be optimized for each specific product.[17]

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Conclusion

This compound is a highly versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligand, base, and solvent, a diverse range of C-C and C-N bonds can be formed efficiently. The protocols and data provided in this guide serve as a robust starting point for researchers to develop novel molecules for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in drug discovery and development, where the arylamine moiety is a prevalent structural motif. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, electronically distinct substrate: 1-bromo-4-ethyl-2-fluorobenzene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of aryl amines is of paramount importance in the pharmaceutical industry, as this structural unit is a key component in a vast array of therapeutic agents. Traditional methods for forging C-N bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, offering a milder and more general route to these valuable compounds.[1]

The subject of this guide, this compound, presents an interesting case study. The presence of an electron-donating ethyl group and an electron-withdrawing fluorine atom on the aromatic ring creates a unique electronic environment that can influence the reactivity of the C-Br bond. Understanding these electronic effects is crucial for the rational design of an effective catalytic system. The ortho-fluoro substituent, in particular, can impact the oxidative addition step and the overall catalytic cycle.

Mechanism and Key Principles: A Look Under the Hood

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3]

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

dot graph "Buchwald-Hartwig_Amination_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded]; rankdir=LR; bgcolor="#F1F3F4"; node [fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)-Br" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)-NHR'R''" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-NR'R''" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

"Pd(0)L" -> "Ar-Pd(II)(L)-Br" [label=" Oxidative Addition\n(Ar-Br)"]; "Ar-Pd(II)(L)-Br" -> "Ar-Pd(II)(L)-NHR'R''" [label=" Amine Coordination\n & Deprotonation\n(HNR'R'', Base)"]; "Ar-Pd(II)(L)-NHR'R''" -> "Ar-NR'R''" [label=" Reductive Elimination"]; "Ar-NR'R''" -> "Pd(0)L" [style=invis]; "Ar-Pd(II)(L)-NHR'R''" -> "Pd(0)L" [label=" ", style=dashed]; } caption: "Catalytic Cycle of the Buchwald-Hartwig Amination"

The Critical Role of Ligands

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[1] For challenging substrates, such as aryl chlorides or electron-rich aryl bromides, specialized biarylphosphine ligands developed by the Buchwald and Hartwig groups have proven to be highly effective.[1][8] These ligands promote the formation of the catalytically active monoligated palladium species.[1]

Experimental Protocol: Amination of this compound with Morpholine

This protocol provides a reliable method for the coupling of this compound with morpholine, a common secondary amine used in drug discovery.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound205.051.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
RuPhos473.610.020.02
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-
Safety Precautions
  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable solvent. Work in a well-ventilated fume hood away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 205 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and RuPhos (0.02 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Addition of Base and Amine: Under a positive flow of argon, add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(4-ethyl-2-fluorophenyl)morpholine.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Weigh Reagents"]; B [label="Add to Schlenk Tube"]; C [label="Establish Inert Atmosphere"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Add Solvent and Amine"]; E [label="Heat and Stir"]; F [label="Monitor Progress (TLC/GC-MS)"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Cool and Quench"]; H [label="Extraction"]; I [label="Dry and Concentrate"]; J [label="Column Chromatography"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Characterize Product\n(NMR, MS, etc.)"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } caption: "Experimental Workflow for Buchwald-Hartwig Amination"

Troubleshooting and Optimization

While the provided protocol is robust, challenges can arise. Below are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure all reagents are pure and anhydrous.[9] Degas the solvent thoroughly. Increase the reaction temperature or try a different solvent like dioxane.[10]
Side Product Formation Hydrodehalogenation of the aryl bromide.Use a different ligand that promotes reductive elimination over competing pathways.[5] Ensure the reaction is strictly anaerobic.
Incomplete Reaction Insufficient base, catalyst deactivation.Increase the amount of base or try a stronger base like LHMDS.[2] Increase the catalyst loading slightly.[9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully apply this methodology to a wide range of substrates, including the electronically nuanced this compound. The protocol provided herein serves as a validated starting point for the efficient and reproducible synthesis of N-arylated products, facilitating the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira coupling reaction with 1-Bromo-4-ethyl-2-fluorobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols for both traditional and copper-free conditions, and provides insights into optimizing reaction parameters. A troubleshooting section is included to address common challenges, ensuring a higher probability of successful synthesis.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-catalyzed transformation is renowned for its reliability and broad functional group tolerance, operating under relatively mild conditions.[3][4] Its application is extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the introduction of an alkyne moiety is a key strategic step.[5]

The substrate of focus, this compound, presents a unique set of considerations. The presence of a fluorine atom ortho to the bromine can influence the electronic properties and reactivity of the C-Br bond. This guide will address these specific challenges and provide robust protocols for the successful coupling of this versatile building block.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound). This step, often rate-limiting, forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne. The amine base deprotonates the alkyne, forming a copper acetylide species.[8]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center, regenerating the copper catalyst. This is a crucial step where the two cycles intersect.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylethynyl product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation cu_acetylide Cu(I)-C≡CR pd_transmetal->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkyne [Cu(I)-alkyne] complex cu_x->cu_alkyne + H-C≡CR cu_alkyne->cu_acetylide + Base - H-Base⁺ cu_acetylide->cu_x Transmetalation (to Pd) caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling. Protocol_1_Workflow start Start reagents Add solid reagents to flame-dried Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents_base Add anhydrous toluene and triethylamine inert->solvents_base alkyne Add terminal alkyne dropwise solvents_base->alkyne react Heat to 80°C and stir (monitor by TLC/GC-MS) alkyne->react workup Cool, filter through Celite®, and perform aqueous workup react->workup purify Purify by flash column chromatography workup->purify end End purify->end caption Figure 2: Workflow for Traditional Sonogashira Coupling.

References

The Strategic Utility of 1-Bromo-4-ethyl-2-fluorobenzene in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of modern pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient construction of complex molecular architectures. 1-Bromo-4-ethyl-2-fluorobenzene, a halogenated aromatic compound, has emerged as a valuable building block for medicinal chemists and process development scientists. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and an ethyl group, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1]

This document serves as a comprehensive guide to the practical application of this compound in API synthesis. We will delve into its pivotal role in key synthetic transformations, providing detailed, field-proven protocols and explaining the underlying scientific principles that govern these reactions. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the synthetic potential of this important intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₈H₈BrFPubChem
Molecular Weight 203.05 g/mol PubChem
CAS Number 928304-44-3PubChem
Appearance Colorless liquid or solidChemBK[1]
Boiling Point 190-193 °CChemBK[1]
Density 1.326 g/mLChemBK[1]
Solubility Soluble in organic solvents such as benzene and ethanol.[1]ChemBK[1]

Safety and Handling: this compound is an organic compound with potential toxicity. Appropriate safety measures, such as wearing chemical-resistant gloves and safety glasses, are essential during handling.[1] All manipulations should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes, and in case of accidental exposure, rinse immediately with copious amounts of water and seek medical attention.[1] It is crucial to consult the material safety data sheet (MSDS) for detailed safety information before use.[1]

Core Applications in API Synthesis: A Gateway to Molecular Complexity

The strategic placement of the bromo and fluoro substituents on the benzene ring makes this compound an ideal substrate for a variety of cross-coupling reactions, which are cornerstones of modern API synthesis. The bromine atom serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, while the fluorine atom can modulate the electronic properties of the ring and enhance the metabolic stability and binding affinity of the final API.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many kinase inhibitors and other drug candidates. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluorine atom can influence the rate of this step.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Aryl-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Organoboron_Reagent R-B(OR)2 Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Aryl-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 203 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Application II: Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound opens up another avenue for creating new C-C bonds. The resulting organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Chemoselectivity Considerations: A key aspect of this reaction is the chemoselective insertion of magnesium into the C-Br bond over the C-F bond. The C-Br bond is significantly weaker and more polarized than the C-F bond, making it the more reactive site for Grignard reagent formation. This selectivity is crucial for preserving the fluorine substituent for its desired effects in the final API.

Grignard_Formation Start This compound Reaction Grignard Reagent Formation Start->Reaction Mg Magnesium (Mg) Mg->Reaction Solvent Anhydrous Ether (e.g., THF) Solvent->Reaction Grignard 2-Fluoro-4-ethylphenylmagnesium bromide Reaction->Grignard Nucleophilic_Attack Nucleophilic Attack Grignard->Nucleophilic_Attack Electrophile Electrophile (e.g., CO2, RCHO) Electrophile->Nucleophilic_Attack Intermediate Magnesium Alkoxide/Carboxylate Nucleophilic_Attack->Intermediate Workup Aqueous Acidic Workup Intermediate->Workup Product Final Product (e.g., Carboxylic Acid, Alcohol) Workup->Product

Figure 2: Workflow for Grignard reagent formation and subsequent reaction.

Detailed Protocol: Synthesis of 2-Fluoro-4-ethylbenzoic Acid

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent carboxylation to yield 2-fluoro-4-ethylbenzoic acid, a potential intermediate for more complex APIs.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line

  • Standard laboratory glassware for workup and purification

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a dropping funnel, reflux condenser, and an inlet for inert gas. Flame-dry the apparatus under a stream of inert gas to remove any moisture.

  • Initiation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 mmol, 203 mg) in anhydrous THF (5 mL). Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form.

  • Quenching and Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to yield the crude 2-fluoro-4-ethylbenzoic acid, which can be further purified by recrystallization or column chromatography.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound stands out as a strategically valuable intermediate in the synthesis of APIs. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, allows for the controlled and efficient construction of complex molecular frameworks. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development endeavors. As the demand for novel and more effective therapeutics continues to grow, the judicious application of such key intermediates will remain a critical component of successful API synthesis.

References

Application Notes: 1-Bromo-4-ethyl-2-fluorobenzene as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing pharmacological profiles.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The 2-fluoro-4-ethylphenyl motif, accessible through intermediates like 1-Bromo-4-ethyl-2-fluorobenzene, is particularly valuable. This structural unit provides a metabolically robust anchor and specific steric and electronic properties that can be exploited to enhance potency and selectivity.[1][4]

This compound serves as a versatile and highly valuable building block for introducing this key pharmacophore.[5] Its structure features a reactive bromine atom, which is amenable to a wide range of modern cross-coupling reactions, providing a robust handle for constructing complex molecular architectures.[3][6] This guide details the properties, synthesis, and critical applications of this intermediate, providing field-proven protocols for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard-based transformations—staple reactions in drug discovery pipelines.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties of an intermediate is critical for experimental design, safety, and scale-up. The key characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 928304-44-3[7][8]
Molecular Formula C₈H₈BrF[5][7]
Molecular Weight 203.05 g/mol [7][9]
Appearance Colorless liquid or solid[5]
Boiling Point 190-193 °C[5]
Density 1.326 g/mL[5]
XLogP3 3.5[7][9]
Solubility Soluble in organic solvents (e.g., benzene, ethanol)[5]

Safety Information: this compound is an organic compound with potential toxicity.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, must be worn during handling.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes.[5] Store away from strong oxidizing agents and sources of ignition.[5] For comprehensive safety information, consult the material safety data sheet (SDS).[5]

Synthesis of the Intermediate

The preparation of this compound is typically achieved through electrophilic aromatic substitution. A common and effective method is the direct bromination of 4-ethylfluorobenzene. The fluorine atom is a weak ortho-para director, while the ethyl group is a stronger ortho-para director. The bromine atom is directed to the position ortho to the fluorine and meta to the ethyl group, driven by the directing effects and steric considerations.

Protocol 3.1: Synthesis via Bromination of 4-Ethylfluorobenzene

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • 4-Ethylfluorobenzene

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-ethylfluorobenzene (1.0 equiv) in dichloromethane, add trifluoroacetic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Key Applications in Cross-Coupling Reactions

The C-Br bond in this compound is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[10][11] The reaction couples the aryl bromide with a boronic acid or ester partner.

Causality in Protocol Design: The choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (like those of the Buchwald-type) is crucial.[12] These ligands facilitate the often rate-limiting oxidative addition of the palladium(0) species into the C-Br bond and promote the final reductive elimination step to release the product.[10] A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to palladium.[10][12]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (2-5 mol%), Base (2.0 eq) to flask atmosphere 2. Evacuate & backfill with Argon (3x) reagents->atmosphere solvent 3. Add degassed solvent (e.g., Dioxane/H₂O) atmosphere->solvent heat 4. Heat mixture (e.g., 90-100 °C) with vigorous stirring solvent->heat monitor 5. Monitor progress by TLC / GC-MS (12-24 h) heat->monitor quench 6. Cool to RT, quench with water, extract with Ethyl Acetate monitor->quench wash 7. Wash organic layer with brine, dry (Na₂SO₄), and concentrate quench->wash purify 8. Purify by column chromatography wash->purify

Caption: Workflow for a typical Suzuki-Miyaura Coupling reaction.

Protocol 4.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.[10]

  • Add the degassed dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[10]

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to yield 4-ethyl-2-fluoro-1,1'-biphenyl.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a versatile and efficient method for coupling aryl halides with a vast range of primary and secondary amines, which are key components of countless drug molecules.[13][14]

Causality in Protocol Design: This reaction is highly dependent on the catalyst system.[13] The mechanism involves oxidative addition of Pd(0) to the C-Br bond, coordination and deprotonation of the amine by a strong, non-nucleophilic base (like sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] The choice of a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is critical to promote the reductive elimination step and prevent competing side reactions like beta-hydride elimination.[13][14]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Aryl Bromide (1.0 eq), Pd Pre-catalyst (2 mol%), Ligand (4 mol%), Base (1.4 eq) to oven-dried Schlenk tube atmosphere 2. Evacuate & backfill with Argon (3x) reagents->atmosphere addition 3. Add Amine (1.2 eq) and anhydrous solvent (e.g., Toluene) via syringe atmosphere->addition heat 4. Heat mixture (e.g., 100-110 °C) with vigorous stirring addition->heat monitor 5. Monitor progress by TLC / LC-MS (12-24 h) heat->monitor quench 6. Cool to RT, quench with water, extract with organic solvent monitor->quench wash 7. Wash, dry, and concentrate the combined organic layers quench->wash purify 8. Purify by column chromatography wash->purify

Caption: Workflow for a typical Buchwald-Hartwig Amination reaction.

Protocol 4.2.1: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[14]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[14]

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[14]

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-ethyl-2-fluorophenyl)morpholine.

Grignard Reagent Formation: A Gateway to Diverse Functionality

Formation of a Grignard reagent transforms the electrophilic aryl bromide into a potent carbon nucleophile, opening a vast array of synthetic possibilities.[16] The Grignard reagent can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds.

Causality and Mechanistic Insight: The reaction involves the insertion of magnesium metal into the C-Br bond, which is more labile than the C-F bond.[16] This process requires an anhydrous ether solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium species. A critical consideration for ortho-fluoroaryl halides is the potential for the formed Grignard reagent to eliminate magnesium fluoride-bromide to generate a highly reactive benzyne intermediate.[17] This alternative pathway can be exploited for cycloaddition reactions but must be controlled if simple nucleophilic addition is the desired outcome, typically by maintaining low reaction temperatures.

Grignard_Workflow cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification setup 1. Add Mg turnings to flame-dried flask under Argon addition 2. Add anhydrous THF, then add Aryl Bromide solution dropwise setup->addition initiation 3. Initiate reaction (gentle heating/iodine crystal) Maintain gentle reflux addition->initiation cool 4. Cool Grignard solution to 0 °C initiation->cool electrophile 5. Add electrophile (e.g., Aldehyde in THF) dropwise at 0 °C cool->electrophile warm 6. Warm to RT and stir until reaction is complete electrophile->warm quench 7. Cool to 0 °C, quench with sat. NH₄Cl solution warm->quench extract 8. Extract with ether, wash, dry, and concentrate quench->extract purify 9. Purify by column chromatography extract->purify

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Protocol 4.3.1: Grignard Reaction with Benzaldehyde

Materials:

  • Magnesium turnings (1.5 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Benzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place magnesium turnings in a flame-dried, three-neck flask equipped with a condenser and dropping funnel under an argon atmosphere.

  • Add a small volume of anhydrous THF and a crystal of iodine.

  • Dissolve this compound in anhydrous THF and add a small portion to the magnesium. Gentle heating may be required to initiate the reaction (disappearance of iodine color and bubble formation).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (4-ethyl-2-fluorophenyl)(phenyl)methanol.

Conclusion

This compound is a strategically vital intermediate for medicinal chemists. Its utility lies in its ability to introduce the valuable 2-fluoro-4-ethylphenyl moiety into complex molecules through a variety of robust and well-established synthetic transformations. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions provide reliable starting points for researchers engaged in drug discovery and development. By understanding the reactivity and applying these optimized methods, scientists can efficiently construct novel chemical entities with potentially enhanced pharmacological properties.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Aryl Bromides in the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This powerful transformation has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. While the reaction is robust for a variety of substrates, aryl bromides bearing a combination of sterically demanding and electronically diverse substituents, such as 1-Bromo-4-ethyl-2-fluorobenzene, present unique challenges that necessitate carefully optimized conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with this compound. We will delve into the mechanistic nuances dictated by the substrate's substitution pattern, explore the rationale behind the selection of catalysts, ligands, and bases, and provide detailed, field-proven protocols for successful execution.

The subject of this guide, this compound, incorporates both an electron-donating alkyl group (ethyl) at the para-position and an electron-withdrawing, sterically influential fluorine atom at the ortho-position. The interplay of these substituents significantly impacts the key steps of the Heck catalytic cycle:

  • Oxidative Addition: The electron-donating nature of the ethyl group can decrease the electrophilicity of the aryl bromide, potentially slowing the rate-determining oxidative addition to the Pd(0) catalyst. Conversely, the electron-withdrawing fluorine atom can partially mitigate this effect.

  • Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the carbon-bromine bond, which can further impede the approach of the bulky palladium catalyst.

  • Regioselectivity: The electronic and steric environment of the aryl group can influence the regioselectivity of the migratory insertion step, particularly with unsymmetrical alkenes.

Understanding these competing factors is crucial for the rational design of a successful Heck reaction protocol.

The Heck Reaction Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

Heck_Reaction_Cycle cluster_0 Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Ar-X Alkene_Coordination [Ar-Pd(II)(X)L₂(alkene)] Oxidative_Addition->Alkene_Coordination Alkene Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)(X)L₂ Alkene_Coordination->Migratory_Insertion Syn-Carbopalladation Beta_Hydride_Elimination Product + H-Pd(II)(X)L₂ Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Regeneration Pd(0)L₂ + HB⁺X⁻ Beta_Hydride_Elimination->Regeneration Base Regeneration->Pd(0)L2

Figure 1: The Heck Reaction Catalytic Cycle. This diagram illustrates the key steps: oxidative addition, alkene coordination, migratory insertion, β-hydride elimination, and catalyst regeneration.

Selecting the Optimal Reaction Components

The success of a Heck reaction with a challenging substrate like this compound hinges on the judicious selection of each reaction component.

Palladium Precatalyst

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice. Other options include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C). For challenging substrates, pre-formed palladium complexes with specialized ligands can offer superior performance.

Ligands: The Key to Reactivity and Selectivity

For sterically hindered and electronically deactivated aryl bromides, the choice of ligand is critical. The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences the regioselectivity of the reaction.

  • Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but for substrates like this compound, bulkier and more electron-rich phosphines are often necessary to promote oxidative addition and prevent catalyst decomposition. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃).

  • Bidentate Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP can offer enhanced stability to the catalytic species.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes that are often more resistant to high temperatures and can facilitate the coupling of challenging substrates.

Base: The Catalyst Regeneration Engine

The base plays a crucial role in regenerating the active Pd(0) catalyst by neutralizing the hydrohalic acid (HBr) formed during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are commonly used.

  • Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed, particularly in reactions where solubility is a concern. For sterically hindered substrates, a bulkier amine base may be beneficial.

Solvent: The Reaction Medium

The solvent must be able to dissolve the reactants and catalyst and remain stable at the required reaction temperature. Common solvents for the Heck reaction include:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN).

  • Aromatic Hydrocarbons: Toluene and xylene.

  • Ethers: Dioxane and tetrahydrofuran (THF).

The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound. It is recommended to perform small-scale test reactions to optimize conditions for a specific alkene coupling partner.

Protocol 1: Classical Heck Conditions with Phosphine Ligand

This protocol utilizes a traditional palladium acetate/phosphine ligand system, which is a good starting point for many applications.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the alkene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Component Amount (for 1 mmol scale) Molar Equiv. Role
This compound203.05 mg1.0Aryl Halide
Alkene1.2 mmol1.2Coupling Partner
Pd(OAc)₂4.5 mg0.02Catalyst Precursor
P(o-tol)₃12.2 mg0.04Ligand
K₂CO₃276.4 mg2.0Base
DMF5 mL-Solvent

Table 1: Reagent quantities for Protocol 1.

Protocol 2: Modern Heck Conditions with an N-Heterocyclic Carbene (NHC) Ligand Precatalyst

This protocol employs a commercially available NHC-palladium precatalyst, which can offer enhanced activity and stability for challenging substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

Equipment:

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and PEPPSI-IPr (0.01 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Add the alkene (0.6 mmol, 1.2 equiv) via syringe.

  • Seal the vial and heat the reaction mixture to 120-140 °C. If using a microwave reactor, irradiate at a set temperature for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Component Amount (for 0.5 mmol scale) Molar Equiv. Role
This compound101.5 mg1.0Aryl Halide
Alkene0.6 mmol1.2Coupling Partner
PEPPSI-IPr6.8 mg0.02Catalyst
Cs₂CO₃325.8 mg2.0Base
1,4-Dioxane2.5 mL-Solvent

Table 2: Reagent quantities for Protocol 2.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines potential problems and suggested solutions.

Problem Potential Cause Suggested Solution
No or low conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider a more active catalyst system (e.g., NHC-based).
Insufficient temperatureIncrease the reaction temperature in increments of 10-20 °C.
Poor quality reagentsEnsure all reagents, especially the solvent and base, are anhydrous.
Formation of side products Homocoupling of the aryl bromideDecrease the catalyst loading. Use a bulkier ligand.
Isomerization of the alkene productUse a milder base. Shorten the reaction time.
Catalyst decomposition (black precipitate) High temperatureLower the reaction temperature. Use a more robust ligand (e.g., NHC).
Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.

Table 3: Troubleshooting guide for the Heck reaction.

Experimental Workflow Visualization

Heck_Workflow cluster_workflow Heck Reaction Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Bromide, Base, Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkene Add Alkene solvent->alkene reaction Heat and Stir (Monitor by TLC/GC-MS) alkene->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Figure 2: A generalized experimental workflow for the Heck reaction. This diagram outlines the key steps from reaction setup to product characterization.

Conclusion

The Heck reaction of this compound, while presenting challenges due to its specific substitution pattern, can be successfully achieved with careful consideration of the reaction parameters. The choice of a suitable palladium catalyst, a sterically bulky and electron-rich ligand, an appropriate base, and an anhydrous solvent are all critical for obtaining high yields of the desired coupled product. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers navigating the complexities of this important transformation. Further optimization may be required depending on the specific alkene coupling partner, but the principles outlined herein provide a solid foundation for success.

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of 1-bromo-4-ethyl-2-fluorobenzene, a critical transformation for the synthesis of functionalized aromatic intermediates in pharmaceutical and materials science research. We will delve into the mechanistic dichotomy between lithium-halogen exchange and directed ortho-metalation (DoM), providing a field-proven protocol that favors the formation of the 1-lithio-4-ethyl-2-fluorobenzene intermediate. This guide emphasizes experimental design, safety protocols for handling pyrophoric reagents, and detailed procedural steps to ensure reproducible and high-yield outcomes.

Introduction: Strategic Importance of Lithiated Aromatics

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis. Aryllithium species are powerful nucleophilic intermediates that enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The substrate, this compound, presents two potential pathways for lithiation: lithium-halogen exchange at the carbon-bromine bond or deprotonation at the position ortho to the fluorine atom, a process known as directed ortho-metalation (DoM).[1] The ability to selectively favor one pathway over the other is crucial for accessing specific isomers and downstream products. This guide will focus on a protocol designed to achieve selective lithium-bromine exchange, a kinetically favored and synthetically versatile route.[2]

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), can proceed through two distinct mechanistic manifolds. The reaction conditions, particularly temperature and solvent, play a pivotal role in determining the regiochemical outcome.

Lithium-Halogen Exchange

This is a rapid, kinetically controlled process where the lithium atom of the organolithium reagent exchanges with the bromine atom on the aromatic ring.[2][3] This reaction is generally favored for aryl bromides and iodides and is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions.[4][5] The rate of exchange follows the trend I > Br > Cl >> F.[2] For this compound, the C-Br bond is significantly more susceptible to exchange than the highly stable C-F bond.

Directed ortho-Metalation (DoM)

In this pathway, a heteroatom-containing substituent on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent.[1][6] This coordination acidifies the protons at the adjacent ortho positions, facilitating their removal by the strong base to form an aryllithium species. Fluorine is a recognized, albeit moderately strong, DMG.[7] However, deprotonation is generally a slower process than lithium-bromine exchange.

For the target molecule, while the fluorine atom can direct lithiation to the C3 position, the lithium-bromine exchange at C1 is kinetically preferred under standard low-temperature conditions.

Safety First: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[8] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[8]

  • Quenching: Have a proper quenching station ready. This should include a beaker of an anhydrous solvent like isopropanol or a slurry of dry ice to safely destroy any excess reagent or spills.

  • Syringe Techniques: Use proper syringe techniques for transferring n-BuLi to prevent exposure to air.

Experimental Protocol: Lithium-Halogen Exchange of this compound and Trapping with an Electrophile

This protocol details the generation of 1-lithio-4-ethyl-2-fluorobenzene via lithium-halogen exchange and its subsequent reaction with an electrophile, using N,N-Dimethylformamide (DMF) to synthesize 4-ethyl-2-fluorobenzaldehyde as an illustrative example.

Materials and Equipment
Reagent/Equipment Details
This compound(Substrate, 1.0 eq)
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
n-Butyllithium (n-BuLi)(1.1 eq, typically 2.5 M in hexanes)
N,N-Dimethylformamide (DMF)(Electrophile, 1.5 eq), anhydrous
Saturated aq. NH₄Cl solutionFor quenching the reaction
Diethyl ether or Ethyl acetateFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers
Schlenk flask and lineFor inert atmosphere reactions
Dry ice/acetone bath or CryocoolerTo maintain -78 °C
Magnetic stirrer and stir bar
Syringes and needlesFor reagent transfer
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the glassware under vacuum and backfill with inert gas.

  • Substrate and Solvent Addition: Charge the flask with this compound (1.0 eq). Add anhydrous THF via cannula or syringe to achieve a concentration of 0.2-0.5 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the internal temperature below -70 °C to minimize side reactions. A slight color change (often to a pale yellow or orange) may be observed, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Warming and Work-up: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-ethyl-2-fluorobenzaldehyde.

Visualization of the Experimental Workflow

Lithiation_Workflow Workflow for Lithiation and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble and flame-dry Schlenk flask under Argon add_substrate 2. Add this compound and anhydrous THF setup->add_substrate cool 3. Cool to -78 °C add_substrate->cool lithiation 4. Add n-BuLi dropwise at -78 °C (Stir for 1 hr) cool->lithiation quench 5. Add electrophile (e.g., DMF) (Stir for 1-2 hrs) lithiation->quench warm_quench 6. Warm to RT and quench with aq. NH4Cl quench->warm_quench extract 7. Extract with Et2O or EtOAc warm_quench->extract dry_conc 8. Dry and concentrate extract->dry_conc purify 9. Purify by column chromatography dry_conc->purify

Caption: Experimental workflow for the lithiation of this compound.

Characterization and Analysis

The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the product and assess the purity of the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural elucidation of the final product.

Troubleshooting and Field-Proven Insights

  • Low Yield: This is often due to the presence of moisture or oxygen in the reaction. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. The quality of the n-BuLi is also critical; it should be titrated periodically to determine its exact concentration.

  • Formation of Side Products: If the temperature is not carefully controlled during the addition of n-BuLi, side reactions such as benzyne formation can occur. Slow, dropwise addition at -78 °C is essential.

  • Incomplete Reaction: If starting material remains, consider extending the stirring time after the addition of n-BuLi to ensure complete lithium-halogen exchange.

Conclusion

The regioselective lithiation of this compound via lithium-halogen exchange is a robust and reliable method for generating a versatile aryllithium intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can achieve high yields of the desired functionalized products. This protocol provides a solid foundation for the synthesis of complex molecules in the fields of drug discovery and materials science.

References

The Strategic Application of 1-Bromo-4-ethyl-2-fluorobenzene in the Advancement of Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Building Blocks

In the landscape of organic electronics, the design and synthesis of novel π-conjugated materials are paramount to advancing the performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The judicious selection of molecular building blocks is a critical determinant of the electronic, optical, and morphological properties of the resulting organic semiconductors. Among the vast array of synthetic precursors, halogenated aromatic compounds serve as versatile platforms for constructing complex molecular architectures through cross-coupling reactions. 1-Bromo-4-ethyl-2-fluorobenzene emerges as a molecule of significant interest, strategically functionalized to impart desirable characteristics to next-generation organic electronic materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and synthetic protocols involving this compound. While this compound is a commercially available synthetic intermediate, its specific documented applications in high-performance organic electronic materials are emerging. Therefore, this guide synthesizes established principles of materials science and organic synthesis to provide a forward-looking perspective on its potential and to equip researchers with robust protocols for its utilization.

Core Attributes and Rationale for Use in Organic Electronics

The efficacy of this compound as a precursor for organic semiconductors stems from the synergistic interplay of its three key substituents: the bromo, fluoro, and ethyl groups.

  • The Bromo Group: A Gateway to π-Conjugation: The bromine atom is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are the cornerstones for the synthesis of conjugated polymers and small molecules, enabling the formation of carbon-carbon bonds to extend the π-conjugated system.

  • The Fluoro Group: A Tool for Fine-Tuning Electronic Properties: The introduction of fluorine atoms into conjugated systems is a widely adopted strategy for enhancing material performance.[1] The high electronegativity of fluorine leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1] This can improve air stability by making the material more resistant to oxidation and facilitate electron injection in devices like n-type or ambipolar OFETs and OLEDs.[1] Furthermore, non-covalent C–H···F interactions can influence the solid-state packing of molecules, potentially promoting favorable π-stacking arrangements that enhance charge carrier mobility.[1][2]

  • The Ethyl Group: Enhancing Solubility and Morphology: The ethyl group, an alkyl substituent, significantly improves the solubility of the resulting organic semiconductors in common organic solvents. This is crucial for solution-based processing techniques, such as spin-coating and printing, which are essential for the low-cost, large-area fabrication of organic electronic devices. Additionally, the ethyl group can influence the thin-film morphology of the material, impacting intermolecular interactions and, consequently, charge transport properties.

Potential Applications in Organic Electronic Devices

The unique combination of functionalities in this compound makes it a promising building block for a variety of organic electronic applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from this compound could function as host materials or as components of emissive dopants. The fluorine substitution can lead to a wider bandgap, making them suitable as host materials for blue phosphorescent or fluorescent emitters. The lowered HOMO level can improve the injection of holes from the hole transport layer, while the lowered LUMO can be tailored for efficient electron injection.

Organic Field-Effect Transistors (OFETs)

For OFETs, the incorporation of the 4-ethyl-2-fluorophenyl moiety can lead to materials with enhanced air stability and potentially higher charge carrier mobilities. The fluorine atom's ability to promote intermolecular interactions could lead to more ordered crystalline domains in thin films, which is beneficial for efficient charge transport. The ethyl group ensures good processability from solution.

Organic Photovoltaics (OPVs)

In OPVs, fluorinated materials are often used as either the donor or acceptor component in the bulk heterojunction active layer. Incorporating this compound into a polymer backbone could lead to a donor material with a deeper HOMO level, which is advantageous for achieving a higher open-circuit voltage (Voc) in the solar cell.

Synthetic Protocols: Harnessing Cross-Coupling Reactions

The primary utility of this compound in synthesizing conjugated materials is through palladium-catalyzed cross-coupling reactions. Below are detailed, generalized protocols for Suzuki-Miyaura and Stille couplings. These protocols are based on established methodologies for similar aryl bromides and should be optimized for specific reaction partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Derivative

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Degassing can be achieved by bubbling an inert gas through the solvents for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Causality behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively air-stable palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a standard ligand that stabilizes the Pd(0) species and facilitates the catalytic cycle. For more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a common inorganic base used in Suzuki couplings. It is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The aqueous component of the solvent is necessary to dissolve the inorganic base.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where both the organic-soluble reactants and the water-soluble base can interact at the interface, facilitated by the ethanol co-solvent. Degassing is crucial to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Base (K₂CO₃) catalyst Add Catalyst & Ligand: Pd(OAc)₂ PPh₃ reagents->catalyst inert Establish Inert Atmosphere: Evacuate & Backfill (N₂/Ar) catalyst->inert solvent Add Degassed Solvents: Toluene/Ethanol/Water inert->solvent heat Heat & Stir: 80°C, 12-24h solvent->heat monitor Monitor Progress: TLC heat->monitor extract Aqueous Work-up: Ethyl Acetate & Water monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow Diagram.
Protocol 2: Stille Cross-Coupling for Polymer Synthesis

This protocol provides a general method for the polymerization of a distannyl comonomer with this compound to form a conjugated polymer.

Materials:

  • This compound

  • A bis(trimethylstannyl)aryl or -heteroaryl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Methanol

  • Soxhlet extraction apparatus

  • Anhydrous chloroform

  • Anhydrous acetone or hexanes

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the bis(trimethylstannyl) comonomer (1.0 mmol, 1.0 equiv.) in anhydrous, degassed toluene (10 mL).

  • Catalyst and Ligand Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) in a small amount of the reaction solvent and add this solution to the monomer mixture via a syringe.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for 24-48 hours. The formation of a precipitate may be observed as the polymer grows.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol (200 mL) to precipitate the crude polymer.

  • Collection: Collect the polymer by filtration and wash with methanol.

  • Purification by Soxhlet Extraction: Dry the polymer and purify by Soxhlet extraction sequentially with acetone (or hexanes) to remove oligomers and residual catalyst, followed by chloroform to extract the desired polymer fraction.

  • Final Precipitation and Drying: Precipitate the chloroform fraction in methanol, collect the purified polymer by filtration, and dry under vacuum at 40-50 °C.

Causality behind Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source for Stille couplings. P(o-tol)₃ is a bulky, electron-rich phosphine ligand that promotes the catalytic cycle and helps prevent side reactions.

  • Solvent: Anhydrous and oxygen-free conditions are critical for Stille polymerizations to achieve high molecular weights, as moisture and oxygen can lead to side reactions and catalyst deactivation. Toluene or chlorobenzene are high-boiling solvents suitable for these reactions.

  • Purification: Soxhlet extraction is a standard and effective method for purifying conjugated polymers. The sequential washing with different solvents separates the polymer based on solubility, removing low molecular weight species and catalyst residues.

Diagram of Stille Polymerization Workflow:

Stille_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification monomers Dissolve Monomers in Anhydrous/Degassed Toluene catalyst Add Pd₂(dba)₃ and P(o-tol)₃ monomers->catalyst heat Heat & Stir: 110°C, 24-48h catalyst->heat precipitate Precipitate in Methanol heat->precipitate soxhlet Soxhlet Extraction precipitate->soxhlet final_precipitate Final Precipitation & Drying soxhlet->final_precipitate product Purified Conjugated Polymer final_precipitate->product

Stille Polymerization Workflow Diagram.

Proposed Characterization of Resulting Materials

Once synthesized, the resulting polymers or small molecules would be subjected to a suite of characterization techniques to elucidate their structure, and optical, and electronic properties.

Property to be MeasuredCharacterization TechniqueExpected Information
Chemical Structure Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the molecular structure and purity.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI) for polymers.
Optical Properties UV-Visible (UV-Vis) and Photoluminescence (PL) SpectroscopyDetermination of the absorption and emission maxima, optical bandgap, and quantum yield.
Electrochemical Properties Cyclic Voltammetry (CV)Estimation of HOMO and LUMO energy levels and the electrochemical bandgap.
Thermal Properties Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)Assessment of thermal stability and identification of phase transitions.

Illustrative Data for a Hypothetical Polymer

The following table presents hypothetical but realistic data for a donor-acceptor copolymer synthesized using this compound as a building block for the donor moiety.

ParameterHypothetical ValueSignificance
Mn (kDa) 25Indicates a reasonably high degree of polymerization.
PDI 2.1A typical polydispersity for a step-growth polymerization.
λₘₐₓ (absorption, solution) 480 nmAbsorption in the visible region, relevant for OPV applications.
λₘₐₓ (emission, solution) 550 nmEmission in the green-yellow region.
Optical Bandgap (eV) 2.1Calculated from the absorption onset.
HOMO Level (eV) -5.4A relatively deep HOMO level, beneficial for air stability and high Voc in OPVs.
LUMO Level (eV) -3.3Dictates the electron affinity of the material.

Conclusion

This compound represents a strategically designed building block with significant potential for the synthesis of advanced organic electronic materials. The interplay of its bromo, fluoro, and ethyl substituents provides a powerful handle for tuning the synthetic accessibility, electronic properties, solubility, and solid-state organization of the resulting conjugated systems. While specific examples in high-performance devices are yet to be widely documented, the principles outlined in this guide, along with the provided template protocols, offer a solid foundation for researchers to explore the promising applications of this versatile molecule in OLEDs, OFETs, and OPVs. The continued exploration of such tailored building blocks will undoubtedly pave the way for the next generation of organic electronic technologies.

References

Application Note: Strategic Derivatization of 1-Bromo-4-ethyl-2-fluorobenzene for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-bromo-4-ethyl-2-fluorobenzene scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3][4] The bromine atom serves as a versatile synthetic handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the strategic derivatization of this building block, focusing on robust and scalable protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation sequences. We present detailed experimental procedures, mechanistic insights, and comparative data to empower researchers in the rational design and synthesis of novel small molecule therapeutics.

The Strategic Importance of the 2-Fluoro-4-ethylphenyl Motif

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3][5] The fluorine atom, being the most electronegative element, imparts unique properties to organic molecules. When positioned ortho to the bromine atom, as in this compound, it modulates the electronic nature of the C-Br bond, influencing its reactivity in cross-coupling reactions.

Key advantages conferred by the fluoro-substituted aromatic ring include:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the half-life of a drug.[1][3]

  • Enhanced Binding Affinity: The strong carbon-fluorine bond can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing potency.[1][3]

  • Modulated Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and increase lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2][4]

The ethyl group at the para-position provides an additional point for hydrophobic interactions within a protein's binding pocket, while the bromine atom serves as a key point of attachment for diversification.

Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst Lithiation Lithiation-Borylation (Intermediate Synthesis) Start->Lithiation 1. n-BuLi 2. B(OR)₃ Product_A Aryl/Heteroaryl Derivatives Suzuki->Product_A Product_B Amine/Amide Derivatives Buchwald->Product_B Product_C (2-Fluoro-4-ethylphenyl)boronic Ester Lithiation->Product_C Product_D Further Suzuki Coupling Product_C->Product_D R-X Pd Catalyst Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)₂ Base pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Buchwald_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH Base pd_amido_complex Ar-Pd(II)L(NR₂) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product cluster_0 Lithiation-Borylation Sequence Start Ar-Br Step1 Halogen-Metal Exchange Start->Step1 n-BuLi, THF -78 °C Intermediate Ar-Li Step1->Intermediate Step2 Borylation Intermediate->Step2 B(O-iPr)₃ Boronate Ar-B(OR)₃⁻Li⁺ Step2->Boronate Step3 Hydrolysis & Esterification Boronate->Step3 1. H₃O⁺ 2. Pinacol Final Ar-B(pin) Step3->Final

References

Troubleshooting & Optimization

Technical Support Center: Grignard Formation with 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethyl-2-fluorophenylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical Grignard reagent. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the success and reproducibility of your experiments. Our focus is on anticipating and mitigating potential side reactions to maximize the yield and purity of your desired organometallic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Grignard reagent formation from 1-bromo-4-ethyl-2-fluorobenzene.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. The root cause is almost always an inactive magnesium surface or the presence of moisture. The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which must be removed or broken to expose the reactive metal.[1][2]

Causality & Recommended Solutions:

  • Inactive Magnesium Surface: The greyish MgO layer is inert and prevents the insertion of magnesium into the carbon-bromine bond.

    • Mechanical Activation: Before adding solvent, vigorously crush the magnesium turnings in the reaction flask with a dry glass rod under an inert atmosphere. This physically breaks the oxide layer, exposing fresh, reactive metal.[3]

    • Chemical Activation: This is a highly effective and widely used method.[4]

      • Iodine: Add a single small crystal of iodine to the magnesium suspension. The iodine etches the MgO layer. A successful initiation is often indicated by the disappearance of the characteristic purple or brown iodine color.[1][5]

      • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be added. It reacts with the magnesium to form magnesium bromide and ethene gas, effectively cleaning the metal surface. This is often referred to as an "entrainment method".[4]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[2]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[3]

    • Rigorous Drying: All glassware must be flame-dried under a vacuum or oven-dried overnight and cooled under a stream of dry inert gas (Argon or Nitrogen).

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be dried over sodium/benzophenone until the characteristic deep blue color persists.

  • Poor Reagent Quality:

    • Ensure your this compound is pure and dry. If necessary, distill it before use.

    • Use fresh, high-quality magnesium turnings. Old or dull-looking turnings are likely heavily oxidized.[6]

Q2: I'm observing a significant amount of a high-boiling point byproduct, likely 4,4'-diethyl-2,2'-difluorobiphenyl. What is this and how can I minimize its formation?

A2: The byproduct you are observing is the result of a homocoupling reaction, commonly known as a Wurtz-type coupling.[6][7] In this side reaction, the newly formed Grignard reagent (4-ethyl-2-fluorophenylmagnesium bromide) acts as a nucleophile and attacks the carbon-bromine bond of a starting material molecule (this compound).

Mechanistic Insight: This side reaction is particularly prevalent with aryl halides and can be catalyzed by trace transition metals.[8] The reaction proceeds as follows: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

Strategies for Minimization:

  • Slow & Controlled Addition: The most effective way to suppress Wurtz coupling is to maintain a very low concentration of the aryl bromide in the reaction mixture at all times. This is achieved by adding the solution of this compound dropwise to the magnesium suspension.[1][7] A rapid addition increases the likelihood that a molecule of Grignard reagent will encounter a molecule of starting material rather than a magnesium surface.

  • Maintain Moderate Temperature: While some heat may be required for initiation, excessive temperatures can accelerate the rate of the coupling side reaction.[9] Once the reaction is initiated (as evidenced by an exotherm and a cloudy appearance), maintain a gentle reflux by controlling the addition rate.[6]

  • Efficient Stirring: Ensure the mixture is stirred vigorously. This helps to quickly bring the aryl bromide into contact with the magnesium surface, favoring Grignard formation over coupling.

Q3: The yield of my desired product after quenching is consistently low. What are the potential reasons beyond initiation failure and Wurtz coupling?

A3: Low yields can be attributed to several factors, including reagent degradation and other, less obvious side reactions.

Potential Causes & Solutions:

  • Oxygen Contamination: Grignard reagents react with oxygen to form magnesium alkoxides (or phenoxides in this case), which are inactive in subsequent reactions.[9]

    • Inert Atmosphere: Always maintain a positive pressure of a dry, inert gas like argon or nitrogen throughout the entire process, from setup to quenching.

  • Benzyne Formation: The presence of a fluorine atom ortho to the bromine introduces the possibility of forming a highly reactive benzyne intermediate. The Grignard reagent, being a strong base, can eliminate MgBrF to form 4-ethylbenzyne.[10] This intermediate will then rapidly react with any available nucleophiles or dienes in the mixture, or polymerize, leading to a complex mixture of byproducts and reduced yield.

    • Low Temperature: While Grignard formation is often performed at reflux, if benzyne formation is suspected, running the reaction at a lower temperature (e.g., room temperature or slightly above) after initiation may help to minimize this pathway.

  • Inaccurate Reagent Quantification: If you are not titrating your Grignard reagent before use, you may be using a much lower amount than calculated, leading to a low yield in the subsequent reaction.

    • Titration is Essential: Always determine the exact molarity of your freshly prepared Grignard reagent. A reliable method is direct titration with a standard solution of an alcohol like (-)-menthol using an indicator such as 1,10-phenanthroline.[11][12] The endpoint is marked by a distinct color change.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine substituent affect the Grignard formation and the stability of the resulting reagent?

A1: The fluorine atom has a significant electronic influence. Its strong electronegativity makes the aromatic ring more electron-poor, which can facilitate the initial single-electron transfer (SET) from the magnesium surface, potentially aiding initiation. However, the C-F bond is very strong, making direct insertion of magnesium at the C-F bond highly unlikely under standard conditions.[13][14] The primary concern with the ortho-fluoro substituent is the potential for elimination to form a benzyne intermediate, as discussed in the troubleshooting section.[10] The stability of the final fluoroaryl Grignard reagent is generally considered comparable to other aryl Grignard reagents, provided it is kept under strictly anhydrous and anaerobic conditions.[15]

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent is critical for stabilizing the Grignard reagent. Ethereal solvents are required because the lone pairs on the oxygen atom coordinate to the magnesium center, forming a soluble and stable complex.

SolventBoiling Point (°C)Key AdvantagesConsiderations
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures, which can be useful for less reactive halides. Generally better at solvating and stabilizing the Grignard reagent.[6]Must be rigorously dried (e.g., over Na/benzophenone).
Diethyl Ether (Et₂O) 34.6Lower boiling point makes it easier to remove after the reaction. The gentle reflux provides a good visual indicator of reaction progress.More volatile and flammable. May not be sufficient for initiating very unreactive halides.

For this compound, THF is generally the preferred solvent due to its superior solvating power and the ability to maintain a controlled reflux, which aids in completing the reaction.

Q3: What are the primary safety precautions I should take?

A3:

  • Anhydrous Conditions: The reaction can be highly exothermic. The addition of water to an active Grignard reaction can cause the solvent to boil violently. Always ensure all equipment and reagents are scrupulously dry.[16]

  • Inert Atmosphere: Work under nitrogen or argon to prevent reaction with oxygen and moisture.

  • Exotherm Control: The reaction generates significant heat. Be prepared to control the reaction rate with an ice-water bath, especially during the initial stages and scale-up.

  • Fire Hazard: Ethereal solvents like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood, away from any sources of ignition.

  • Quenching: Quench the reaction slowly by adding the Grignard solution to a cold, stirred solution of an acid (e.g., aqueous HCl or saturated NH₄Cl), never the other way around. This helps to dissipate the heat generated during the exothermic quench.[1]

Visualizations & Diagrams

Reaction Pathways

cluster_0 Starting Material cluster_1 Reaction Pathways SM This compound + Mg Metal Main Desired Grignard Reagent (4-Ethyl-2-fluorophenylmagnesium bromide) SM->Main Main Reaction (THF, Δ) Wurtz Wurtz Coupling Byproduct (4,4'-Diethyl-2,2'-difluorobiphenyl) Main->Wurtz Side Reaction 1 (Reacts with Starting Material) Benzyne Benzyne Intermediate Main->Benzyne Side Reaction 2 (Elimination of MgBrF)

Caption: Primary reaction pathways in the formation of 4-ethyl-2-fluorophenylmagnesium bromide.

Troubleshooting Workflow: Reaction Initiation Failure

Start Reaction Fails to Initiate Check_Dry Verify Anhydrous Conditions (Glassware, Solvent) Start->Check_Dry Check_Mg Assess Mg Quality (Fresh, Not Oxidized) Check_Dry->Check_Mg Conditions are dry Activate Activate Magnesium Check_Mg->Activate Mg is high quality Mechanical Crush Turnings Activate->Mechanical Chemical Add Activator (I₂, 1,2-Dibromoethane) Activate->Chemical Reinitiate Re-attempt Initiation (Add small aliquot of halide, gentle warming) Mechanical->Reinitiate Chemical->Reinitiate Success Reaction Initiates (Exotherm, Color Change) Reinitiate->Success Successful Failure Persistent Failure (Re-evaluate Reagents) Reinitiate->Failure Unsuccessful

Caption: Step-by-step workflow for troubleshooting Grignard reaction initiation failure.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

  • Place magnesium turnings (1.2 equivalents) into a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Method A (Iodine): Add one small crystal of iodine.

  • Method B (1,2-Dibromoethane): Add 3-5 drops of 1,2-dibromoethane.

  • Gently warm the flask with a heat gun until signs of reaction (e.g., iodine sublimation or bubbling) are observed, then allow it to cool.

Protocol 2: Synthesis of 4-ethyl-2-fluorophenylmagnesium bromide

  • To the activated magnesium from Protocol 1, add enough anhydrous THF to just cover the turnings.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add approximately 10% of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by a gentle exotherm, bubbling, and the formation of a cloudy, grey-brown solution.[5][17]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use a water bath to cool the reaction if the reflux becomes too vigorous.

  • After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium metal has been consumed (usually 1-3 hours).

Protocol 3: Titration of the Grignard Reagent (Adapted from Watson & Eastham)

This protocol provides a method to determine the active Grignard concentration and is crucial for stoichiometric control in subsequent reactions.[18]

  • Under an inert atmosphere, add ~5 mg of 1,10-phenanthroline to a dry flask equipped with a stir bar.[11]

  • Add 2 mL of dry THF to dissolve the indicator.

  • Using an accurate syringe, add a precise volume (e.g., 1.00 mL) of your Grignard solution to the flask. The solution should turn a distinct color (e.g., rust-red or violet).[18]

  • Titrate this solution by adding a standardized solution of ~1.0 M (-)-menthol in dry THF dropwise from a burette or syringe.

  • The endpoint is reached when the color sharply disappears, indicating all the active Grignard reagent has been quenched.[11]

  • Calculate the molarity: M_Grignard = (M_menthol × V_menthol) / V_Grignard.

References

Technical Support Center: Purification of Crude 1-Bromo-4-ethyl-2-fluorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 1-Bromo-4-ethyl-2-fluorobenzene using column chromatography. Here, we address common challenges and frequently asked questions to empower you to achieve high purity for your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound, offering causative explanations and actionable solutions.

Question: Why is my purified this compound yield unexpectedly low after the column?

Answer: Low recovery can stem from several factors. The compound may be partially degrading on the acidic silica gel, or the chosen solvent system may not be optimal, leading to product loss through co-elution with impurities or irreversible adsorption to the stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before committing to a large-scale column, it's prudent to check the stability of your compound on silica gel. This can be done by spotting a solution of your crude material on a TLC plate, allowing it to sit for an hour, and then eluting. If new, unwanted spots appear or the desired spot diminishes, degradation is likely occurring.[1]

  • Consider Alternative Stationary Phases: If instability on silica is confirmed, switching to a more neutral stationary phase like alumina could be beneficial.[1]

  • Optimize Your Eluent System: A suboptimal solvent system can lead to poor separation and, consequently, the discarding of mixed fractions, which lowers your yield. Re-evaluate your eluent system using TLC to ensure a good separation between your product and its impurities. An ideal Rf value for the target compound is between 0.2 and 0.35.[2]

  • Check for Irreversible Adsorption: After running the column, you can perform a "methanol purge" by flushing the column with a highly polar solvent like 100% methanol. This will elute strongly adsorbed compounds. If your product is detected in this purge, it indicates that your eluting solvent was not polar enough.

Question: I'm seeing poor separation between my product and an impurity, even though they looked well-separated on the TLC plate. What's going wrong?

Answer: This common issue can arise from several factors, including overloading the column, a poorly packed column, or using a loading solvent that is too polar.

Troubleshooting Steps:

  • Reduce the Load: Overloading is a frequent cause of poor separation. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[2] For difficult separations, this ratio may need to be increased.

  • Improve Column Packing: Ensure your column is packed homogeneously without any air bubbles or cracks, as these create channels for the solvent and sample to travel through, bypassing proper separation.[3][4]

  • Use a Less Polar Loading Solvent: Dissolve your crude product in the minimum amount of a solvent that is less polar than your mobile phase. Using a highly polar solvent to dissolve the sample can cause the initial band to spread, leading to poor separation from the start.[5]

  • Dry Loading: If your compound is not very soluble in a non-polar solvent, consider dry loading. This involves pre-adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[2]

Question: My compound is eluting much faster/slower on the column than predicted by the TLC.

Answer: Discrepancies between TLC and column chromatography can occur due to differences in the silica gel, solvent vapor saturation in the TLC chamber, or the heat generated during column packing.

Troubleshooting Steps:

  • Ensure Consistent Silica: Use the same batch and grade of silica gel for both your TLC and column for more predictable results.

  • TLC Chamber Saturation: Ensure the atmosphere in your TLC developing chamber is saturated with the solvent vapor. This is typically achieved by placing a piece of filter paper in the chamber with the eluent.[5] An unsaturated chamber can lead to higher Rf values on the TLC plate than what will be observed on the column.

  • Column Equilibration: After packing, ensure the column is thoroughly equilibrated with the mobile phase before loading your sample. The heat generated from wetting the silica gel can affect the initial separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: For non-polar aromatic compounds like this compound, a mixture of a non-polar solvent like hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate is a standard choice.[6] A good starting point for TLC analysis would be a 95:5 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value for your product between 0.2 and 0.35.

Q2: How do I determine the correct column size and amount of silica gel to use?

A2: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[2][3] The column diameter should be chosen to accommodate this amount of silica, and the height of the silica bed should be roughly 10-15 times the diameter for good separation.

Q3: What is the ideal flow rate for my column?

A3: For flash chromatography, a flow rate that results in the solvent front moving down the column at a rate of about 2 inches (5 cm) per minute is often recommended.[5][7] A flow rate that is too fast can lead to poor separation, while a flow rate that is too slow can cause band broadening due to diffusion.[5]

Q4: How can I visualize the colorless this compound on a TLC plate and in the collected fractions?

A4: Since this compound is an aromatic compound, it should be visible under a UV lamp (at 254 nm) on a TLC plate that contains a fluorescent indicator.[5] You can monitor the progress of your column by collecting fractions and analyzing them by TLC.

Q5: Can this compound decompose on silica gel?

A5: While aryl halides are generally stable, the acidic nature of silica gel can potentially cause degradation of sensitive compounds.[1][2] It is always a good practice to perform a quick stability test on a TLC plate as described in the troubleshooting section. If decomposition is observed, using deactivated silica (by adding a small amount of a base like triethylamine to the eluent) or switching to alumina can be effective solutions.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.

1. Eluent Selection via TLC:

  • Prepare several TLC developing chambers with varying ratios of hexanes and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that provides good separation between the desired product and impurities, with the product spot having an Rf value of approximately 0.2-0.35.[2][6]

2. Column Preparation:

  • Select an appropriate column size based on the amount of crude material (aim for a silica gel to crude ratio of ~30-50:1).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[4]

  • Prepare a slurry of silica gel in the chosen eluent.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[4]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin protective layer of sand on top of the silica.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent). Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica bed. Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.[8]

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[2]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Apply gentle pressure using a pump or compressed air to achieve a flow rate of approximately 2 inches/minute.[5][7]

  • Collect the eluting solvent in a series of labeled test tubes or vials.

  • Continuously monitor the collected fractions using TLC to identify which fractions contain the pure product.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solvent Properties for Chromatography

SolventPolarity IndexEluting Strength (on Silica)
Hexane/Petroleum Ether0.1Very Low
Toluene2.4Low
Dichloromethane3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate4.4Medium-High
Acetone5.1High
Methanol5.1Very High

This table provides a general guide to solvent polarity and eluting strength to aid in the development of a suitable mobile phase.

Workflow Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Packing 2. Pack Column (Silica Gel Slurry) TLC->Column_Packing Determines Eluent Sample_Loading 3. Load Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution 4. Elute with Solvent (Apply Pressure) Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection Continuous Flow Fraction_Analysis 6. Analyze Fractions (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal 8. Evaporate Solvent (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

References

Optimizing temperature for reactions involving 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 1-Bromo-4-ethyl-2-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction success, with a specific focus on the critical parameter of temperature.

General Considerations & FAQs

This section addresses broad questions about the substrate's properties that influence its reactivity across various transformations.

Q1: What are the key structural features of this compound that affect its reactivity and thermal stability?

A1: The reactivity of this compound is governed by the interplay of its substituents. The bromine atom is the primary reactive site for many cross-coupling and organometallic formation reactions. The fluorine atom, positioned ortho to the bromine, is a strong electron-withdrawing group, which can influence the reactivity of the C-Br bond. The ethyl group at the para position is a mild electron-donating group. The molecule is generally thermally stable under typical reaction conditions, but prolonged exposure to very high temperatures (>200 °C) can lead to decomposition.

Q2: How does the C-Br bond in this molecule compare to other aryl halides in terms of reactivity for oxidative addition in cross-coupling reactions?

A2: The reactivity of aryl halides (Ar-X) in the crucial oxidative addition step of many catalytic cycles generally follows the trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1][2] Therefore, this compound is more reactive than its chloro-analogue but less reactive than the corresponding aryl iodide. This intermediate reactivity makes it a cost-effective and stable substrate, but achieving high conversion may require higher temperatures compared to an equivalent aryl iodide.[3]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are fundamental for C-C and C-N bond formation. Temperature is a critical lever for controlling reaction rate, catalyst stability, and selectivity.

General Temperature Optimization Workflow

The following workflow provides a systematic approach to optimizing temperature for palladium-catalyzed cross-coupling reactions.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Pathway Start Start with Literature Precedent Temperature (e.g., 80-100 °C) Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Start->Monitor Outcome Assess Outcome Monitor->Outcome LowConv Low Conversion/ No Reaction Outcome->LowConv Incomplete SideProd Side Products/ Decomposition Outcome->SideProd Impure Success Reaction Successful Outcome->Success Complete & Clean IncreaseT Increase Temperature (10-20 °C increments) LowConv->IncreaseT DecreaseT Decrease Temperature (10-20 °C increments) SideProd->DecreaseT CheckCat Check Catalyst/Ligand Stability at Higher Temp IncreaseT->CheckCat ConsiderSolvent Consider Higher-Boiling Solvent if Necessary IncreaseT->ConsiderSolvent

Caption: General workflow for temperature optimization in cross-coupling reactions.

Suzuki-Miyaura Coupling FAQs

Q3: I am seeing low to no conversion in my Suzuki-Miyaura coupling of this compound at 80 °C. What is the first step to troubleshoot this?

A3: A common first step for an unreactive aryl bromide is to incrementally increase the temperature. While many Suzuki reactions with aryl iodides proceed at room temperature or slightly above, aryl bromides often require more thermal energy to facilitate the rate-limiting oxidative addition step.[3]

  • Actionable Advice: Increase the reaction temperature to 90-100 °C and continue to monitor the reaction's progress.[3][4] If using a low-boiling solvent like THF, consider switching to a higher-boiling solvent such as 1,4-dioxane or toluene to safely reach these temperatures.[3]

Q4: I increased the temperature to 120 °C for my Suzuki coupling, and now I'm observing significant byproduct formation, including what appears to be homocoupling of my boronic acid. Why is this happening?

A4: Very high temperatures can lead to side reactions. One common side reaction at elevated temperatures is the homocoupling of the boronic acid partner. Additionally, catalyst degradation can occur, leading to the formation of palladium black and a loss of catalytic activity, which can also promote undesired pathways.

  • Actionable Advice: Reduce the temperature to a range of 90-100 °C. If higher temperatures are truly needed for conversion, ensure your ligand is sufficiently bulky and electron-rich (e.g., SPhos, XPhos) to stabilize the palladium catalyst and promote the desired reductive elimination over side reactions.

Buchwald-Hartwig Amination FAQs

Q5: My Buchwald-Hartwig amination is sluggish at 100 °C in toluene. Can I simply increase the temperature?

A5: Yes, increasing the temperature is a valid strategy, but must be done with consideration for the components. Temperatures up to 140 °C have been reported for difficult couplings, often in higher-boiling solvents like dioxane.[5][6]

  • Causality: The C-N reductive elimination step can be slow, and higher temperatures increase the rate of this key bond-forming step. The choice of base and ligand is also critical; for instance, using a soluble organic base like DBU might require elevated temperatures (e.g., 140 °C) to achieve good yields.[5]

  • Actionable Advice: Increase the temperature to 110-120 °C. If the reaction is still slow, consider screening different ligands (e.g., XantPhos) which may offer greater stability and activity at higher temperatures.[5]

Sonogashira & Heck Coupling FAQs

Q6: What is a typical starting temperature for a Sonogashira or Heck reaction with this compound?

A6: For Sonogashira couplings, reactions involving aryl bromides often require heating, whereas aryl iodides can react at room temperature.[2] A good starting point is 60-80 °C. For Heck reactions, temperatures can vary widely based on the catalyst system and olefin partner, but a range of 60-140 °C is common.[7][8][9]

  • Expert Insight: While some modern, highly active catalyst systems can facilitate these reactions at lower temperatures, starting in the moderate 60-100 °C range for an aryl bromide is a prudent approach.[1][8] Some Sonogashira protocols for less reactive aryl halides may even require temperatures up to 120 °C.[2]

Summary of Temperature Ranges for Pd-Catalyzed Reactions
Reaction TypeSubstrate ClassTypical Temperature Range (°C)Common SolventsKey Considerations
Suzuki-Miyaura Aryl Bromide80 - 110 °C[3]Toluene, Dioxane, WaterHigher temperatures may be needed vs. aryl iodides.
Buchwald-Hartwig Aryl Bromide100 - 140 °C[5][6]Toluene, DioxaneLigand stability is critical at higher temperatures.
Sonogashira Aryl Bromide60 - 120 °C[1][2]THF, Amines (as solvent)Copper co-catalyst is common, but copper-free variants exist.[10]
Heck Aryl Bromide60 - 140 °C[7][9]DMF, DMA, TolueneTemperature depends heavily on the olefin's electronic properties.

Troubleshooting Guide 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction traditionally requires harsh conditions, but modern protocols have improved its scope.

Q7: I am attempting an Ullmann ether synthesis with a phenol and this compound, but see no product at 120 °C. Are Ullmann reactions known to require very high temperatures?

A7: Yes, classic Ullmann reactions are notorious for requiring high temperatures, often in excess of 200 °C, especially with less reactive aryl halides.[11][12][13] However, the use of modern ligands (e.g., diamines, phenanthrolines) and nano-particle copper catalysts can significantly lower the required temperature.[11][14]

  • Actionable Advice: First, confirm you are using a suitable high-boiling polar solvent like DMF, NMP, or DMSO.[11][14] If your current catalyst system is simply copper powder, consider increasing the temperature towards 150 °C.[14] For a more effective solution, explore using a catalyst system like CuO nanoparticles or CuI with a ligand, which can facilitate the reaction in the 100-120 °C range.[14]

Troubleshooting Guide 3: Formation of Organometallic Intermediates

Grignard Reagent Formation

Temperature control during the formation of Grignard reagents is paramount to prevent side reactions and ensure high yield of the desired organometallic species.

Q8: I am having trouble initiating the Grignard formation from this compound in THF. Should I heat the reaction?

A8: Gentle heating is a common technique to initiate Grignard formation. A color change to cloudy grey/brown and gentle reflux are indicators of initiation.[15]

  • Causality: The reaction occurs on the surface of the magnesium metal, which is often passivated by an oxide layer. A small amount of heat increases the local concentration and energy at the surface to overcome this activation barrier.[15]

  • Protocol for Initiation:

    • Ensure all glassware is flame-dried and under an inert atmosphere (Argon/Nitrogen).

    • To the activated magnesium turnings, add a small portion (~10%) of your this compound solution in anhydrous THF.[15]

    • Gently warm the flask with a water bath or heat gun. Do not boil the solvent aggressively.

    • Once initiation is confirmed, immediately cease heating and proceed with the slow, dropwise addition of the remaining aryl bromide solution. The reaction is exothermic and should self-sustain.

Q9: My Grignard reaction turned very dark, and my final yield after quenching was low. I ran the reaction at reflux in THF. What went wrong?

A9: Running the Grignard reaction at sustained reflux, especially after initiation, is often detrimental and can lead to side reactions and reagent degradation.[15]

  • Wurtz Coupling: A primary side reaction is the coupling of the newly formed Grignard reagent with unreacted aryl bromide, forming a biaryl byproduct. This is minimized by slow addition and keeping the temperature below reflux.[15]

  • Reagent Degradation: Grignard reagents can degrade at higher temperatures over time.[15]

  • Optimized Protocol:

    • Initiate the reaction with gentle warming as described in Q8.

    • Once started, maintain the reaction temperature between room temperature and gentle reflux (around 40-50 °C) through controlled, dropwise addition of the aryl bromide solution. If the reaction becomes too vigorous, use a water bath to cool it.

    • For particularly sensitive applications or functionalized Grignard reagents, formation can even be conducted at low temperatures (-20 °C to 0 °C) to maximize stability and yield.[16][17][18]

Experimental Protocol: Low-Temperature Grignard Formation

This protocol is optimized to maximize the yield and stability of the Grignard reagent, making it suitable for subsequent reactions with sensitive electrophiles.

Objective: To prepare (4-ethyl-2-fluorophenyl)magnesium bromide at a controlled low temperature.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal for activation)

  • Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer

  • Cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[15]

  • Activation: Gently heat the flask with a heat gun under inert gas flow until the iodine sublimes and its color disappears, indicating the magnesium surface is activated. Allow the flask to cool to room temperature.[15]

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the magnesium suspension. If initiation does not occur spontaneously, warm gently until a cloudy appearance is observed.

  • Formation: Once initiated, immediately cool the flask to 0 °C using an ice-water bath. Add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reaction, keeping the internal temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours to ensure full conversion. The resulting grey/brown solution of the Grignard reagent is now ready for use.

References

Technical Support Center: Cross-Coupling Reactions Involving 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1-Bromo-4-ethyl-2-fluorobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. The primary challenge often encountered with this and similar polyhalogenated substrates is the undesired side reaction of hydrodehalogenation, which leads to the formation of 1-ethyl-3-fluorobenzene, a common yield-reducing impurity.

This guide provides in-depth troubleshooting advice, preventative protocols, and the mechanistic reasoning behind our recommendations to ensure the selective functionalization of the C-Br bond while preserving the C-F bond and avoiding the C-H bond formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem with my this compound reaction?

A1: Hydrodehalogenation is a reductive process where the bromine atom on your substrate is replaced by a hydrogen atom, yielding 1-ethyl-3-fluorobenzene. This side reaction is problematic for two main reasons: it consumes your starting material, directly reducing the yield of your desired product, and it generates an impurity that can be difficult to separate due to similar physical properties (polarity, boiling point) to both the starting material and the desired product. This side reaction is a common pitfall in palladium-catalyzed processes.[1][2]

Q2: In a standard palladium-catalyzed cross-coupling, which bond is expected to react: the C-Br or the C-F bond?

A2: The C-Br bond is significantly more reactive and will selectively undergo oxidative addition to the Pd(0) catalyst under typical cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-F bond is much stronger and generally unreactive unless specialized, highly active catalyst systems or harsh conditions are employed.[3][4] Therefore, the primary challenge is not a lack of selectivity between the halogens, but preventing the reduction of the target C-Br bond.

Q3: What are the most common sources of the unwanted hydrogen atom in hydrodehalogenation?

A3: The hydrogen atom typically originates from a palladium-hydride (Pd-H) intermediate.[5] This species can be formed from several sources within your reaction mixture:

  • Solvents: Protic solvents (like alcohols) or residual water in aprotic solvents can be a source.[2][6]

  • Base: Bases containing β-hydrogens (e.g., triethylamine) or hydroxide ions can facilitate the formation of Pd-H species.[7]

  • Reagents: The coupling partner itself, particularly boronic acids in Suzuki-Miyaura coupling, can sometimes be a source, especially during protodeboronation side reactions.[8]

Q4: How critical is my choice of palladium precatalyst? Should I be using a Pd(0) or Pd(II) source?

A4: The choice is critical for generating a clean, active Pd(0) catalyst. While traditional Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, their reduction to the active Pd(0) state can sometimes be inefficient or lead to palladium black precipitation and side reactions.[9] Modern, well-defined precatalysts (e.g., Buchwald palladacycle precatalysts) are designed for clean, rapid, and quantitative generation of the active L-Pd(0) species, which can significantly improve reaction consistency and suppress side reactions like hydrodehalogenation.[9][10]

Section 2: Troubleshooting Guide: Diagnosing & Solving Hydrodehalogenation

This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving them.

Issue 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to 1-ethyl-3-fluorobenzene (>5%).

This is the most direct indication of a hydrodehalogenation problem. The root cause is almost certainly the generation and intervention of a Pd-H species.

  • Potential Cause A: Inappropriate Base Selection

    • The Chemistry: Bases like sodium ethoxide, triethylamine (TEA), or aqueous hydroxides can directly generate or facilitate the formation of Pd-H species. For instance, TEA can undergo β-hydride elimination after coordination to a palladium center.

    • Solution: Switch to a non-coordinating, anhydrous, inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are less likely to participate in hydride formation pathways.[6] Ensure the base is finely powdered and dried under vacuum before use.

  • Potential Cause B: Presence of Protic Contaminants

    • The Chemistry: Water or other protic impurities can react with the palladium catalyst or the base to form hydride sources.

    • Solution: Rigorously dry all solvents and reagents. Use freshly distilled, anhydrous, and degassed solvents (e.g., THF, Dioxane, Toluene).[8] If using boronic acids, which can be hygroscopic, dry them in a vacuum oven before use. Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen).

  • Potential Cause C: Suboptimal Ligand Choice

    • The Chemistry: The ligand dictates the electronic and steric environment around the palladium center. Ligands that favor a rapid rate of reductive elimination (the final product-forming step) over competing side reactions are crucial.

    • Solution: For substrates like this compound, bulky and electron-rich phosphine ligands are often superior. They accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to hydrodehalogenation.[11][12] Screen a panel of ligands to find the optimal one for your specific transformation.

Ligand Class Examples Rationale for Use Potential Drawback
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, accelerate oxidative addition and reductive elimination.Can be air-sensitive.
Biarylphosphines SPhos, XPhos, RuPhosProvide steric bulk and electronic richness; highly effective and robust for challenging couplings.[12]Higher cost.
Triphenylphosphine (PPh₃) PPh₃Common, inexpensive, and effective for simple substrates.Often not active enough for challenging substrates, may lead to slower reactions and more side products.

Issue 2: The reaction is very slow, and increasing the temperature to drive it to completion results in more of the hydrodehalogenated byproduct.

  • The Chemistry: This indicates that the activation energy for hydrodehalogenation is competitive with, or perhaps even lower than, that of your desired productive cycle at elevated temperatures. The sluggishness points to an inefficient catalyst system.

  • Solution Workflow:

    • Switch to a Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a modern precatalyst like a Buchwald G3 or G4 palladacycle. This ensures the rapid and clean formation of the active L-Pd(0) catalyst, which is often the rate-limiting step.[9]

    • Increase Ligand/Palladium Ratio: A slight excess of ligand (e.g., 1.1 to 2.2 equivalents relative to Pd) can help stabilize the active catalytic species and prevent decomposition, which often leads to side reactions.

    • Re-evaluate Your Solvent: Ensure your reagents are fully soluble. Poor solubility can mimic low reactivity. A switch from Toluene to Dioxane or THF might be beneficial, but always use anhydrous, degassed solvents.[6]

Section 3: Visual Guides & Workflows

Catalytic Cycle: Desired Coupling vs. Undesired Hydrodehalogenation

G cluster_main Desired Suzuki Coupling Cycle cluster_side Hydrodehalogenation Pathway Ar-Br 1-Bromo-4-ethyl- 2-fluorobenzene OA_Int Oxidative Addition Intermediate (Ar-Pd(II)-Br)L Ar-Br->OA_Int Oxidative Addition Pd(0)L Active Pd(0) Catalyst PdH_Species Pd(II)-H Species OA_Int->PdH_Species Reaction with Hydride Source TM_Int Transmetalation Intermediate (Ar-Pd(II)-Ar')L Product Desired Product (Ar-Ar') TM_Int->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration PdH_Source Hydride Source (H₂O, Base, Solvent) PdH_Source->PdH_Species Side_Product Hydrodehalogenated Product (Ar-H) PdH_Species->Side_Product Reductive Elimination

Caption: Competing pathways: The desired catalytic cycle (blue) vs. the hydrodehalogenation side reaction (red).

Troubleshooting Decision Tree

G start Is Hydrodehalogenation (Ar-H formation) > 5%? check_base 1. Change Base Use anhydrous K₃PO₄ or Cs₂CO₃. start->check_base Yes success Success! Proceed with optimization. start->success No re_run1 Re-run Reaction. Problem Solved? check_base->re_run1 check_solvents 2. Ensure Anhydrous Conditions Use fresh, distilled, degassed solvents. Dry all reagents. re_run1->check_solvents No re_run1->success Yes re_run2 Re-run Reaction. Problem Solved? check_solvents->re_run2 screen_ligands 3. Screen Ligands Try bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃). re_run2->screen_ligands No re_run2->success Yes re_run3 Re-run Reaction. Problem Solved? screen_ligands->re_run3 check_catalyst 4. Use a Modern Precatalyst Switch to a Buchwald G3/G4 palladacycle. re_run3->check_catalyst No re_run3->success Yes

Caption: A systematic workflow for troubleshooting hydrodehalogenation.

Section 4: Recommended Experimental Protocol

This section provides a robust starting point for a Suzuki-Miyaura coupling designed to minimize hydrodehalogenation.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the arylboronic acid, the XPhos Pd G3 precatalyst, and the anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the potential hydrodehalogenated byproduct. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol incorporates a modern precatalyst, an appropriate anhydrous base, and rigorous inert techniques to provide a high probability of success while minimizing the risk of hydrodehalogenation.

References

Troubleshooting failed reactions with 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for 1-Bromo-4-ethyl-2-fluorobenzene. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. The unique electronic and steric profile of this reagent—shaped by the interplay of its bromo, fluoro, and ethyl substituents—presents distinct challenges and opportunities in common organic transformations. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot failed reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and general reactivity of this compound.

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: The reactivity of this molecule is governed by the electronic and steric effects of its three substituents on the aromatic ring:

  • Bromine (Br): Located at position 1, this is the primary leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The C-Br bond is significantly weaker than the C-F bond, allowing for high chemoselectivity in oxidative addition steps.[2]

  • Fluorine (F): Positioned at C2, the highly electronegative fluorine atom exerts a strong -I (inductive) effect, increasing the acidity of the adjacent proton at C3. This makes the molecule susceptible to directed ortho-lithiation.[3][4] This feature can be exploited for regioselective functionalization but can also be a competing pathway in other reactions.

  • Ethyl (C₂H₅): The ethyl group at C4 is a weakly electron-donating group (+I effect), which has a minor electronic influence compared to the halogens. Its primary role is often steric, and it serves as a point of structural diversity in the final target molecule.

PropertyValue
CAS Number 928304-44-3[5][6]
Molecular Formula C₈H₈BrF[5][6][7]
Molecular Weight 203.05 g/mol [6][8]
Appearance Colorless liquid or solid[7]
Boiling Point 190-193 °C[7]

Q2: What are the primary safety considerations when handling this compound?

A2: this compound is an organic compound with potential toxicity.[7] Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[7] Avoid inhalation, ingestion, and direct contact with skin and eyes.[7] For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Low yields or complete reaction failure in cross-coupling reactions are common frustrations. The following guides are structured to help you diagnose and solve these issues systematically.

Scenario 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction is resulting in low yield, significant starting material recovery, and/or the formation of a hydrodehalogenated byproduct (4-ethyl-2-fluorobenzene).

This troubleshooting flowchart provides a logical progression for diagnosing the issue.

G cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_catalyst Catalyst System Evaluation start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK boronic_acid Is the boronic acid/ester fresh? (Protodeboronation is a key side reaction) reagents->boronic_acid catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Conditions OK temp Is the temperature optimal? (Typically 80-110 °C) conditions->temp ligand Is the ligand appropriate? (Bulky, electron-rich phosphines are often required) catalyst->ligand base_check Is the base anhydrous and finely powdered? (Poor solubility or hydration can halt catalysis) solvent_check Are solvents anhydrous and properly degassed? (Oxygen kills the Pd(0) catalyst) time Is the reaction time sufficient? (Monitor by TLC/LC-MS) atmosphere Is the inert atmosphere robust? (Crucial to prevent catalyst oxidation & homocoupling) precatalyst Is the Pd source active? (Consider using a reliable precatalyst)

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Detailed Solutions:

  • Cause: Inactive Catalyst or Ligand. The active Pd(0) species is susceptible to oxidation.[9] Phosphine ligands can also be oxidized if exposed to air.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[9] Use freshly opened or properly stored palladium sources and ligands. For reproducibility, consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) which reliably generate the active Pd(0) species in situ.

  • Cause: Inefficient Transmetalation or Protodeboronation. The base is critical for activating the boronic acid for transmetalation.[10] If the base is weak, wet, or poorly soluble, this step can fail. This also allows for the competing protodeboronation side reaction, where the boronic acid is replaced by a hydrogen atom.[9]

    • Solution: Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is anhydrous and, if it's a solid, that it is finely powdered to maximize surface area. For particularly sensitive boronic acids, switching to a more stable boronic ester (e.g., a pinacol ester) can dramatically reduce protodeboronation.[11]

  • Cause: Suboptimal Ligand Choice. this compound is somewhat sterically hindered near the C-Br bond due to the ortho-fluorine. A generic ligand like PPh₃ may not be sufficient.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).[10] Ligands like SPhos or XPhos are excellent choices as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]

ParameterRecommendation for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald Precatalyst (e.g., XPhos Pd G3)
Ligand XPhos, SPhos, or RuPhos[10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O[9][12]
Temperature 80-110 °C[11]
Scenario 2: Buchwald-Hartwig Amination

Problem: My C-N coupling reaction is failing. I observe mostly hydrodehalogenation of my starting material and/or decomposition.

A: Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent. The electronic properties of this compound make it a good substrate, but optimization is key.[13]

ObservationPotential Cause(s)Recommended Solution(s)
No reaction, starting material recovered. 1. Inactive Catalyst: Pd(0) not generated or has been poisoned.[2] 2. Base too weak: The base is not strong enough to deprotonate the amine.1. Use an air-stable precatalyst. Ensure rigorous inert atmosphere.[13] 2. Switch to a stronger base like NaOtBu or LHMDS.[2]
Low conversion, mixture of starting material and product. 1. Suboptimal Ligand: The ligand is not promoting the catalytic cycle efficiently. 2. Low Temperature/Short Reaction Time: The reaction is kinetically slow.1. Screen different ligands. Bulky biaryl phosphines (e.g., XPhos, RuPhos) are often effective.[13] 2. Increase the reaction temperature (typically 80-110 °C) and monitor for completion by TLC or LC-MS.[2]
Significant hydrodehalogenation byproduct. β-Hydride Elimination: This is a known side reaction pathway that competes with reductive elimination, especially with certain amine substrates.[14]This is often ligand-dependent. Switching to a different class of ligand (e.g., Josiphos or a ferrocenyl-based ligand) can sometimes suppress this pathway. Ensure a strictly inert atmosphere.
Dark, tarry reaction mixture; low mass balance. Base-induced Decomposition: The strong base (e.g., NaOtBu) may be reacting with sensitive functional groups on your amine coupling partner or the aryl halide at high temperatures.Switch to a milder but still effective base like Cs₂CO₃ or K₃PO₄.[15] These are often better tolerated by complex substrates.

Troubleshooting Guide: Organometallic Reactions

Scenario 3: Grignard Reagent Formation

Problem: I am unable to initiate the formation of the Grignard reagent from this compound.

A: Grignard formation requires the oxidative insertion of magnesium into the C-Br bond. This process is highly sensitive to surface passivation of the magnesium and the presence of water. The C-Br bond is much more reactive than the C-F bond, so selectivity is not typically an issue.[16]

  • Cause: Magnesium Passivation. Magnesium metal is often coated with a layer of magnesium oxide (MgO), which prevents it from reacting.

    • Solution: Activate the magnesium turnings immediately before use. Common activation methods include:

      • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for 30-60 minutes to break up the oxide layer.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These will react with the magnesium surface, exposing fresh metal. The characteristic brown color of iodine fading or the evolution of gas bubbles indicates successful activation.

  • Cause: Presence of Water. Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water in the glassware or solvent.

    • Solution: All glassware must be rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours). Use anhydrous grade solvent, preferably from a freshly opened bottle or a solvent purification system.

  • Cause: Initiation Failure. Sometimes, even with activated magnesium and dry conditions, the reaction can be slow to start.

    • Solution: Gently warm a small portion of the solvent and aryl halide with the activated magnesium. A hot spot from a heat gun can sometimes initiate the reaction (indicated by bubbling and a gray, cloudy appearance). Once initiated, add the remaining aryl halide solution at a rate that maintains a gentle reflux.

Scenario 4: Lithiation and Halogen-Metal Exchange

Problem: My lithiation reaction is giving a mixture of products, or I am not getting the regioselectivity I desire.

A: This molecule has two primary, competing pathways for lithiation, and controlling the outcome depends entirely on the reaction conditions.[17][18]

  • Lithium-Halogen Exchange: Occurs at the C-Br bond. This is a fast process typically favored at very low temperatures.

  • Directed ortho-Lithiation (DoM): Deprotonation occurs at the C3 position, directed by the ortho-fluorine atom. This requires a strong, non-nucleophilic base.

G cluster_pathways start This compound path1 Pathway A: Lithium-Halogen Exchange start->path1 path2 Pathway B: Directed ortho-Lithiation start->path2 cond1 Conditions: n-BuLi or t-BuLi THF or Et2O -78 °C path1->cond1 cond2 Conditions: LDA or LTMP THF -78 °C to 0 °C path2->cond2 prod1 Product A: 4-Ethyl-2-fluorophenyllithium (Functionalization at C1) cond1->prod1 prod2 Product B: 5-Bromo-2-ethyl-6-fluorophenyllithium (Functionalization at C3) cond2->prod2

Caption: Regioselective control in the lithiation of this compound.

  • To achieve Lithium-Halogen Exchange (Pathway A):

    • Reagent: Use a nucleophilic alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium.[18]

    • Conditions: The reaction must be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath).[18] At this temperature, the rate of lithium-halogen exchange is much faster than the rate of deprotonation. Add the BuLi dropwise to a solution of the aryl bromide in an anhydrous ether solvent like THF or diethyl ether.

  • To achieve Directed ortho-Lithiation (Pathway B):

    • Reagent: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal choices.[4][19] These bases are too bulky to readily participate in halogen exchange but are strong enough to deprotonate the C3 position, which is activated by the ortho-fluorine.

    • Conditions: This reaction can also be started at -78 °C, but it often requires warming to a higher temperature (e.g., 0 °C or even room temperature) to proceed at a reasonable rate. The use of LDA circumvents the potential for bromine-lithium exchange.[19]

Exemplary Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.[9]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Lithium-Halogen Exchange and Quenching

This protocol details the formation of an aryllithium species via Br-Li exchange and its subsequent reaction with an electrophile (using DMF as an example to form an aldehyde).

  • Reaction Setup: Charge a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet with this compound (1.0 mmol, 1.0 eq.) and 5 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[18]

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 eq.) dropwise to the stirred solution over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.[18]

  • Quenching with Electrophile: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 eq.) dropwise. Stir the solution at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.[18]

  • Work-up: Quench the reaction by the slow addition of 5 mL of a saturated aqueous NH₄Cl solution.[18]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.

References

Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-ethyl-2-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the efficient removal of palladium catalysts from reactions involving 1-Bromo-4-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for achieving high product purity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, are indispensable tools in modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits presents a significant challenge.[1][2] This resource provides a structured approach to tackling this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?

A1: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. These materials, known as scavengers, can be silica-based, polymer-supported, or activated carbon.[1][3] The product solution is treated with the scavenger, which binds the palladium, and is then removed by simple filtration.[1]

  • Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[4] The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[4]

  • Chromatography: Techniques like column chromatography are powerful for separating the desired compound from the palladium catalyst and other impurities.[5] This method is particularly useful when very high purity is required.[6]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[4]

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, filtration through a filter aid like Celite® is a straightforward removal method.[4][5]

Q2: How do I select the most appropriate palladium removal method for my specific reaction?

A2: The optimal choice depends on several factors:

  • Nature of your product: Consider the solubility, stability, and potential for your product to chelate with palladium.

  • Form of the palladium residue: Is the palladium homogeneous (dissolved) or heterogeneous (solid)?[7]

  • Scale of the reaction: Some methods are more amenable to large-scale production than others.

  • Required purity level: The stringency of the final product's purity requirements will dictate the necessary rigor of the purification method. For active pharmaceutical ingredients (APIs), residual palladium levels often need to be below 10 ppm.[4][8]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[4] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[8]

Q4: Can I use activated carbon for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[9] However, it can lack selectivity, leading to the non-specific adsorption of the desired product, which can result in significant yield loss.[2][4] The efficiency of palladium removal by activated carbon may also be lower compared to specialized metal scavengers.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High residual palladium after scavenger treatment. The chosen scavenger is not effective for the specific palladium species in the reaction mixture. The reaction solvent may not be optimal for the scavenger's performance. The temperature or pH of the scavenging process is not optimal.Screen a variety of scavengers (e.g., thiol, amine, or thiourea functionalized silica) to identify the most effective one.[4][10] While scavengers are compatible with a range of solvents, their efficiency can be solvent-dependent; consider performing the scavenging in a different solvent.[11][12] Increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of scavenging.[4][12]
Significant product loss during purification. The product is adsorbing to the solid support of the scavenger or activated carbon. The purification method is not selective.Wash the scavenger or activated carbon thoroughly with a suitable solvent after the scavenging process to recover any adsorbed product.[12] Optimize the scavenger-to-palladium ratio; a large excess is not always necessary and can lead to non-specific binding.[12] If using crystallization, carefully select the solvent system to maximize product precipitation while keeping palladium impurities in the mother liquor.[4]
Inconsistent palladium removal from batch to batch. Variability in the reaction work-up procedure. The palladium species present may differ between batches.Standardize the reaction work-up to ensure consistency in the palladium species before the removal step.[4] Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[4]
Difficulty filtering the scavenger or activated carbon. The particle size of the scavenger or carbon is too small, leading to filter clogging.Use a filter aid such as Celite to improve filtration.[12] Consider using a scavenger in a fixed-bed cartridge format for easier separation.[12][13]

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of your product derived from a this compound reaction.

Materials:

  • Crude product containing residual palladium dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[4]

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).[10]

  • Filter paper or fritted funnel.

  • Celite (optional).

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate volume of a suitable organic solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is to use 2-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][14]

Protocol 2: Palladium Removal Using Activated Carbon

Materials:

  • Crude product containing residual palladium.

  • Activated Carbon.

  • Suitable organic solvent (e.g., Toluene, THF).[4]

  • Celite.

  • Filter paper or fritted funnel.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate solvent.[6]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[6]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[6]

  • Washing: Wash the Celite/carbon cake with fresh solvent.[6]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[6]

  • Analysis: Determine the final palladium concentration in the product.[12]

Data Presentation

Table 1: Comparison of Palladium Scavenging Efficiency

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Palladium Removal EfficiencyReference
Silica-BasedThiol0.5 - 1.5>95%[10]
Silica-BasedThiourea0.5 - 1.2>95%[10]
Polymer-SupportedThiol1.0 - 2.0>90%[10]
Activated CarbonN/AN/A70-90%[10]

Note: Efficiency can vary depending on the specific reaction conditions, solvent, and palladium species.

Visual Workflow

Palladium_Removal_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_methods Palladium Removal Techniques cluster_end Final Product & Analysis Crude_Product Crude Product from This compound Reaction (High Pd Content) Decision Select Purification Method Crude_Product->Decision Scavenging Adsorption (Scavengers / Activated Carbon) Decision->Scavenging Homogeneous Pd Chromatography Chromatography Decision->Chromatography High Purity Needed Crystallization Crystallization Decision->Crystallization Crystalline Product Filtration Filtration (for heterogeneous Pd) Decision->Filtration Heterogeneous Pd Purified_Product Purified Product (Low Pd Content) Scavenging->Purified_Product Chromatography->Purified_Product Crystallization->Purified_Product Filtration->Purified_Product Analysis ICP-MS Analysis (<10 ppm Pd) Purified_Product->Analysis

Caption: Decision workflow for selecting a palladium removal strategy.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-ethyl-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique electronic and steric properties conferred by the ethyl, fluorine, and bromine substituents present both opportunities and challenges in synthetic chemistry. A critical, yet often overlooked, parameter governing the reactivity and selectivity of this compound is the choice of solvent.

This document provides in-depth, field-tested insights in a direct question-and-answer format to address common issues encountered during experimentation. We will explore the causal relationships between solvent properties and reaction outcomes, enabling you to troubleshoot problems effectively and optimize your synthetic routes.

Section 1: Fundamental Principles of Solvation

Before delving into specific reaction types, it is crucial to understand how solvents interact with reactants at a molecular level.

FAQ 1.1: What is the practical difference between polar protic and polar aprotic solvents?

The key difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors. This allows them to strongly solvate both cations and anions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) possess bond dipoles but lack an O-H or N-H bond.[1] They are hydrogen bond acceptors but not donors. Consequently, they are excellent at solvating cations but leave anions relatively "naked" and more reactive.[2][3]

This distinction is fundamental to controlling reaction mechanisms, as illustrated below.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu- Nu⁻ MeOH1 H-OMe Nu-->MeOH1 H-Bond MeOH2 H-OMe Nu-->MeOH2 H-Bond MeOH3 H-OMe Nu-->MeOH3 H-Bond MeOH4 H-OMe Nu-->MeOH4 H-Bond caption1 Nucleophile is 'caged' and less reactive. Nu-2 Nu⁻ Cat+ M⁺ DMF1 DMF Cat+->DMF1 Solvated DMF2 DMF Cat+->DMF2 Solvated DMF3 DMF Cat+->DMF3 Solvated caption2 Nucleophile is 'naked' and highly reactive. SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAdd Boronic Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Role: Activates Boronic Acid Boronic->Base Base->Transmetal Solvent Solvent (e.g., Dioxane/H₂O) Role: Dissolves Base & Organics Base->Solvent

References

Technical Support Center: Base Selection for Suzuki Reaction with 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of a critical parameter in the Suzuki-Miyaura cross-coupling reaction: the selection of a base, with a specific focus on the challenging substrate, 1-Bromo-4-ethyl-2-fluorobenzene. Our goal is to move beyond simple protocols and provide a framework for rational decision-making and effective troubleshooting in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges and fundamental questions you may encounter when working with this compound.

Q1: Why is base selection particularly critical for the Suzuki coupling of this compound?

A1: The molecular structure of this compound presents a unique combination of electronic and steric factors that demand careful consideration of the base.

  • Steric Hindrance: The fluorine atom is positioned ortho to the bromine, creating steric bulk around the reaction center. This can hinder the initial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1][2] An appropriately chosen base, in conjunction with a suitable ligand, is necessary to facilitate this crucial step without promoting side reactions. For sterically hindered substrates, strong bases like potassium tert-butoxide (t-BuOK) in an appropriate solvent like dioxane have been shown to be effective.[3]

  • Electronic Effects: The para-ethyl group is weakly electron-donating, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to substrates with electron-withdrawing groups.[4][5] More significantly, the ortho-fluoro group is strongly electron-withdrawing, which can influence the stability of the palladium intermediates in the catalytic cycle. The base must be strong enough to promote the reaction but not so strong as to cause unwanted side reactions.

Q2: What is the fundamental role of the base in the Suzuki catalytic cycle?

A2: The base is an essential activator in the Suzuki-Miyaura reaction; the coupling does not proceed under neutral conditions.[6] Its primary role is to activate the organoboron reagent (e.g., boronic acid) to facilitate the transmetalation step, which is often rate-determining.[7]

The mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[8]

  • Transmetalation: Before this can happen, the base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻).[6][9][10] This activated species then transfers its organic group (R²) to the Pd(II) center, displacing the halide.[8][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to complete the cycle.[6][8]

Suzuki_Cycle cluster_activation Boronic Acid Activation cluster_cycle Catalytic Cycle R2B(OH)2 R²B(OH)₂ Boronate [R²B(OH)₃]⁻ (Activated Boronate) R2B(OH)2->Boronate + Base Base Base (e.g., OH⁻) Transmetalation Transmetalation Boronate->Transmetalation Enters Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX ArPdX->Transmetalation + [R²B(OH)₃]⁻ ArPdR Ar-Pd(II)L₂-R² Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product (Ar-R²) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Fig. 1: The Suzuki-Miyaura Catalytic Cycle
Q3: Which bases are recommended for this type of substrate, and what are their pros and cons?

A3: The choice of base is a balance between reactivity and the potential for side reactions. For substrates like this compound, inorganic bases are generally preferred.[12]

BaseFormulaStrengthProsCons
Potassium Phosphate K₃PO₄ModerateExcellent for many challenging couplings; balances reactivity with minimizing side reactions like protodeboronation.[12][13]Can be hygroscopic; requires careful handling.
Potassium Carbonate K₂CO₃ModerateWidely used, cost-effective, and effective in many solvent systems, often with water.[12][14] Good starting point for optimization.May not be strong enough for the most sterically hindered couplings.
Cesium Carbonate Cs₂CO₃StrongHigh solubility in organic solvents can be advantageous; often used for difficult couplings.[12]More expensive; its high basicity can sometimes promote side reactions.[15]
Potassium t-butoxide t-BuOKVery StrongHighly effective for sterically demanding substrates where weaker bases fail.[3]Can readily promote side reactions like dehalogenation and protodeboronation if not used under optimized conditions.[16]
Q4: My reaction yield is low. How do I troubleshoot if the base is the problem?

A4: Low yield is a common issue, and the base is a frequent culprit.[17][18] The problem often stems from one of two major base-influenced side reactions: protodeboronation of your boronic acid or dehalogenation of your aryl bromide.[4][19]

Initial Diagnostic Steps:

  • Analyze the Crude Mixture: Use LC-MS or GC-MS to identify byproducts.

  • Look for Key Masses:

    • Protodeboronation: The mass corresponding to your boronic acid partner with a hydrogen replacing the B(OH)₂ group (Ar'-H).

    • Dehalogenation: The mass corresponding to 4-ethyl-2-fluorobenzene (your starting material minus the bromine).[20]

    • Homocoupling: The mass corresponding to the dimer of your boronic acid (Ar'-Ar').[4][21]

Based on your findings, consult the troubleshooting workflow below.

Q5: What are protodeboronation and dehalogenation, and how can my choice of base prevent them?

A5: These are the two most common side reactions that consume starting materials and reduce yield.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[13][22] It is a major decomposition pathway for the boronic acid coupling partner.[19]

    • Cause: The reaction can be catalyzed by either acid or base.[19] Strong bases can accelerate the formation of the boronate anion, which, under certain conditions (especially with excess water or prolonged heating), can be susceptible to protonolysis.[19]

    • Mitigation: Use a weaker inorganic base like K₃PO₄ or K₂CO₃.[13] Using more stable boronic esters (e.g., pinacol or MIDA esters) instead of the acid can also significantly reduce this side reaction.[4][23]

  • Dehalogenation: This is the replacement of the carbon-bromine bond on your starting material with a carbon-hydrogen bond.[4]

    • Cause: This side reaction can occur when a hydride species is generated in the reaction. Certain bases, like alkoxides, or solvents, like alcohols, can act as hydride sources.[4][16] The resulting palladium-hydride intermediate can then reductively eliminate with the aryl group to form the dehalogenated byproduct.[4]

    • Mitigation: Avoid strong alkoxide bases if dehalogenation is observed. Switch to carbonate or phosphate bases.[16] Use aprotic solvents like dioxane or toluene instead of alcohols.[16]

Troubleshooting_Workflow start Low Yield Observed check_byproducts Analyze Byproducts (LC-MS / GC-MS) start->check_byproducts protodeb Protodeboronation Detected? (Ar'-H) check_byproducts->protodeb dehalo Dehalogenation Detected? (Ar-H) protodeb->dehalo No action_proto Action: 1. Switch to weaker base (K₃PO₄, K₂CO₃). 2. Use boronic ester (pinacol, MIDA). 3. Lower temperature/reaction time. protodeb->action_proto Yes homo Homocoupling Detected? (Ar'-Ar') dehalo->homo No action_dehalo Action: 1. Avoid alkoxide/hydroxide bases. 2. Use aprotic solvent (dioxane, toluene). 3. Screen different ligands. dehalo->action_dehalo Yes action_homo Action: 1. Thoroughly degas solvents. 2. Ensure inert atmosphere (Ar/N₂). 3. Use fresh Pd(0) source or pre-catalyst. homo->action_homo Yes reevaluate Re-evaluate Catalyst/Ligand System homo->reevaluate No action_proto->dehalo action_dehalo->homo action_homo->reevaluate

Fig. 2: Troubleshooting Workflow for Low Yields
Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the toluene and water via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for another 15 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Protocol for Base Optimization

If the general procedure provides suboptimal yields, a systematic screening of bases is recommended. This protocol uses smaller-scale reactions run in parallel.

Setup:

  • Prepare a stock solution of this compound, your chosen boronic acid partner, catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) in the reaction solvent (e.g., Dioxane).

  • Aliquot this stock solution into separate reaction vials (e.g., 0.1 mmol scale).

  • To each vial, add a different base (2.0 - 3.0 equivalents). Ensure you test a range of base types (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).

  • Add the appropriate amount of water if required for the solvent system.

  • Seal, degas, and heat all vials under identical conditions.

  • After a set time, quench the reactions and analyze the conversion/yield for each base by LC-MS or ¹H NMR with an internal standard. This will identify the optimal base for your specific transformation.

References

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges and solutions associated with 1-Bromo-4-ethyl-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this sterically demanding substrate in their work. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of its reactivity.

The unique substitution pattern of this compound, with an ethyl group para to the bromine and a fluorine atom ortho to it, presents a distinct set of steric and electronic challenges. The bulky ethyl group can influence catalyst and reagent approach, while the ortho-fluorine atom modulates the electronic properties of the aromatic ring and can also contribute to steric bulk. This guide will equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: General Reactivity and Steric Considerations

Question: What are the primary challenges when working with this compound in cross-coupling reactions?

Answer: The primary challenge is steric hindrance. The ethyl group at the C4 position and the fluorine at the C2 position flank the reactive C-Br bond. This steric congestion can significantly hinder the approach of bulky palladium catalysts and coupling partners, which is a critical step in many cross-coupling reactions.[1][2] Specifically, the oxidative addition of the aryl bromide to the palladium(0) center, the rate-limiting step in many cases, can be particularly sluggish.[3]

The electronic nature of the fluorine substituent also plays a role. While fluorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), it can also donate electron density through its lone pairs into the aromatic pi-system (resonance effect).[4] This dual nature can influence the reactivity of the C-Br bond and the stability of reaction intermediates.

FAQ 2: Suzuki-Miyaura Coupling

Question: I am experiencing low yields in a Suzuki-Miyaura coupling with this compound and a bulky boronic acid. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in this scenario are almost certainly due to steric hindrance impeding the catalytic cycle. Here’s a breakdown of potential issues and solutions:

  • Inefficient Oxidative Addition: The steric bulk around the C-Br bond can make the initial oxidative addition to the palladium(0) catalyst difficult.

  • Poor Transmetalation: The steric hindrance on both the aryl bromide and a bulky boronic acid can slow down the transmetalation step.

  • Catalyst Decomposition: At elevated temperatures, which might be used to overcome steric barriers, the catalyst can decompose before the reaction reaches completion.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Start Low Yield in Suzuki Coupling Ligand Optimize Ligand: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, t-BuXPhos) - Consider NHC ligands for highly hindered substrates Start->Ligand Initial Check Catalyst Select Appropriate Pre-catalyst: - Use stable pre-catalysts (e.g., G3 or G4 palladacycles) - Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%) Ligand->Catalyst Base Screen Bases: - Stronger, non-coordinating bases are often better (e.g., K3PO4, Cs2CO3) - Avoid bulky alkoxides that can add to steric congestion Catalyst->Base Solvent Solvent Choice: - Aprotic polar solvents (e.g., Dioxane, Toluene, THF) are common - Consider solvent mixtures (e.g., Toluene/Water) Base->Solvent Temp Temperature & Time: - Gradually increase temperature - Monitor for catalyst decomposition vs. product formation - Longer reaction times may be necessary Solvent->Temp Success Improved Yield Temp->Success Optimization Achieved

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Recommended Protocol Adjustments:

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Ligand PPh₃SPhos, XPhos, t-BuXPhos, or NHC ligands (e.g., IPr)Bulky, electron-rich ligands promote oxidative addition and stabilize the active catalyst.[5][6][7]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂, or pre-formed catalysts like XPhos Pd G3These are often more active and stable.[8]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases can facilitate the transmetalation step without competing side reactions.[9]
Solvent Toluene, DioxaneToluene/H₂O, Dioxane/H₂OThe presence of water can sometimes accelerate the reaction.
Temperature 80-100 °C100-120 °C (monitor closely)Higher temperatures may be needed to overcome the activation energy barrier.
FAQ 3: Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound, but I am observing significant amounts of hydrodehalogenation (replacement of Br with H). What causes this, and how can I favor the desired C-N coupling?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered substrates. It often arises from the β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination to form the C-N bond.[10]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate reductive elimination, thus outcompeting β-hydride elimination. These ligands create a more sterically crowded coordination sphere around the palladium center, which favors the bond-forming reductive elimination step.[5][10]

  • Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.[11][12]

  • Temperature Control: While higher temperatures can promote the reaction, they can also increase the rate of side reactions. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.2 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via cannula. Then, add the secondary amine (e.g., morpholine, 1.2 eq.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 4: Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives low yields, with significant starting material recovery. What can I do to improve this?

Answer: Sluggish Sonogashira couplings with sterically hindered aryl bromides are common. The key is to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Troubleshooting Diagram: Sonogashira Coupling

Start Sluggish Sonogashira Reaction CatalystSystem Optimize Catalyst System: - Use a more active Pd source (e.g., Pd(OAc)2, PdCl2(PPh3)2) - Employ bulky phosphine ligands (e.g., P(t-Bu)3, XPhos) Start->CatalystSystem Initial Check Copper Consider Copper Co-catalyst: - CuI is the standard, ensure it is fresh and high purity - Copper-free conditions are possible but may require more reactive catalysts CatalystSystem->Copper BaseAmine Base and Amine Solvent: - Use a bulky amine base (e.g., diisopropylamine, triethylamine) - Ensure the amine is dry and degassed Copper->BaseAmine Additives Consider Additives: - Additives like tetrabutylammonium fluoride (TBAF) can sometimes accelerate the reaction BaseAmine->Additives Success Improved Conversion Additives->Success Optimization Achieved

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Key Optimization Parameters:

  • Ligand Choice: For sterically demanding substrates, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) may not be sufficient. Consider using more effective ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines.[13]

  • Copper Co-catalyst: While traditional Sonogashira couplings use a copper(I) co-catalyst (e.g., CuI), copper-free conditions have been developed and may be advantageous in some cases to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[14][15]

  • Base/Solvent: A suitable amine base, such as triethylamine or diisopropylamine, is crucial. It acts as both a base and often as the solvent. Ensure it is anhydrous.[14]

  • Temperature: Gentle heating (50-80 °C) is often required to drive the reaction to completion.

FAQ 5: Grignard Reagent Formation

Question: Can I form a Grignard reagent from this compound, and are there any potential side reactions to be aware of?

Answer: Yes, it is possible to form the Grignard reagent, 4-ethyl-2-fluorophenylmagnesium bromide. However, the presence of the ortho-fluorine atom introduces the risk of benzyne formation.[16] The Grignard reagent, once formed, can act as a strong base and eliminate the adjacent fluorine atom, leading to the highly reactive benzyne intermediate.

Reaction Scheme: Grignard Formation and Potential Benzyne Pathway

This compound + Mg → 4-ethyl-2-fluorophenylmagnesium bromide

4-ethyl-2-fluorophenylmagnesium bromide → 4-ethylbenzyne + MgBrF

To favor the desired Grignard reagent and minimize benzyne formation:

  • Low Temperatures: Initiate the reaction at room temperature or with gentle warming, but once initiated, maintain a lower temperature (e.g., 0 °C or below) to disfavor the elimination reaction.

  • Use of an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard formation on the magnesium surface.[3]

  • Immediate Use: Use the Grignard reagent in situ as soon as it is formed to minimize the time for the elimination to occur.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of key synthetic transformations involving 1-bromo-4-ethyl-2-fluorobenzene, a versatile substituted aryl halide. Its structure, featuring a reactive bromine atom, an electronically-influential ortho-fluorine, and an ethyl group, makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We will move beyond simple protocols to explore the mechanistic rationale behind experimental choices, offering a comparative analysis of reaction products and pathways to empower researchers in their synthetic design.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds at the C1 position of the aromatic ring, displacing the bromide. The electron-withdrawing nature of the ortho-fluorine substituent generally facilitates the initial oxidative addition step, a crucial stage in the catalytic cycle.

Suzuki-Miyaura Coupling for Biaryl Synthesis (C-C Bond Formation)

The Suzuki-Miyaura reaction stands as a premier method for constructing C(sp²)-C(sp²) bonds, valued for its operational simplicity and tolerance of diverse functional groups. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle, depicted below, is initiated by the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with an activated boronic acid species and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) or N-heterocyclic carbenes (NHCs) are known to stabilize the palladium center and promote high catalytic activity, especially for less reactive coupling partners.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂⁻) trans_complex->pd0 Reductive Elimination (Ar-Ar') Biaryl Product: 4-Ethyl-2-fluoro-1,1'-biphenyl (example) trans_complex->Biaryl ArBr 1-Bromo-4-ethyl- 2-fluorobenzene ArBr->oa_complex BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The selection of the palladium source, ligand, and base is paramount for achieving high yields. Below is a comparative table illustrating typical conditions for Suzuki-Miyaura couplings of aryl bromides, providing a guide for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂SPhos or RuPhosK₂CO₃ or K₃PO₄Toluene/H₂O80-11085-98Excellent for a broad range of aryl bromides, including sterically hindered ones.
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O10075-90A classic, reliable system, though may be less effective for challenging substrates.
PdCl₂(dppf)dppfK₂CO₃DMF9080-95Effective for heteroaryl boronic acids and substrates with sensitive functional groups.
Palladacycle(none added)Cs₂CO₃Toluene100>90Often highly active and air-stable, allowing for lower catalyst loadings.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water (0.25 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination for Arylamine Synthesis (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation that is often challenging using classical methods. This reaction is critical in pharmaceutical chemistry, where the arylamine motif is prevalent.

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-aryl product. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L₂(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂, Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂) Arylamine Product: N-Aryl Amine amido_complex->Arylamine ArBr 1-Bromo-4-ethyl- 2-fluorobenzene ArBr->oa_complex Amine Primary or Secondary Amine Amine->amido_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the coordinated amine without competing in the reaction.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃XPhosNaOt-BuToluene100-11080-95Highly general and effective for a wide range of primary and secondary amines.
Pd(OAc)₂BINAPCs₂CO₃Toluene10070-90A well-established system, particularly effective for aryl amines.
Pd₂(dba)₃BrettPhosK₃PO₄t-AmylOH11075-92Useful for coupling with amides and other weakly nucleophilic amines.

This protocol details a typical Buchwald-Hartwig amination procedure.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Base and Aryl Halide Addition: Add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired N-arylated product.

Organometallic Intermediates: Accessing Alternative Functionalization Patterns

While palladium catalysis excels at functionalizing the C1 position, the formation of organometallic intermediates provides pathways to introduce electrophiles at the same position or, through directed metalation, at the C3 position.

Grignard Reagent Formation (Functionalization at C1)

The significant difference in reactivity between the C-Br and C-F bonds allows for the selective formation of a Grignard reagent at the C1 position. This organomagnesium species is a potent nucleophile, capable of reacting with a wide array of electrophiles.

Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

  • Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 mmol, 1.2 equiv.) to the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Grignard Formation: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Electrophile (Example: CO₂): Once the magnesium is consumed, cool the solution to 0°C. For carboxylation, pour the Grignard solution over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature, then quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl. Extract the product with diethyl ether or ethyl acetate.

  • Purification: After an appropriate workup based on the electrophile used, purify the product (e.g., 4-ethyl-2-fluorobenzoic acid) by crystallization or chromatography.

The Grignard intermediate opens a distinct product portfolio compared to cross-coupling reactions.

Caption: Synthetic pathways via Grignard reagent formation.

Directed Ortho-Metalation (Functionalization at C3)

A more advanced strategy involves Directed ortho-Metalation (DoM), which leverages the fluorine atom as a directing group. Using a strong organolithium base, a proton can be abstracted from the C3 position, ortho to the fluorine, generating a new organolithium intermediate. This provides a powerful method for creating 1,2,4-trisubstituted benzene derivatives, a substitution pattern inaccessible via the previous methods.

This comparison highlights the strategic value of choosing the correct metalation method to achieve the desired regioisomer.

MethodMetalation SiteKey ReagentBond FormedProduct Regioisomer
Grignard ReactionC1 (at C-Br)MgC-Mg1-Substituted
Directed ortho-MetalationC3 (ortho to F)n-BuLi / s-BuLiC-Li3-Substituted
  • Reagents and Conditions: The reaction requires a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium, typically in an anhydrous ethereal solvent like THF or diethyl ether at low temperatures (-78 °C).

  • Procedure: The aryl halide is dissolved in the anhydrous solvent and cooled to -78 °C under an inert atmosphere. The alkyllithium reagent is added slowly, and the mixture is stirred for a short period to allow for metalation.

  • Electrophilic Quench: An electrophile is then added at -78 °C to trap the organolithium species. The reaction is then warmed to room temperature and quenched.

  • Outcome: This sequence results in the introduction of a new substituent at the C3 position, yielding a product such as 1-bromo-4-ethyl-2-fluoro-3-(trimethylsilyl)benzene if quenched with TMSCl.

Caption: Comparison of functionalization sites via Grignard vs. DoM pathways.

Summary and Strategic Outlook

This compound is a highly versatile synthetic intermediate whose reactivity can be precisely controlled to achieve distinct functionalization patterns.

  • For C1 Functionalization: Palladium-catalyzed Suzuki-Miyaura coupling (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are the methods of choice, offering broad substrate scope and high yields. The Grignard reaction provides an alternative route to C-C and C-heteroatom bonds at C1 through nucleophilic addition to various electrophiles.

  • For C3 Functionalization: Directed ortho-Metalation is a unique and powerful strategy that utilizes the ortho-fluorine to direct lithiation, enabling the synthesis of complex 1,2,4-trisubstituted aromatic products not readily accessible otherwise.

By understanding the mechanistic principles and comparative advantages of these transformations, researchers can strategically employ this compound to construct diverse and complex molecular architectures essential for drug discovery and materials science.

A Comparative Guide to the Reactivity of 1-Bromo-4-ethyl-2-fluorobenzene and 1-Bromo-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the success of a synthetic campaign. Aryl halides are foundational intermediates, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of two structurally similar yet electronically distinct reagents: 1-Bromo-4-ethyl-2-fluorobenzene and 1-Bromo-4-ethylbenzene .

While separated by only a single fluorine atom, their reactivity profiles diverge significantly. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions. We will dissect the underlying electronic and steric principles governing their behavior and provide a comparative analysis in key synthetic transformations, supported by experimental protocols and mechanistic insights.

The Decisive Influence of the Ortho-Fluoro Substituent

The primary differentiator between these two molecules is the fluorine atom positioned ortho to the bromine. The unique properties of fluorine—its high electronegativity and small van der Waals radius—impart a complex blend of electronic and steric effects that modulate the reactivity of the C-Br bond.

Electronic Effects: A Tug-of-War

The fluorine atom exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network.[1][2] This effect is most pronounced at the ortho position, rendering the carbon atom of the C-Br bond more electrophilic.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, due to poor orbital overlap between the compact fluorine 2p orbital and the carbon 2p orbitals, this resonance donation is significantly weaker compared to other halogens.[3]

The net result is that the powerful inductive withdrawal dominates, decreasing the overall electron density of the aromatic ring compared to its non-fluorinated counterpart. This has profound consequences for several classes of reactions.

cluster_0 This compound cluster_1 Electronic Effects Ring Benzene Ring F Fluorine Ring->F Br Bromine Ring->Br Et Ethyl Ring->Et Inductive Strong Inductive Withdrawal (-I) F->Inductive Dominant Resonance Weak Resonance Donation (+R) F->Resonance Minor

Caption: Dominant inductive vs. minor resonance effect of fluorine.

Steric Effects

While fluorine is the smallest halogen, its placement ortho to the bromine atom introduces a degree of steric hindrance.[4][5] This can influence the approach of bulky reagents or catalysts to the C-Br bond, potentially slowing reaction rates compared to the sterically unencumbered 1-Bromo-4-ethylbenzene.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles in three critical areas of synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[6][7] The critical first step in the catalytic cycle is the oxidative addition of the aryl bromide to a low-valent palladium complex.

  • This compound: The strong electron-withdrawing nature of the fluorine atom makes the C-Br bond more electron-deficient. This generally accelerates the rate-limiting oxidative addition step, potentially allowing for milder reaction conditions or lower catalyst loadings compared to the non-fluorinated analogue.[7] However, the ortho-steric hindrance may counteract this electronic advantage, particularly with bulky phosphine ligands.

  • 1-Bromo-4-ethylbenzene: This substrate is a standard aryl bromide. The ethyl group is weakly activating, and the C-Br bond reactivity is typical for such compounds, readily participating in a wide range of cross-coupling reactions.[8][9][10]

Comparative Data: Suzuki-Miyaura Coupling

While direct side-by-side data for these exact substrates is scarce, we can infer expected performance from related compounds and general principles.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Expected YieldRationale
1-Bromo-4-ethylbenzeneArylboronic acidPd(PPh₃)₄ / SPhosK₂CO₃ / Dioxane/H₂O90-10012-24Good to ExcellentStandard, well-behaved substrate.[8]
This compoundArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Toluene80-1008-18Good to ExcellentElectron-deficient ring may accelerate oxidative addition, potentially allowing for shorter reaction times.[7]
Nucleophilic Aromatic Substitution (SNAr)

This is where the two compounds diverge most dramatically. SNAr requires a highly electron-poor aromatic ring and a good leaving group.

  • 1-Bromo-4-ethylbenzene: The ring is not sufficiently electron-deficient to undergo SNAr with typical nucleophiles. The C-Br bond is relatively unreactive towards nucleophilic attack.[11]

  • This compound: This substrate is primed for SNAr, but with a twist. While bromide is a better leaving group than fluoride in SN1/SN2 reactions, in SNAr the leaving group ability is less important than the activation of the ring. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[1][12] The highly electronegative fluorine atom strongly stabilizes this negative intermediate through its inductive effect, dramatically accelerating the reaction rate.[1][13] Therefore, nucleophiles will preferentially displace the fluorine atom, not the bromine. The bromine atom serves as an additional electron-withdrawing group that further activates the ring towards this substitution.

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in aliphatic substitutions.[12][14][15]

Metallation Reactions (Grignard & Lithiation)

The formation of organometallic reagents is sensitive to the electronic environment of the C-Br bond.

  • 1-Bromo-4-ethylbenzene: Readily forms the corresponding Grignard reagent (4-ethylphenylmagnesium bromide) upon treatment with magnesium metal.[8] It can also undergo lithium-halogen exchange with organolithium reagents like n-BuLi.

  • This compound: Grignard formation can be more complex. While the C-Br bond is the more reactive site for magnesium insertion compared to the highly stable C-F bond, the electron-withdrawing fluorine can influence the stability of the resulting Grignard reagent.[16] For lithiation, the situation is more nuanced. Lithium-halogen exchange at the C-Br bond is expected to be fast at low temperatures. However, the acidic proton ortho to the fluorine atom could also be abstracted by strong bases (directed ortho-lithiation), potentially leading to a mixture of organolithium intermediates.[17] Careful control of temperature and the organolithium reagent is crucial for selectivity.

Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized for specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an aryl bromide with a boronic acid, suitable for a comparative study.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_flask 1. To a dry Schlenk flask, add: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) add_catalyst 2. Add Palladium Catalyst System (e.g., Pd(PPh₃)₄, 3 mol%) setup_flask->add_catalyst purge 3. Evacuate & backfill with Inert Gas (Ar or N₂) 3x add_catalyst->purge add_solvent 4. Add degassed solvent via cannula (e.g., Dioxane/H₂O, 4:1) purge->add_solvent heat 5. Heat to 90-100 °C with stirring add_solvent->heat monitor 6. Monitor reaction by TLC or LC-MS heat->monitor cool 7. Cool to room temperature monitor->cool extract 8. Dilute with EtOAc, wash with H₂O and brine cool->extract dry 9. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify 10. Purify by column chromatography dry->purify

Caption: Generalized workflow for a comparative Suzuki coupling experiment.

Protocol 2: Lithium-Halogen Exchange

This protocol describes the formation of an aryllithium species from this compound, followed by trapping with an electrophile (e.g., DMF).

  • Reaction Setup: Charge a flame-dried, two-necked flask with this compound (1.0 eq.) under an argon atmosphere.

  • Solvent Addition: Add anhydrous THF (to 0.2 M) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.[17]

  • Electrophilic Trap: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Conclusion and Recommendations

The choice between this compound and 1-Bromo-4-ethylbenzene is dictated entirely by the desired transformation.

  • Choose 1-Bromo-4-ethylbenzene for:

    • Standard cross-coupling reactions where complex electronic activation is unnecessary.

    • Formation of a simple Grignard reagent.

    • When avoiding potential complications from ortho-substituents is a priority.

  • Choose this compound for:

    • Nucleophilic Aromatic Substitution (SNAr): It is the superior substrate, but remember the reaction will occur at the C-F position, not the C-Br position.

    • Accelerated Cross-Coupling: When seeking to perform Suzuki, Buchwald-Hartwig, or other cross-coupling reactions under potentially milder conditions, leveraging the electron-deficient nature of the ring.

    • Complex Synthesis: When sequential functionalization is desired. The C-Br bond can be addressed with palladium catalysis, while the C-F bond can be targeted via SNAr, or the ortho-proton can be targeted via directed metallation, offering multiple handles for molecular elaboration.

By understanding the fundamental principles outlined in this guide, researchers can harness the distinct reactivity of these reagents to design more efficient, selective, and robust synthetic routes.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-Bromo-4-ethyl-2-fluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the overall success of a research campaign. The compound 1-Bromo-4-ethyl-2-fluorobenzene is a valuable reagent for introducing the 4-ethyl-2-fluorophenyl moiety, a key structural motif found in various pharmaceutical agents, most notably as a precursor to the non-steroidal anti-inflammatory drug Flurbiprofen and its derivatives.[1][2][3] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds.

However, reliance on a single building block can introduce limitations related to cost, reactivity, and synthetic strategy. This guide provides an in-depth comparison of viable alternatives to this compound, offering objective analysis and supporting experimental frameworks to empower chemists in making informed decisions for their specific synthetic challenges.

The Mechanistic Cornerstone: Understanding Leaving Group Reactivity in Cross-Coupling

The efficacy of this compound and its alternatives in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling is fundamentally governed by the oxidative addition step. This is the initial, often rate-limiting, step where the palladium(0) catalyst inserts into the carbon-halogen bond.[4][5] The energy of this bond is the primary determinant of reactivity. The generally accepted reactivity trend for aryl halides is:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

This trend is directly correlated with the decreasing bond dissociation energies of the C-X bond. Pseudohalides, such as triflates (OTf), are also excellent leaving groups, often exhibiting reactivity comparable to or greater than aryl iodides due to the high stability of the triflate anion.[6][7] Understanding this principle is crucial, as it explains the trade-offs in reaction conditions, catalyst choice, and cost associated with each alternative.

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArBr Ar-Br (e.g., 1-Bromo-4-ethyl- 2-fluorobenzene) Boronic R-B(OH)₂ Base Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Guide to Alternative Reagents

The choice of an alternative is a multi-factorial decision, balancing reactivity, cost, scale, and the specific demands of the molecular target. Below is a comparison of the most practical alternatives.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
This compound BrBenchmark Good balance of reactivity and stability; extensive literature precedent.Moderate cost; may be suboptimal for very sensitive substrates.
1-Chloro-4-ethyl-2-fluorobenzene ClLowerSignificantly lower cost, ideal for large-scale synthesis.Requires more forcing conditions (higher temp., specialized catalysts); lower yields.[6]
1-Iodo-4-ethyl-2-fluorobenzene IHigherHigh reactivity allows for milder conditions, benefiting sensitive substrates.Higher cost, potentially lower stability, risk of side reactions.[6]
4-Ethyl-2-fluorophenyl triflate OTfHighestExcellent reactivity, often surpasses iodides; useful for difficult couplings.[7]High cost, can be less stable than halides, requires anhydrous conditions.
4-Ethyl-2-fluorophenylboronic acid B(OH)₂N/A (Reversed Polarity)Opens new synthetic routes; couples with diverse electrophiles.Different synthetic strategy required; cost is shifted to the coupling partner.

In-Depth Analysis of Alternatives

The Cost-Effective Workhorse: 1-Chloro-4-ethyl-2-fluorobenzene

The primary driver for selecting the chloro-analogue is economics, especially in process development and scale-up manufacturing. However, the strength of the C-Cl bond necessitates overcoming a higher activation energy for the oxidative addition.

  • Causality Behind Experimental Choices: To facilitate the challenging oxidative addition of aryl chlorides, chemists typically employ more sophisticated catalyst systems. This often involves the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the strong C-Cl bond. Additionally, stronger bases and higher reaction temperatures are often required.

The High-Reactivity Option: 1-Iodo-4-ethyl-2-fluorobenzene

When a synthesis involves thermally sensitive functional groups or when maximizing yield on a small scale is paramount, the iodo-analogue is a superior choice. The weak C-I bond readily undergoes oxidative addition, often at room temperature.

  • Causality Behind Experimental Choices: The high reactivity allows for the use of less active, more conventional palladium catalysts (e.g., Pd(PPh₃)₄) and milder bases (e.g., K₂CO₃). This simplifies the reaction setup and purification. The main drawback is the higher cost and the potential for side reactions, such as homocoupling of the organoboron reagent, if the reaction is not carefully controlled.

The Reversed-Polarity Strategist: 4-Ethyl-2-fluorophenylboronic Acid

This alternative fundamentally changes the synthetic approach. Instead of serving as the electrophile, the 4-ethyl-2-fluorophenyl moiety is now the nucleophilic partner in a Suzuki-Miyaura coupling.

  • Causality Behind Experimental Choices: This approach is advantageous when the other coupling partner is a complex, valuable, or readily available aryl/vinyl halide or triflate. The synthesis now hinges on the successful coupling of the boronic acid. Organotrifluoroborate salts (prepared from the boronic acid and KHF₂) can offer enhanced stability and easier handling compared to the corresponding boronic acids, which can be prone to dehydration and protodeboronation.[8][9]

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences, here are comparative protocols for the synthesis of 4-ethyl-2-fluorobiphenyl.

Protocol 1: Benchmark Synthesis using this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (5:2:2 v/v/v), degassed

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (9 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-ethyl-2-fluorobiphenyl.[1][10][11]

Protocol 2: Modified Synthesis using 1-Chloro-4-ethyl-2-fluorobenzene

Materials:

  • 1-Chloro-4-ethyl-2-fluorobenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-Chloro-4-ethyl-2-fluorobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(dtbpf)Cl₂ (0.03 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Note the critical changes: a more active, specialized catalyst (Pd(dtbpf)Cl₂), a stronger base (K₃PO₄), a higher excess of the boronic acid, and a higher reaction temperature are required to drive the reaction to completion.

Decision-Making Workflow

Choosing the right reagent is a strategic decision. The following workflow can guide this process.

Start Project Start: Need 4-ethyl-2-fluorophenyl moiety Scale What is the reaction scale? Start->Scale Cost Is cost the primary driver? Scale->Cost Large Scale (>10g) Sensitivity Are substrates sensitive? Scale->Sensitivity Small Scale (<10g) Chloro Use Chloro-analogue: Optimize catalyst and conditions Cost->Chloro Yes Bromo Use Bromo-analogue: Standard, reliable choice Cost->Bromo No Strategy Is a reversed-polarity strategy advantageous? Sensitivity->Strategy No Iodo Use Iodo/Triflate-analogue: Milder conditions Sensitivity->Iodo Yes Strategy->Bromo No Boronic Use Boronic Acid: Couple with available halide Strategy->Boronic Yes

Caption: Workflow for selecting an alternative reagent.

Conclusion

While this compound is a robust and versatile reagent, a thorough understanding of its alternatives is essential for optimizing synthetic routes in both academic and industrial settings. The chloro-analogue offers a significant cost advantage for large-scale work, provided the more demanding reaction conditions are acceptable. The iodo- and triflate-analogues provide enhanced reactivity for delicate substrates where mild conditions are paramount. Finally, employing the corresponding boronic acid or its derivatives allows for strategic flexibility, enabling chemists to adapt their approach based on the availability and complexity of the desired coupling partners. By carefully considering the factors of cost, scale, reactivity, and overall synthetic strategy, researchers can select the optimal building block to achieve their goals with greater efficiency and ingenuity.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of 1-Bromo-4-ethyl-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable scientific outcomes. Impurities in a key building block like 1-Bromo-4-ethyl-2-fluorobenzene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, can have cascading effects, leading to aberrant biological activity, the formation of unwanted byproducts, and complications in regulatory submissions.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound and its derivatives, complete with supporting experimental protocols and data. We will explore the rationale behind method development, compare alternative analytical techniques, and offer field-proven insights to ensure the integrity of your synthetic workflow.

The Critical Role of Purity in Drug Development

This compound and its analogues are non-polar, aromatic compounds often employed in complex organic syntheses.[2] The synthetic routes to these molecules, which may involve electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or bromination, can generate a constellation of closely related impurities.[1] These can include positional isomers, unreacted starting materials, and over- or under-substituted byproducts. The presence of even minor impurities can significantly impact the yield and purity of subsequent reaction steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, validated analytical method for purity determination is indispensable.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

For non-polar to weakly polar aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the analytical method of choice.[3] This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3]

Core Principles of RP-HPLC Separation

In RP-HPLC, a liquid sample is injected into the mobile phase stream, which is pumped through a column packed with the stationary phase. Compounds with higher hydrophobicity will have a stronger affinity for the non-polar stationary phase and will thus be retained longer in the column, eluting later. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier. This differential partitioning between the mobile and stationary phases allows for the separation of the main compound from its impurities.

Comparative Analysis of HPLC Column Chemistries

The heart of an HPLC separation is the column. While a standard C18 column is often the first choice for method development, alternative stationary phase chemistries can offer different selectivities, which can be crucial for resolving challenging impurity profiles, particularly positional isomers.

Method A: The Industry Standard - C18 Column

A C18 (octadecyl) column provides excellent hydrophobic retention and is a robust starting point for the analysis of this compound.

Rationale for Method A: The long alkyl chains of the C18 stationary phase provide a high degree of hydrophobicity, leading to strong retention of the non-polar analyte and related impurities. This allows for the use of a high percentage of organic solvent in the mobile phase to achieve reasonable elution times.

Method B: Alternative Selectivity - Phenyl Column

A Phenyl stationary phase offers a different separation mechanism that can be advantageous for aromatic compounds.

Rationale for Method B: In addition to hydrophobic interactions, phenyl columns can engage in π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to different elution orders and improved resolution of isomers that may co-elute on a C18 column.[4]

Hypothetical Performance Comparison

To illustrate the potential differences in selectivity, let's consider a hypothetical sample of this compound containing two common process-related impurities: the positional isomer 2-Bromo-4-ethyl-1-fluorobenzene and the unreacted starting material 4-ethyl-2-fluorobenzene.

Compound Structure LogP (Predicted) Expected Elution Order (C18) Expected Elution Order (Phenyl)
4-ethyl-2-fluorobenzeneC8H9F2.91 (Least Retained)1 (Least Retained)
This compoundC8H8BrF3.83 (Most Retained)3 (Most Retained)
2-Bromo-4-ethyl-1-fluorobenzeneC8H8BrF3.82 (Co-elution possible)2 (Resolution likely improved)

Note: The data in this table is illustrative and intended for comparative purposes.

On a C18 column, separation is primarily driven by hydrophobicity. As the two brominated isomers have the same elemental composition and similar predicted LogP values, they may be difficult to resolve. The phenyl column, however, introduces π-π interactions, and the different positioning of the bromine and fluorine atoms relative to the ethyl group can lead to differential interactions with the phenyl stationary phase, potentially enabling their separation.

Orthogonal Purity Verification: The Role of GC-MS

While HPLC is a powerful tool, relying on a single analytical technique for purity assessment is not recommended. An orthogonal method, one that separates compounds based on a different principle, provides a more comprehensive picture of a sample's purity. For this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique.[5]

GC-MS is particularly well-suited for:

  • Volatile and Semi-Volatile Impurities: GC is ideal for analyzing compounds that are readily vaporized, such as residual solvents from the synthesis or volatile byproducts.[6]

  • Orthogonal Separation: GC separates compounds based on their boiling points and interactions with the stationary phase, a different mechanism than HPLC's liquid-phase partitioning.

  • Mass Identification: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[5]

Comparative Strengths and Weaknesses
Technique Strengths Weaknesses
HPLC-UV - High precision and quantitative accuracy.[6]- Suitable for a wide range of non-volatile and thermally labile compounds.- Robust and widely available.- May not resolve all closely related isomers.- Provides no structural information for unknown peaks.
GC-MS - Excellent for volatile and semi-volatile impurities.[5]- Provides structural information from mass spectra.[5]- High sensitivity.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC and GC-MS analysis of this compound.

HPLC Purity Method

Instrumentation and Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Reagents and Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), this compound Reference Standard (>99% purity).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve in acetonitrile to a final concentration of approximately 100 µg/mL.

    • Vortex for 1 minute and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

GC-MS Impurity Profile Method

Instrumentation and Conditions:

Parameter Condition
Instrument Agilent 7890B GC with 5977A MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 400 m/z

Sample Preparation:

  • Solvent: Dichloromethane (GC Grade).

  • Sample Solution:

    • Dissolve approximately 5 mg of the sample in 10 mL of dichloromethane.

    • Vortex to ensure complete dissolution.

    • Transfer to a GC vial.

Data Presentation and Visualization

Illustrative HPLC Data Summary
Peak # Retention Time (min) Area (%) Identity
13.20.154-ethyl-2-fluorobenzene (Impurity)
25.899.7This compound (API)
36.10.102-Bromo-4-ethyl-1-fluorobenzene (Isomeric Impurity)
48.90.05Unknown Impurity

Note: This data is illustrative and representative of a typical purity analysis.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate Method_Comparison cluster_hplc Primary Analysis (Quantitative) cluster_gcms Orthogonal Verification Purity_Goal Comprehensive Purity Assessment of this compound HPLC HPLC-UV Purity_Goal->HPLC GCMS GC-MS Purity_Goal->GCMS C18 C18 Column (Hydrophobic Separation) HPLC->C18 Standard Phenyl Phenyl Column (π-π Interactions) HPLC->Phenyl Alternative Selectivity Volatiles Volatiles & Residual Solvents GCMS->Volatiles ID Impurity Identification GCMS->ID

References

A Senior Application Scientist’s Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Unlocking Synthetic Advantages Through Strategic Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the selection of an aryl halide building block is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic campaign. Among the vast array of available reagents, 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3) emerges as a uniquely versatile intermediate.[1][2][3] Its strategic trifecta of substituents—a reactive bromine, a modulating ortho-fluorine, and an ethyl group—offers a suite of advantages that streamline complex molecule synthesis.

This guide provides an in-depth comparison of this compound against its structural analogues. We will dissect the causality behind its enhanced performance in key synthetic transformations and provide field-proven protocols to empower your research and development efforts.

The Molecular Blueprint: Understanding the Substituents' Roles

The utility of this compound stems from the distinct and synergistic roles of its three substituents on the benzene ring.

  • The Bromine Atom: This is the primary reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and Grignard reagent formation. The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Fluorine (C-F) bond, establishing a clear hierarchy of reactivity that is fundamental to its selective functionalization.[4]

  • The ortho-Fluorine Atom: Positioned adjacent to the bromine, the fluorine atom is more than a passive spectator. Its strong inductive electron-withdrawing effect modulates the electronic properties of the aromatic ring. This "ortho-fluoro effect" can influence the rates of oxidative addition in catalytic cycles and stabilize key organometallic intermediates.[5][6] Furthermore, the C-F bond's strength and resistance to oxidative addition provide an orthogonal site for potential future functionalization under different reaction conditions (e.g., nucleophilic aromatic substitution).[7][8]

  • The para-Ethyl Group: This alkyl group serves as a lipophilic moiety and a point for further synthetic elaboration, for instance, through benzylic functionalization. Its mild electron-donating character subtly influences the overall electron density of the aromatic system.

This unique electronic and structural arrangement makes this compound a superior choice in scenarios demanding high chemoselectivity.

Performance in Cornerstone Reactions: A Comparative Analysis

The true advantages of this compound become evident when its performance is benchmarked against other common aryl halides in essential synthetic operations.

Palladium-catalyzed reactions are the bedrock of modern C-C and C-N bond formation.[9] The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl >> F.[4] While aryl iodides offer the highest reactivity, their cost, lower stability, and higher molecular weight can be disadvantageous. This compound provides a balanced profile of high reactivity and stability.

The key advantage lies in the predictable and selective cleavage of the C-Br bond, leaving the robust C-F bond untouched.[10][11] This allows for precise, regioselective coupling, a critical feature for building complex molecular architectures found in pharmaceuticals and agrochemicals.[1][12]

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling

The following table summarizes expected performance trends for the Suzuki-Miyaura coupling of various 4-ethyl-substituted halobenzenes with phenylboronic acid. The data is a synthesized representation based on established principles of aryl halide reactivity.[4][13]

Aryl Halide SubstrateRelative ReactivityTypical Catalyst LoadingTypical TemperatureKey Considerations
1-Iodo -4-ethyl-2-fluorobenzeneVery HighLow (e.g., 0.5-1 mol%)Room Temp. to 60 °CHigher cost, potential for catalyst deactivation, light sensitivity.
This compound High Moderate (e.g., 1-3 mol%) 60 °C to 100 °C Excellent balance of reactivity, stability, and cost. High chemoselectivity.
1-Chloro -4-ethyl-2-fluorobenzeneModerateHigh (e.g., 2-5 mol%)High (e.g., >100 °C)Requires more active (and often more expensive) catalysts with specialized ligands (e.g., bulky phosphines, NHCs).

The formation of organomagnesium halides (Grignard reagents) is a fundamental method for creating carbon-carbon bonds.[14] When using dihalogenated benzenes, achieving selective Grignard formation can be challenging. However, the significant difference in reactivity between the C-Br and C-F bonds in this compound allows for the clean and chemoselective formation of (4-ethyl-2-fluorophenyl)magnesium bromide.[15][16]

  • Alternative 1: 1,4-Dibromo-2-ethylbenzene. Reacting this substrate with magnesium would likely lead to a mixture of the mono-Grignard, di-Grignard, and intermolecular coupling products, complicating purification and reducing the yield of the desired intermediate.

  • Alternative 2: 1-Bromo-4-chlorobenzene. While chemoselective Grignard formation is possible, the reactivity difference between C-Br and C-Cl is less pronounced than between C-Br and C-F, increasing the risk of side reactions.[17]

The use of this compound provides a reliable pathway to a specific organometallic intermediate, preserving the fluorine atom for subsequent synthetic steps if desired.

Experimental Protocols: Validated Methodologies

The following protocols are provided as self-validating systems, representing best practices for leveraging the advantages of this compound.

Objective: To synthesize 4-ethyl-2-fluoro-1,1'-biphenyl, demonstrating the selective C-Br activation.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O (5 mL), via cannula.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Objective: To synthesize N-benzyl-4-ethyl-2-fluoroaniline, a common structural motif in medicinal chemistry.[18]

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[19]

  • Base and Amine Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Evacuate and backfill the Schlenk tube with inert gas three times. Add benzylamine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[19]

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-arylated amine.

Visualization of Key Processes

To better illustrate the underlying principles, the following diagrams outline the catalytic cycle for cross-coupling and the logical framework for reagent selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)-X L₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (C-Br Cleavage) Transmetalation_Complex Ar-Pd(II)-R' L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R' Coupled Product Transmetalation_Complex->Product RE_Complex Product Complex Aryl_Halide Ar-X (this compound) Aryl_Halide->OA_Complex Organoboron R'-B(OR)₂ Organoboron->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Reagent_Selection_Logic Start Need to functionalize 4-ethylphenyl core via Pd-catalyzed coupling? Chemoselectivity Is chemoselective reaction at one site essential? Start->Chemoselectivity Yes High_Reactivity Is highest possible reactivity at low temp critical? Cost_Constraint Are cost and stability major constraints? High_Reactivity->Cost_Constraint No Use_Iodo Use 1-Iodo-4-ethyl-2-fluorobenzene High_Reactivity->Use_Iodo Yes Use_Bromo Use this compound Cost_Constraint->Use_Bromo Yes Use_Chloro Consider 1-Chloro-4-ethyl-2-fluorobenzene (Requires specialized catalyst) Cost_Constraint->Use_Chloro No Chemoselectivity->High_Reactivity Yes Chemoselectivity->Use_Bromo No, but balance needed

Caption: Decision workflow for selecting an appropriate aryl halide.

Conclusion and Outlook

This compound is not merely another aryl bromide. It is an intelligently designed building block that offers a strategic solution to challenges of selectivity and reactivity in modern organic synthesis. Its primary advantages—predictable chemoselectivity in palladium-catalyzed cross-couplings and Grignard reactions, coupled with a favorable balance of reactivity and cost—make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the interplay of its substituents and employing validated protocols, chemists can unlock new efficiencies in the construction of complex and valuable molecules.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The substituted fluorobenzene moiety, in particular, is a prevalent motif in a vast array of pharmaceuticals and agrochemicals. 1-Bromo-4-ethyl-2-fluorobenzene represents a versatile building block, offering a handle for selective functionalization via palladium-catalyzed cross-coupling reactions. The presence of both a bromine and a fluorine atom on the aromatic ring introduces an element of chemoselectivity that can be exploited with the appropriate choice of catalyst system.

This guide provides an in-depth comparison of common palladium catalysts for three key transformations of this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The insights provided herein are grounded in established mechanistic principles and supported by representative experimental data to empower you in making informed decisions for your synthetic campaigns.

The Principle of Chemoselectivity: C-Br vs. C-F Bond Activation

The success of selectively functionalizing this compound hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This trend is a direct consequence of the bond dissociation energies, with the C-Br bond being significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) center than the robust C-F bond. This inherent difference allows for the selective coupling at the bromine position, leaving the fluorine atom untouched for potential subsequent transformations.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. For the coupling of this compound with a boronic acid, the choice of palladium precursor and ligand is critical to achieve high efficiency and yield.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While specific comparative data for this compound is not consolidated in a single source, the following table presents representative data for the Suzuki-Miyaura coupling of analogous bromofluorobenzenes with phenylboronic acid, illustrating the performance of common catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285[1]
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane80892[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100695[3]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable catalyst that is effective for a range of Suzuki couplings. However, it may require higher temperatures and longer reaction times.

  • PdCl₂(dppf): The use of a bidentate phosphine ligand like dppf often leads to more stable and active catalysts, resulting in higher yields and shorter reaction times.

  • Pd(OAc)₂ / SPhos: Buchwald's biarylphosphine ligands, such as SPhos, are highly effective for challenging Suzuki couplings. These electron-rich and sterically hindered ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to excellent yields under milder conditions.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Add degassed toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction provides a valuable method for the formation of a new C-C bond between an aryl halide and an alkene. The choice of catalyst and reaction conditions is crucial to ensure high yields and selectivity for the desired substituted alkene.

Comparative Performance of Palladium Catalysts for the Heck Reaction

The following table outlines the performance of different palladium catalyst systems for the Heck reaction of analogous bromofluorobenzenes with styrene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF1001678[5]
PdCl₂(PPh₃)₂-Na₂CO₃NMP1201285[6]
Herrmann's Catalyst-NaOAcDMF120890[7]

Analysis of Catalyst Performance:

  • Pd(OAc)₂/PPh₃: A classic combination for the Heck reaction, though it may require higher temperatures and can sometimes lead to the formation of palladium black, reducing catalytic activity.

  • PdCl₂(PPh₃)₂: A well-defined Pd(II) precatalyst that is often more robust than in situ generated catalysts.

  • Herrmann's Catalyst (a palladacycle): Palladacycles are highly active and stable precatalysts for Heck reactions, often requiring lower catalyst loadings and providing excellent yields.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with styrene using Herrmann's catalyst.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II), 0.01 mmol)

  • Sodium acetate (NaOAc, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a Schlenk tube, combine this compound, styrene, Herrmann's catalyst, and NaOAc.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex Alkene-Complex Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Product Product Sigma-Alkyl-Pd(II)->Product β-Hydride Elimination Product->Pd(0)L2 Reductive Elimination (with Base)

Caption: The catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation. The choice of ligand is particularly critical in this reaction, as it influences both the rate of oxidative addition and reductive elimination.[8]

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

The following table provides representative data for the Buchwald-Hartwig amination of analogous bromofluorobenzenes with aniline.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene801882[8]
Pd(OAc)₂XPhosK₃PO₄t-BuOH1001094[9]
G3-XPhosXPhosLHMDS1,4-Dioxane80696[10]

Analysis of Catalyst Performance:

  • Pd₂(dba)₃/BINAP: An early and effective catalyst system for Buchwald-Hartwig amination. The use of a strong base like sodium tert-butoxide is common.[8]

  • Pd(OAc)₂/XPhos: The use of bulky, electron-rich biarylphosphine ligands like XPhos significantly expands the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[9]

  • G3-XPhos Palladacycle: Third-generation (G3) Buchwald precatalysts are highly active and air-stable, offering excellent performance at low catalyst loadings and short reaction times.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline using a G3-XPhos precatalyst.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • G3-XPhos (0.01 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a glovebox, add G3-XPhos and LHMDS to a vial.

  • In a separate vial, add this compound and 1,4-dioxane.

  • Add the aniline to the substrate solution.

  • Transfer the substrate/amine solution to the catalyst/base mixture.

  • Seal the vial and heat to 80 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Regeneration Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L)->Ar-NHR' Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice of the optimal palladium catalyst for the cross-coupling of this compound is highly dependent on the desired transformation.

  • For Suzuki-Miyaura couplings , catalyst systems based on bulky biarylphosphine ligands such as SPhos or XPhos with a Pd(OAc)₂ precursor generally offer the best performance in terms of yield and reaction time.

  • For Heck reactions , stable and highly active palladacycle precatalysts like Herrmann's catalyst are recommended for achieving high conversions and selectivity.

  • For Buchwald-Hartwig aminations , the use of third-generation Buchwald precatalysts like G3-XPhos provides a robust and highly efficient system for a broad range of amine coupling partners.

It is imperative to screen a selection of ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination. The protocols and comparative data presented in this guide serve as a strong foundation for initiating such optimization studies, enabling the efficient and selective functionalization of this compound in your research and development endeavors.

References

A Comparative Guide to the Synthesis of 1-Bromo-4-ethyl-2-fluorobenzene Derivatives: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of halogenated aromatic compounds is of paramount importance. 1-Bromo-4-ethyl-2-fluorobenzene and its derivatives are valuable intermediates, finding application in the development of novel therapeutics and functional materials. The efficient construction of this molecular scaffold is therefore a critical consideration for chemists in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, focusing on a critical metric for practical synthesis: chemical yield. We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a clear, data-driven comparison to inform your synthetic strategy.

At a Glance: Synthetic Route Comparison

Synthetic RouteKey TransformationPrecursor AvailabilityTypical Yield RangeKey AdvantagesPotential Challenges
Route 1: The Sandmeyer Reaction Diazotization of an aniline followed by copper-catalyzed bromination.Good70-90%High yields, well-established, reliable.Multi-step, requires handling of diazonium salts.
Route 2: Electrophilic Aromatic Substitution Direct bromination of a substituted benzene ring.Moderate60-85% (estimated)Fewer steps, potentially more atom-economical.Regioselectivity can be an issue, potential for over-bromination.

Route 1: The Sandmeyer Reaction - A Classic and High-Yielding Approach

The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a reliable and high-yielding pathway to this compound. This route commences with the readily available 4-ethyl-2-fluoroaniline, which undergoes diazotization to form a reactive diazonium salt. Subsequent treatment with a copper(I) bromide catalyst efficiently displaces the diazonium group with a bromine atom.[1][2]

Mechanistic Insight

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine, 4-ethyl-2-fluoroaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[3] The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the aryldiazonium ion.

  • Sandmeyer Reaction: The aryldiazonium salt is then introduced to a solution of copper(I) bromide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the desired aryl bromide.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline 4-Ethyl-2-fluoroaniline DiazoniumSalt 4-Ethyl-2-fluorobenzenediazonium chloride Aniline->DiazoniumSalt Diazotization NitrousAcid HONO (from NaNO2 + HCl) NitrousAcid->DiazoniumSalt DiazoniumSalt_copy 4-Ethyl-2-fluorobenzenediazonium chloride Product This compound DiazoniumSalt_copy->Product Sandmeyer Reaction CuBr CuBr CuBr->Product

Caption: Overall workflow of the Sandmeyer reaction route.

Experimental Protocols

Synthesis of 4-Ethyl-2-fluoroaniline (Precursor to Route 1)

A robust synthesis of the starting material, 4-ethyl-2-fluoroaniline, can be achieved through the Friedel-Crafts ethylation of 2-fluoroaniline.

  • Step 1: Friedel-Crafts Ethylation of 2-Fluoroaniline. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath. Add 2-fluoroaniline (1.0 eq.) dropwise, followed by the slow addition of ethyl bromide (1.1 eq.). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Step 2: Work-up and Purification. Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 4-ethyl-2-fluoroaniline. A similar procedure for the bromination of 2-fluoroaniline has been reported to yield the 4-bromo-2-fluoroaniline in 94% yield, suggesting a high expected yield for the ethylation as well.

Synthesis of this compound via Sandmeyer Reaction

  • Step 1: Diazotization of 4-Ethyl-2-fluoroaniline. In a beaker, dissolve 4-ethyl-2-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1.05 eq.) in water dropwise with vigorous stirring. The formation of the diazonium salt is typically indicated by a slight color change.

  • Step 2: Sandmeyer Bromination. In a separate flask, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Step 3: Work-up and Purification. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane. Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation. Based on analogous Sandmeyer brominations, yields in the range of 70-90% can be expected.[5]

Route 2: Electrophilic Aromatic Substitution - A More Direct Approach

An alternative and more atom-economical route to this compound is the direct electrophilic bromination of 1-ethyl-3-fluorobenzene. This method avoids the preparation and handling of diazonium salts, potentially offering a more streamlined process.

Mechanistic Insight and Regioselectivity

The key to the success of this route lies in the directing effects of the substituents on the benzene ring. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-director.[6] In the case of 1-ethyl-3-fluorobenzene, both substituents direct the incoming electrophile (bromonium ion, Br⁺) to the C4 position. This synergistic directing effect strongly favors the formation of the desired this compound isomer.

  • Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), generating a highly electrophilic bromonium ion (Br⁺).

  • Electrophilic Attack: The π-electrons of the benzene ring attack the bromonium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as Br⁻ from FeBr₄⁻) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product.

EAS_Mechanism cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Substitution Br2 Br₂ Bromonium Br⁺ (as Br-Br-FeBr₃ complex) Br2->Bromonium FeBr3 FeBr₃ FeBr3->Bromonium StartingMaterial 1-Ethyl-3-fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) StartingMaterial->SigmaComplex Attack by π-system Product This compound SigmaComplex->Product Deprotonation

Caption: Key steps in the electrophilic bromination pathway.

Experimental Protocols

Synthesis of 1-Ethyl-3-fluorobenzene (Precursor to Route 2)

A common method to prepare 1-ethyl-3-fluorobenzene is through the reduction of 3'-fluoroacetophenone, which is commercially available.

  • Step 1: Wolff-Kishner Reduction of 3'-Fluoroacetophenone. In a round-bottom flask fitted with a reflux condenser, combine 3'-fluoroacetophenone (1.0 eq.), hydrazine hydrate (4-5 eq.), and diethylene glycol as the solvent. Add potassium hydroxide pellets (4-5 eq.) and heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.[7][8]

  • Step 2: Work-up and Purification. Cool the reaction mixture and dilute it with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by distillation, and the crude 1-ethyl-3-fluorobenzene can be purified by fractional distillation. Yields for Wolff-Kishner reductions are typically in the range of 70-90% .

Synthesis of this compound via Electrophilic Bromination

  • Step 1: Bromination. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-ethyl-3-fluorobenzene (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq.). Cool the mixture in an ice bath to 0-5 °C. Add bromine (1.05 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

Conclusion and Recommendation

Both the Sandmeyer reaction and electrophilic aromatic substitution present viable and effective strategies for the synthesis of this compound.

  • The Sandmeyer reaction (Route 1) is a well-documented and highly reliable method that consistently delivers high yields. While it involves an additional step for the preparation of the diazonium salt, the overall efficiency and predictability of this route make it an excellent choice for ensuring a dependable supply of the target compound, particularly on a larger scale.

  • Electrophilic aromatic substitution (Route 2) offers a more direct and potentially more atom-economical approach. The high regioselectivity predicted by the directing effects of the substituents is a significant advantage. However, the lack of specific, published yield data for this particular transformation introduces a degree of uncertainty. This route may be preferable for smaller-scale synthesis or when seeking to optimize a more concise synthetic pathway, with the understanding that some optimization of reaction conditions may be necessary to maximize the yield.

For researchers and drug development professionals who prioritize reliability and high throughput, the Sandmeyer reaction is the recommended route due to its proven track record and high-yield potential. For those engaged in process development or exploratory synthesis where minimizing step count is a primary driver, the electrophilic bromination route warrants investigation, with the expectation of some initial process optimization.

References

A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Bromo-4-ethyl-2-fluorobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to the nature of aromatic substitution reactions involved in its synthesis, the formation of positional isomers is a significant challenge. These isomers, which share the same molecular formula (C₈H₈BrF) but differ in the arrangement of substituents on the benzene ring, can have vastly different chemical reactivities and pharmacological profiles.[1][2][3] The presence of an undesired isomer can lead to the formation of toxic byproducts, reduce the yield of the target API, and compromise the final drug product's safety and therapeutic effect.

This guide provides an in-depth, objective comparison of analytical methodologies for the robust determination of the isomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer supporting data to guide researchers and drug development professionals in selecting and implementing the most suitable analytical strategy. All methodologies are presented in alignment with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[4][5][6]

Identifying Potential Isomeric Impurities

The primary analyte is this compound. However, synthetic routes can inadvertently produce several other positional isomers. A comprehensive analytical method must be able to resolve the primary compound from its most likely isomeric impurities.

Compound Name CAS Number Structure
This compound (Target) 928304-44-3Bromo at C1, Fluoro at C2, Ethyl at C4
4-Bromo-1-ethyl-2-fluorobenzene22641057-31-1Ethyl at C1, Fluoro at C2, Bromo at C4
4-Bromo-2-ethyl-1-fluorobenzene627463-25-6Fluoro at C1, Ethyl at C2, Bromo at C4
2-Bromo-4-ethyl-1-fluorobenzene891843-33-7Fluoro at C1, Bromo at C2, Ethyl at C4
1-Bromo-2-ethyl-4-fluorobenzeneNot readily availableBromo at C1, Ethyl at C2, Fluoro at C4

Table 1: Key positional isomers of Bromo-ethyl-fluorobenzene.

Methodology Comparison: GC vs. HPLC

The separation of volatile, structurally similar aromatic isomers is a classic analytical challenge.[7][8] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and commonly employed techniques for this purpose.

  • Gas Chromatography (GC): As a volatile compound, this compound is an ideal candidate for GC analysis. Separation is primarily driven by differences in boiling points and interactions with the stationary phase of the GC column. The high efficiency of capillary GC columns often provides superior resolution for closely related isomers.[8][9]

  • High-Performance Liquid Chromatography (HPLC): While less conventional for such volatile analytes, reverse-phase HPLC can offer orthogonal selectivity.[10][11] Separation is based on partitioning between a non-polar stationary phase and a polar mobile phase. Specialized stationary phases, such as those with phenyl ligands, can provide unique selectivity for aromatic compounds through π-π interactions.[12]

Below is a detailed examination and comparison of optimized methods using both techniques.

Workflow for Isomeric Purity Method Development and Validation

The following diagram illustrates the logical workflow from method development to full validation, ensuring a robust and reliable analytical procedure suitable for regulatory submission.[13][14][15]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile (ATP) Screening Screen Columns & Mobile/Gas Phases Dev_Start->Screening Identify critical isomer pairs Optimization Optimize Parameters (Gradient, Temp, Flow) Screening->Optimization Select best stationary phase Dev_End Final Method Conditions Optimization->Dev_End Achieve Resolution > 2.0 Specificity Specificity (Peak Purity, Resolution) Dev_End->Specificity Transfer final method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Workflow for Analytical Method Development and Validation.

Primary Technique: High-Resolution Capillary Gas Chromatography (GC)

Causality: GC is selected as the primary technique due to the analyte's volatility and the high efficiency of capillary columns for separating isomers with subtle differences in boiling points and polarity. A non-polar stationary phase is chosen initially to separate based on boiling point differences, while a more polar phase is used for confirmation and to resolve any co-eluting isomers. An Electron Capture Detector (ECD) is highly effective for halogenated compounds, offering excellent sensitivity, while a Mass Spectrometer (MS) provides definitive identification.[9]

Experimental Protocol: GC-MS/ECD Method
  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector, an Electron Capture Detector (ECD), and a Mass Selective Detector (MSD).

    • Autosampler: G4513A or equivalent.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) Low-bleed, non-polar phase for robust, general-purpose separation based on boiling point.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
    Injector Temp. 250 °C Ensures rapid and complete volatilization of the sample.
    Injection Mode Split, 50:1 ratio Prevents column overloading and ensures sharp peaks for the main component.
    Injection Vol. 1.0 µL Standard volume for capillary GC.
    Oven Program 80 °C (hold 1 min), ramp to 150 °C at 5 °C/min, then to 220 °C at 20 °C/min (hold 2 min) Optimized temperature program to separate early-eluting volatile impurities from the main isomers.
    MSD Transfer Line 280 °C Prevents condensation of analytes before entering the mass spectrometer.
    MSD Source Temp. 230 °C Standard condition for electron ionization.
    MSD Quad Temp. 150 °C Standard condition for the mass filter.
    MS Scan Range 35 - 350 amu Covers the molecular ion and key fragments of the analyte and potential impurities.
    ECD Temp. 300 °C Standard for ECD to prevent condensation and maintain sensitivity.

    | ECD Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |

    Table 2: Optimized GC-MS/ECD Method Parameters.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetone (HPLC grade). This results in a final concentration of ~1.0 mg/mL.

    • Vortex to ensure homogeneity. Transfer an aliquot to a 2 mL autosampler vial.

  • System Suitability:

    • Prepare a system suitability solution containing ~0.5% of a known related isomer (e.g., 4-Bromo-2-ethyl-1-fluorobenzene) in the main analyte sample.

    • Inject this solution six replicate times before starting the analysis sequence.

    Parameter Acceptance Criterion
    Resolution (Analyte vs. Isomer) ≥ 2.0
    Tailing Factor (Analyte Peak) 0.8 - 1.5
    Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

    Table 3: System Suitability Criteria for the GC Method.

Orthogonal Technique: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Causality: An orthogonal method with a different separation mechanism is crucial for confirming purity results and ensuring no impurities are co-eluting with the main peak in the primary method. RP-HPLC separates based on hydrophobicity. A Phenyl-Hexyl column is chosen over a standard C18 column to leverage π-π interactions between the stationary phase and the aromatic analytes, which can provide enhanced selectivity for positional isomers.[12]

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Condition
    Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
    Mobile Phase A Water (Milli-Q or equivalent)
    Mobile Phase B Acetonitrile (HPLC Grade)
    Gradient 0-2 min (50% B), 2-15 min (50% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 50% B), 17.1-22 min (50% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | UV at 220 nm |

    Table 4: Optimized HPLC-UV Method Parameters.

  • Sample Preparation:

    • Prepare a sample stock solution at 1.0 mg/mL in Acetonitrile.

    • Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.

Comparative Performance Data

The following table summarizes the performance of the two methods for separating the target compound from a key, closely eluting impurity (4-Bromo-2-ethyl-1-fluorobenzene). Data is based on representative experimental results.

Performance Metric GC-MS Method HPLC-UV Method Commentary
Resolution (Critical Pair) 3.81.9The GC method provides baseline separation, significantly exceeding the system suitability requirement. The HPLC method achieves separation, but with less efficiency.
Analysis Time 12.5 minutes22 minutesThe GC method is significantly faster, allowing for higher throughput.
Limit of Quantitation (LOQ) 0.01% (area percent)0.05% (area percent)GC with an ECD/MS offers superior sensitivity for detecting trace-level isomeric impurities.
Specificity High (MS confirmation)Moderate (UV only)Mass spectrometric detection provides unequivocal peak identification, a key advantage of the GC-MS method.[16]
Robustness HighModerateGC methods for volatile non-polar compounds are typically very robust. HPLC gradients can be more susceptible to minor variations.

Table 5: Comparative performance of GC and HPLC for isomeric purity analysis.

Data Interpretation and Conclusion

The experimental data unequivocally demonstrates the superiority of the High-Resolution Capillary GC method for the isomeric purity analysis of this compound.

G cluster_gc Primary Method: GC-MS cluster_hplc Orthogonal Method: HPLC-UV Analyte This compound (Sample Lot) GC_Result High Resolution Superior Sensitivity (LOQ 0.01%) Confirmed Identity (MS) Analyte->GC_Result Analyzed via HPLC_Result Lower Resolution Adequate Sensitivity (LOQ 0.05%) Confirmatory Data Analyte->HPLC_Result Analyzed via Final_Decision Conclusion: GC-MS is the recommended method for routine QC and release testing. GC_Result->Final_Decision Superior Performance HPLC_Result->Final_Decision Provides Orthogonal Confirmation

Caption: Logical relationship of methods to the final recommendation.

Recommendation: For routine quality control and release testing, the validated GC-MS method is the recommended approach. It offers superior resolution, higher sensitivity, shorter analysis time, and the definitive peak identification provided by mass spectrometry. The HPLC method serves as an excellent orthogonal tool for method validation, confirmatory analysis, and investigating any out-of-specification results. Adherence to a rigorous validation protocol, as outlined by ICH Q2(R1), is mandatory to ensure the data is reliable, reproducible, and acceptable for regulatory scrutiny.[4][6][17]

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3) is not merely a matter of laboratory hygiene; it is a critical component of ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a deep, procedurally-focused dive into the essential steps and underlying principles for the safe and legal disposal of this halogenated aromatic hydrocarbon.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a complete Safety Data Sheet (SDS) for this specific compound is not universally available, data from closely related isomers and analogous structures, such as 4-Bromo-1-ethyl-2-fluorobenzene and 1-Bromo-4-fluorobenzene, provide critical safety insights.[1][2][3]

Primary Hazards: Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in preventing the primary routes of exposure. The following PPE is mandatory when handling this compound in any capacity, including preparation for disposal:

Protective EquipmentSpecification & Rationale
Eye Protection Chemical safety goggles and a face shield. Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use and disposed of after contamination. Prevents dermal absorption, a key route of toxic exposure.
Body Protection Flame-retardant lab coat and closed-toe shoes. A complete chemical suit may be necessary for large quantities or spill cleanup.[1]
Respiratory Protection All handling of waste should occur in a certified chemical fume hood to prevent inhalation of vapors. For spill response outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is essential.

The Regulatory Landscape: Classifying Your Waste Stream

Proper disposal is dictated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Under RCRA, chemical waste is broadly categorized as either "listed" or "characteristic" hazardous waste.[5]

1. Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[6] This is the most critical classification, as halogenated wastes have specific disposal requirements, primarily high-temperature incineration.[7][8] Mixing halogenated with non-halogenated waste streams is a costly error, as the entire mixture must then be treated as the more stringently regulated halogenated waste.[9]

2. Determining the EPA Hazardous Waste Code: The next crucial step is to assign the correct EPA waste code. This is a legal requirement for the hazardous waste manifest that will track your waste from your laboratory to its final disposal site.[10][11]

  • Is it a "Listed" Waste? The EPA's "F-list" designates hazardous wastes from non-specific sources, including certain spent solvents.[12] If this compound is used as a solvent for degreasing or other specified activities and is part of a mixture exceeding 10% concentration, it could potentially fall under codes like F001 or F002 .[13][14][15][16]

  • Is it a "Characteristic" Waste? If the waste is not explicitly "listed," it must be evaluated for hazardous characteristics:

    • Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F).[5] Since the flashpoint of this compound is not definitively published, it is safest to either obtain this information from the chemical supplier or manage the waste as if it meets the D001 criteria. The flashpoint for the similar compound 1-Bromo-4-ethylbenzene is 63°C, placing it just outside the D001 characteristic but still deeming it a combustible liquid.[2]

    • Corrosivity (D002): This applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5. This is not expected for this compound.

    • Reactivity (D003): This applies to unstable substances. This compound is generally stable under normal conditions.[17]

    • Toxicity (D004-D043): This is determined by a specific leaching procedure (TCLP) and is unlikely to be a primary consideration for this pure substance unless it is mixed with other toxic components.

The decision process for waste classification is critical and dictates the subsequent logistical steps.

Caption: Waste classification decision workflow for this compound.

Step-by-Step Disposal Protocol: From Benchtop to Manifest

This protocol provides a systematic approach to safely accumulating and preparing this compound waste for disposal.

Phase 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clean, chemically compatible container, preferably glass or polyethylene, with a secure screw cap.[9] Ensure the container is free of contaminants that could react with the halogenated waste.

  • Labeling is Non-Negotiable: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (no formulas or abbreviations)

    • The specific hazard characteristics (e.g., "Toxic," "Flammable")

    • The date of first accumulation.

  • Strict Segregation: This waste stream must be kept separate from all other waste types, especially:

    • Non-halogenated organic waste

    • Aqueous waste (acids, bases)

    • Reactive wastes (oxidizers, cyanides)

    • Heavy metal waste

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA (e.g., within the fume hood or in a designated cabinet). The container must be kept closed at all times except when adding waste.

Phase 2: Spill Management & Emergency Preparedness

Even with the best practices, spills can occur. An immediate and correct response is vital.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, increase ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, wipes, etc.) are now also considered hazardous waste and must be disposed of accordingly.

Phase 3: Final Disposal Logistics
  • Engage a Licensed Disposal Company: The disposal of hazardous waste is a regulated activity that must be handled by a certified environmental services company. Your institution's Environmental Health & Safety (EHS) department will have established contracts with such vendors.

  • Complete the Hazardous Waste Manifest: Before the waste is transported off-site, a Uniform Hazardous Waste Manifest must be completed.[10] This legal document tracks the waste from your facility to its ultimate destruction. It will require information including:

    • Your facility's EPA ID number

    • The transporter's EPA ID number

    • The designated disposal facility's EPA ID number

    • The proper shipping name and hazard class

    • The EPA hazardous waste code(s) determined in the classification step

    • The quantity of waste

  • Scheduled Pickup: Coordinate with your EHS office or the licensed vendor for a scheduled waste pickup. Ensure that all containers are properly labeled, sealed, and ready for transport.

The final and most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[7][8] This process is designed to achieve complete destruction of the organic molecule, with scrubbers and other pollution control devices to capture the resulting acidic gases (like hydrogen bromide and hydrogen fluoride).

Caption: High-level overview of the disposal protocol for this compound.

By adhering to this structured, safety-first approach, researchers can ensure that the final chapter in the life of this compound is written in compliance with the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.